molecular formula C12H18ClNO2 B613036 H-Phg-OtBu.HCl CAS No. 161879-12-5

H-Phg-OtBu.HCl

Número de catálogo: B613036
Número CAS: 161879-12-5
Peso molecular: 243.73 g/mol
Clave InChI: CBYKTKOQAVJTOU-PPHPATTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

H-Phg-OtBu.HCl, also known as this compound, is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl (2S)-2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYKTKOQAVJTOU-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662684
Record name tert-Butyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1)
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Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161879-12-5
Record name tert-Butyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Phenylglycine tert-butyl ester hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Role of H-Phg-OtBu.HCl in Modern Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid L-phenylglycine (Phg) is a critical building block in the synthesis of numerous biologically active peptides and peptidomimetics. Its incorporation, however, presents significant synthetic challenges, most notably a high propensity for racemization. This technical guide provides a comprehensive overview of the function and application of H-Phg-OtBu.HCl, a strategically protected form of L-phenylglycine, in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, detailed experimental protocols for its use, and strategies to mitigate racemization, supported by available quantitative data. Furthermore, this guide will illustrate the general workflow of peptide synthesis and conceptual signaling pathways where peptides derived from this building block may exert their biological effects.

Introduction: The Significance of Phenylglycine in Peptide Therapeutics

Phenylglycine and its derivatives are integral components of various natural and synthetic peptides with significant therapeutic potential, including antibiotics and enzyme inhibitors.[1][2] The direct attachment of the phenyl ring to the α-carbon imparts unique conformational constraints on the peptide backbone, which can be crucial for biological activity. However, this structural feature also increases the acidity of the α-proton, making the chiral center susceptible to epimerization under the basic conditions often employed in standard Fmoc-based SPPS.[3][4]

To address this challenge, chemists employ protecting group strategies. This compound, or L-Phenylglycine tert-butyl ester hydrochloride, is a commercially available building block designed for this purpose. The molecule consists of the L-phenylglycine core, where the carboxylic acid is protected as a tert-butyl (OtBu) ester , and the amino group is present as a hydrochloride salt. This configuration serves two primary functions:

  • Carboxyl Group Protection: The OtBu group is a robust, acid-labile protecting group. It is stable to the basic conditions used for the removal of the temporary Nα-Fmoc protecting group during peptide chain elongation.[5]

  • Enhanced Solubility and Handling: The hydrochloride salt form generally improves the stability and handling of the amino acid derivative.

Quantitative Data on Phenylglycine Racemization

The critical parameter when incorporating phenylglycine into a peptide sequence is the maintenance of its stereochemical integrity. Racemization not only leads to a mixture of diastereomers, which is difficult to purify, but can also drastically reduce or alter the biological activity of the final peptide. The choice of coupling reagents and bases has been shown to be the most critical factor in minimizing racemization of Fmoc-protected phenylglycine.[3][4]

Coupling Reagent/Base CombinationStereochemical RetentionReference
HATU / DIPEAProne to significant racemization[6]
COMU / DMP (2,6-dimethylpyridine)>97%[6]
DEPBT / TMP (2,4,6-trimethylpyridine)>97%[6]

Table 1: Impact of Coupling Reagents on the Stereochemical Integrity of Phenylglycine during SPPS. Data is based on studies with Fmoc-Phg-OH and is expected to be directly applicable to the coupling of N-Fmoc protected this compound.

Experimental Protocols

The following protocols are synthesized from standard Fmoc-SPPS procedures and incorporate best practices for handling racemization-prone amino acids like phenylglycine.

General Solid-Phase Peptide Synthesis Workflow

The overall process of SPPS is cyclical, involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin).

spss_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Amino Acid Coupling (this compound + Coupling Reagents) wash1->coupling wash2 Washing (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) repeat->cleavage No precipitation Precipitation & Washing (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS, etc.) purification->analysis end End: Pure Peptide analysis->end

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for the Coupling of this compound

This protocol assumes a 0.1 mmol scale synthesis on a suitable Fmoc-compatible resin (e.g., Rink Amide resin). The this compound must be Nα-Fmoc protected prior to its use in this protocol. If starting from this compound, it would first be converted to Fmoc-Phg-OtBu-OH. The protocol below describes the coupling of this protected building block.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-Phg-OtBu-OH (0.3 mmol, 3 equivalents)

  • COMU (0.29 mmol, 2.9 equivalents)

  • 2,6-Dimethylpyridine (DMP) (0.6 mmol, 6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-Phg-OtBu-OH (0.3 mmol) and COMU (0.29 mmol) in DMF (approx. 2 mL).

  • Coupling Reaction: Add the activation solution to the resin. Immediately add 2,6-dimethylpyridine (DMP) (0.6 mmol).

  • Reaction Time: Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative ninhydrin test.[5]

  • Washing: After the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next Fmoc-deprotection and coupling cycle.

Cleavage and Deprotection Protocol

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu from the phenylglycine residue) are removed simultaneously.

Cleavage Cocktail (Reagent K, modified):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Reaction: Stir the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum. The peptide is then ready for purification by RP-HPLC.[7]

Conceptual Signaling Pathway of a Bioactive Phenylglycine-Containing Peptide

While the specific biological targets of peptides synthesized using this compound will vary depending on the full sequence, many bioactive peptides function by interacting with cell surface receptors, thereby initiating an intracellular signaling cascade. The following diagram illustrates a generalized model of such an interaction.

signaling_pathway cluster_cell Target Cell receptor G-Protein Coupled Receptor (GPCR) g_protein G-Protein Complex receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade activates transcription_factor Transcription Factor kinase_cascade->transcription_factor phosphorylates nucleus Nucleus transcription_factor->nucleus translocates to response Cellular Response (e.g., Gene Expression, Proliferation) nucleus->response regulates peptide Phg-Containing Bioactive Peptide peptide->receptor binds to

Figure 2. A generalized signaling pathway initiated by a bioactive peptide.

In this hypothetical pathway, a phenylglycine-containing peptide acts as an extracellular ligand, binding to a G-protein coupled receptor (GPCR) on the cell surface. This binding event triggers a conformational change in the receptor, leading to the activation of an intracellular G-protein. The activated G-protein then modulates the activity of an effector enzyme, resulting in the production of a second messenger. This molecule, in turn, initiates a downstream kinase cascade that ultimately leads to the modulation of transcription factors and a specific cellular response.

Conclusion

This compound is a valuable building block for the incorporation of the non-proteinogenic amino acid L-phenylglycine in peptide synthesis. Its pre-protected carboxyl group allows for seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows. The primary challenge associated with phenylglycine, racemization, can be effectively managed by the careful selection of coupling reagents, with COMU/DMP and DEPBT/TMP combinations demonstrating high levels of stereochemical retention. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize phenylglycine-containing peptides, paving the way for the exploration of novel therapeutics with unique structural and biological properties.

References

The Role of H-Phg-OtBu.HCl, a Glycine Derivative, in Peptide Synthesis and Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Phg-OtBu.HCl, the hydrochloride salt of the tert-butyl ester of phenylglycine, serves as a critical building block in modern peptide synthesis. As a protected derivative of phenylglycine, a non-proteinogenic amino acid and structural analog of glycine, it facilitates the incorporation of unique structural and conformational properties into peptides. This technical guide provides an in-depth analysis of the role and applications of this compound, with a focus on its use in Solid-Phase Peptide Synthesis (SPPS). We will delve into the challenges associated with its use, particularly the propensity for racemization, and present detailed experimental protocols and quantitative data to mitigate this issue. Furthermore, this guide will explore the biological significance of phenylglycine-containing peptides, illustrating their mechanisms of action through detailed signaling pathway diagrams.

Introduction: this compound as a Glycine Derivative

This compound, chemically known as (R)- or (S)-tert-butyl 2-amino-2-phenylacetate hydrochloride, is a synthetic amino acid derivative. Its core structure is based on phenylglycine, which can be considered a derivative of glycine where one of the alpha-hydrogens is replaced by a phenyl group. This substitution imparts significant steric bulk and conformational rigidity compared to the flexible glycine residue.

The "OtBu" (tert-butyl ester) and ".HCl" (hydrochloride) moieties serve crucial roles in its application. The tert-butyl ester is a common protecting group for the carboxylic acid functionality of the amino acid. This protection is essential during peptide synthesis to prevent unwanted side reactions and to ensure the controlled, sequential addition of amino acids to the growing peptide chain. The hydrochloride salt form enhances the compound's stability and handling properties.

Phenylglycine and its derivatives are found in a variety of biologically active natural products, including glycopeptide antibiotics.[1][2] Their incorporation into synthetic peptides can lead to compounds with enhanced biological activity, improved stability against enzymatic degradation, and unique conformational preferences.

Key Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C12H17NO2.HCl
Molecular Weight 243.73 g/mol
Appearance White to off-white powder
Chirality Available as D-(-)- and L-(+)-enantiomers

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. In SPPS, the C-terminal amino acid of the desired peptide is anchored to an insoluble resin support, and subsequent amino acids are added in a stepwise manner.

This compound is typically used in conjunction with an N-terminal protecting group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. The choice between these two protection strategies dictates the overall synthetic scheme.

The Challenge of Racemization

A significant challenge in the incorporation of phenylglycine residues into peptides is the high susceptibility of the chiral center to racemization (epimerization) during the synthesis cycle.[3] This is due to the increased acidity of the α-proton, which is benzylic and can be readily abstracted under basic conditions, leading to a loss of stereochemical integrity. Racemization can occur during both the Nα-deprotection step (particularly with the base-labile Fmoc group) and the amino acid activation/coupling step.[2]

Minimizing racemization is critical, as the presence of diastereomeric impurities can significantly impact the biological activity and therapeutic potential of the final peptide.

Strategies to Mitigate Racemization and Quantitative Analysis

Several strategies have been developed to minimize the racemization of phenylglycine during SPPS. These primarily focus on the careful selection of coupling reagents, bases, and reaction conditions.

Table of Quantitative Data on Phenylglycine Racemization in SPPS:

Coupling ReagentBaseDiastereomeric Purity (%)Reference
HBTUDIPEALow (significant racemization)[3]
HATUDIPEAModerate[3]
PyBOPDIPEAModerate[3]
DMTMM-BF4NMM71[2]
DEPBTTMP>95[3]
COMUTMP>95[3]

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DMTMM-BF4: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate; DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; TMP: 2,4,6-Trimethylpyridine.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using Fmoc-based SPPS. It is crucial to note that optimization may be required based on the specific peptide sequence and scale of the synthesis.

General Fmoc-SPPS Cycle

This workflow outlines the standard steps for adding an amino acid during Fmoc-based SPPS.

experimental_workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Phg-OH, Coupling Reagent, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Repeat for next amino acid Wash2->NextCycle

General workflow for a single amino acid addition cycle in Fmoc-SPPS.

Detailed Protocol for Coupling of Fmoc-Protected Phenylglycine

This protocol is optimized to minimize racemization during the coupling of Fmoc-protected phenylglycine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-L-Phg-OH or Fmoc-D-Phg-OH (3 equivalents relative to resin loading)

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (3 equivalents)

  • 2,4,6-Trimethylpyridine (TMP) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and by-products.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Phg-OH and DEPBT in DMF. Add TMP to the solution and mix until dissolved.

  • Coupling Reaction: Add the coupling solution to the washed resin. Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: After completion of the coupling reaction, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

  • Proceed to the deprotection step for the next amino acid in the sequence.

Biological Role and Signaling Pathways of Phenylglycine-Containing Peptides

Phenylglycine and its hydroxylated derivatives are key components of several important classes of antibiotics, particularly glycopeptides like vancomycin and teicoplanin, and lipoglycodepsipeptides like ramoplanin. These antibiotics primarily target Gram-positive bacteria by interfering with cell wall biosynthesis.

Inhibition of Peptidoglycan Synthesis by Glycopeptide Antibiotics

Vancomycin and teicoplanin, which contain 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine residues, exert their bactericidal effect by inhibiting the late stages of peptidoglycan synthesis.

peptidoglycan_inhibition cluster_bacterium Bacterial Cell cluster_antibiotic Mechanism of Action Lipid_II Lipid II Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerization Peptidoglycan Peptidoglycan (Cell Wall) Transglycosylase->Peptidoglycan Transpeptidase Transpeptidase Transpeptidase->Peptidoglycan Peptidoglycan->Transpeptidase Cross-linking Vancomycin Vancomycin/ Teicoplanin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Vancomycin->Transglycosylase Inhibits Vancomycin->Transpeptidase Inhibits

Mechanism of action of vancomycin and teicoplanin in bacterial cell wall synthesis.

These antibiotics bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II-pentapeptide precursor. This binding sterically hinders the action of two crucial enzymes: transglycosylase, which polymerizes the glycan chains, and transpeptidase, which cross-links the peptide side chains. The inhibition of these processes leads to a weakened cell wall and ultimately bacterial lysis.[4]

Ramoplanin's Mechanism of Action

Ramoplanin, a lipoglycodepsipeptide antibiotic, also targets peptidoglycan synthesis but through a different mechanism. It binds to the lipid II intermediate, sequestering it and preventing its utilization by transglycosylase.

ramoplanin_mechanism Lipid_II Lipid II Transglycosylase Transglycosylase Lipid_II->Transglycosylase Inhibition Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis Transglycosylase->Peptidoglycan_Synthesis Ramoplanin Ramoplanin Ramoplanin->Lipid_II Binds to Inhibition->Transglycosylase Prevents access

Ramoplanin sequesters Lipid II, inhibiting peptidoglycan synthesis.

Bacterial Resistance and Two-Component Signaling

Bacteria can develop resistance to glycopeptide antibiotics. In staphylococci, one of the key mechanisms involves the VraRS two-component signaling system. This system senses cell wall stress, such as that induced by vancomycin, and activates the expression of genes that contribute to a thickened cell wall, thereby reducing the antibiotic's effectiveness.

vraRS_pathway Vancomycin Vancomycin (Cell Wall Stress) VraS VraS (Sensor Kinase) Vancomycin->VraS Activates Phosphorylation Phosphorylation VraS->Phosphorylation VraR VraR (Response Regulator) Gene_Expression Activation of Cell Wall Synthesis Genes VraR->Gene_Expression Phosphorylation->VraR Phosphorylates Resistance Vancomycin Resistance Gene_Expression->Resistance

The VraRS two-component signaling pathway in vancomycin resistance.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with unique structural features and biological activities. Its role as a protected glycine derivative allows for the introduction of conformational constraints that can enhance the therapeutic potential of synthetic peptides. While the inherent risk of racemization presents a significant synthetic challenge, the use of optimized coupling protocols, particularly with reagents like DEPBT and COMU in combination with sterically hindered bases, can effectively preserve the stereochemical integrity of the phenylglycine residue. The study of phenylglycine-containing natural products has provided crucial insights into novel antibiotic mechanisms, and the continued use of this compound in peptide synthesis will undoubtedly contribute to the development of new and improved therapeutic agents. Understanding the interplay between the chemical synthesis of these complex molecules and their interactions with biological signaling pathways is paramount for future advancements in drug discovery.

References

A Comprehensive Technical Guide to the Storage and Handling of H-Phg-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-Phg-OtBu.HCl, also known as (S)-tert-butyl 2-amino-2-phenylacetate hydrochloride, is a crucial building block in pharmaceutical synthesis. Its proper storage and handling are paramount to ensure its stability, purity, and the safety of laboratory personnel. This guide provides an in-depth overview of the recommended conditions and procedures.

Storage Conditions

The stability of this compound is directly influenced by its storage environment. While specific recommendations may vary slightly between suppliers, the general consensus points towards a cool, dry, and inert atmosphere.

ParameterRecommended ConditionSource(s)
Temperature Varies by supplier: Room Temperature, < -15°C, 0-8°C, or not exceeding 5°C. For long-term storage, refrigeration (2-8°C) is advisable.[1][2][3][4][5]Multiple Sources
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).[1][2][6]Multiple Sources
Light Store in a light-resistant container.General Best Practice
Container Keep container tightly closed in a dry and well-ventilated place.[4][7]Multiple Sources
Physical Form Solid, white to off-white powder.[2][5][6]Multiple Sources

Note: Due to the hygroscopic nature of hydrochloride salts, storage in a desiccator or a controlled humidity environment is recommended to prevent degradation. The compound is known to be stable under the recommended storage conditions[4][8].

Handling and Safety Precautions

This compound is classified with specific hazard statements, necessitating careful handling to avoid exposure. The following table summarizes the key safety information.

Hazard StatementDescriptionPrecautionary Statement(s)Source(s)
H302 Harmful if swallowed.[2][6][8]P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[8][2][6][8]
H315 Causes skin irritation.[6][8]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[8][6][8]
H319 Causes serious eye irritation.[6][8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8][6][8]
H335 May cause respiratory irritation.[2][6][8]P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[7][8][2][6][8]
Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and closed-toe shoes.
Respiratory Protection In case of insufficient ventilation or when handling large quantities, a NIOSH-approved particulate respirator is recommended.[7]

Experimental Protocols: Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound from receipt to disposal. Adherence to this workflow minimizes the risk of exposure and ensures the integrity of the compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace retrieve Retrieve this compound from Storage prep_workspace->retrieve weigh Weigh Required Amount in Fume Hood retrieve->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve cleanup Clean Workspace and Equipment dissolve->cleanup dispose Dispose of Waste (Follow Institutional Guidelines) cleanup->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Workflow for Safe Handling of this compound

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[7][9][7][9]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][9][7][9]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician immediately.[7][9][7][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7][9][7][9]

Spill and Disposal Procedures

In case of a spill, avoid dust formation and ensure adequate ventilation.[7] Wear appropriate PPE, sweep up the material, and place it in a suitable, closed container for disposal.[7] Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. Do not let the product enter drains.[7]

This technical guide is intended to provide comprehensive information for the safe storage and handling of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.

References

Applications of Phenylglycine Derivatives in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse applications of phenylglycine derivatives in various fields of scientific research. Phenylglycine, a non-proteinogenic amino acid, and its derivatives serve as crucial building blocks and pharmacophores in medicinal chemistry, neuroscience, and organic synthesis. This document details their pharmacological activities, offers comprehensive experimental protocols for their synthesis and evaluation, and visualizes key biological pathways and experimental workflows.

Medicinal Chemistry and Pharmacology

Phenylglycine derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities. Their constrained structure and tunable physicochemical properties make them attractive candidates for targeting various receptors and enzymes.

Neuroscience: Modulators of Synaptic Transmission

Phenylglycine derivatives have been extensively investigated for their ability to modulate synaptic transmission in the central nervous system (CNS), with significant implications for treating neurological and psychiatric disorders.

Mechanism of Action: Phenylglycine derivatives, particularly N-phenylglycine analogs, have been identified as potent inhibitors of the Glycine Transporter Type 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, these compounds increase the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Enhanced NMDA receptor activation is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.

Signaling Pathway for GlyT1 Inhibition:

GlyT1_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glycine_vesicle Glycine Vesicles Glycine Glycine Glycine_vesicle->Glycine Release NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Activation leads to Ca²⁺ influx Cellular_Response Cellular Response Ca_ion->Cellular_Response Initiates Phenylglycine_Derivative Phenylglycine Derivative Phenylglycine_Derivative->GlyT1 Inhibition

Mechanism of GlyT1 Inhibition by Phenylglycine Derivatives.

Structure-Activity Relationship (SAR) of GlyT1 Inhibitors: While a comprehensive comparative table is not readily available in a single source, studies on various N-phenylglycine and related sarcosine derivatives have provided insights into their SAR. Potency is influenced by substitutions on both the phenyl ring and the nitrogen atom. For instance, certain substitutions on the phenyl ring of the N-phenylglycine core can enhance binding affinity to GlyT1.

Quantitative Data for Selected GlyT1 Inhibitors:

Compound ClassExampleTargetAssayIC50
Sarcosine Derivative(R)-(N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl])sarcosine (ALX 5407)GlyT1Glycine Transport3 nM
Metabotropic Glutamate Receptor (mGluR) Antagonists

Phenylglycine derivatives are well-established antagonists of metabotropic glutamate receptors, which are G-protein coupled receptors that modulate neuronal excitability and synaptic plasticity. Different derivatives exhibit selectivity for different mGluR groups (I, II, and III).

Mechanism of Action: Phenylglycine derivatives competitively block the binding of glutamate to mGluRs, thereby inhibiting downstream signaling cascades. For example, antagonists of Group I mGluRs (mGluR1 and mGluR5) can prevent the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization.

Signaling Pathway of Group I mGluRs:

mGluR_Signaling Glutamate Glutamate mGluR1_5 Group I mGluR (mGluR1/5) Glutamate->mGluR1_5 Binds G_protein Gq/11 mGluR1_5->G_protein Activates Phenylglycine_Antagonist Phenylglycine Antagonist Phenylglycine_Antagonist->mGluR1_5 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Group I mGluR Signaling and its Inhibition.

Quantitative Data for Phenylglycine Derivatives as mGluR Antagonists:

CompoundTarget mGluR GroupAgonistAssayIC50 / KBReference
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)Group I(1S,3R)-ACPDPhosphoinositide HydrolysisKB = 0.184 ± 0.04 mM[1]
(RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG)Group I(1S,3R)-ACPDPhosphoinositide HydrolysisKB = 0.367 ± 0.2 mM[1]
(RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG)Group IIIL-AP4[³H]-cAMP AccumulationIC50 ≈ 1 µM[1][2]
(RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG)Group IIL-CCG-1[³H]-cAMP AccumulationIC50 ≈ 0.4 µM[1][2]
Anti-inflammatory Agents

Certain N-phenylglycine derivatives have demonstrated significant anti-inflammatory properties. These compounds are typically evaluated in preclinical models of inflammation, such as the carrageenan-induced rat paw edema model.

Quantitative Data for Anti-inflammatory Activity of N-(4-substituted phenyl)glycine Derivatives: [3]

CompoundModification on Phenyl RingDose (mg/kg)% Inhibition of Edema
3 4-acetyl5040.39
6 4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)5051.82
7 4-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)5043.80

Organic Synthesis

Phenylglycine and its derivatives are valuable chiral building blocks and auxiliaries in asymmetric synthesis, enabling the stereocontrolled synthesis of complex molecules.

Asymmetric Strecker Synthesis

(R)-Phenylglycine amide is an effective chiral auxiliary in the asymmetric Strecker synthesis of α-amino acids. This method often involves a crystallization-induced asymmetric transformation, leading to high diastereoselectivity.

Experimental Workflow for Asymmetric Strecker Synthesis:

Strecker_Synthesis Start Start: (R)-Phenylglycine Amide, Aldehyde/Ketone, NaCN, AcOH Reaction Reaction in H₂O or H₂O/MeOH Start->Reaction Epimerization In situ Epimerization (Equilibrium between diastereomers) Reaction->Epimerization Crystallization Crystallization-Induced Asymmetric Transformation (Selective precipitation of one diastereomer) Epimerization->Crystallization Isolation Isolation of Diastereomerically Pure α-Amino Nitrile (Filtration) Crystallization->Isolation Conversion Conversion to α-Amino Acid Isolation->Conversion End End: Enantiomerically Pure α-Amino Acid Conversion->End

Workflow for Asymmetric Strecker Synthesis.

Quantitative Data for Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide and Pivaldehyde: [4]

EntrySolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio ((R,S)/(R,R))
1MeOHrt208065/35
5MeOH/H₂O (1/1)rt206981/19
6H₂O702493>99/1
7H₂O50249095/5

Biochemistry: Enzyme Inhibition

Phosphonic analogues of phenylglycine have been synthesized and evaluated as inhibitors of various aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins and peptides.

Quantitative Data for Phosphonic Phenylglycine Analogues as Aminopeptidase Inhibitors:

CompoundSubstituent on Phenyl RingEnzymeKi (µM)
7 2,3-difluoroPorcine Aminopeptidase N1.8 ± 0.1
10 3-chloro-4-fluoroPorcine Aminopeptidase N2.1 ± 0.1
11 3-fluoro-4-trifluoromethylPorcine Aminopeptidase N3.5 ± 0.2

Experimental Protocols

Synthesis of N-Phenylglycine

Materials:

  • Aniline

  • Chloroacetic acid

  • Sodium carbonate

  • Concentrated hydrochloric acid

  • Ethanol

  • Deionized water

Procedure:

  • In a 500 mL round-bottom flask, dissolve 18.6 g (0.2 mol) of aniline and 21.2 g (0.2 mol) of sodium carbonate in 200 mL of water.

  • Slowly add a solution of 18.9 g (0.2 mol) of chloroacetic acid in 50 mL of water to the aniline solution with constant stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of approximately 3-4 with concentrated hydrochloric acid to precipitate the N-phenylglycine.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude N-phenylglycine by vacuum filtration and wash the solid with cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure N-phenylglycine.

Carrageenan-Induced Rat Paw Edema Assay

Materials and Animals:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Test phenylglycine derivative

  • Vehicle (e.g., saline, DMSO)

  • Plethysmometer or calipers

Procedure:

  • Fast the animals overnight before the experiment with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test phenylglycine derivative or vehicle to the respective groups of animals (e.g., orally or intraperitoneally).

  • After a predetermined time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Asymmetric Strecker Synthesis of (S)-tert-Leucine Amino Nitrile

Materials:

  • (R)-Phenylglycine amide (as HCl or AcOH salt)

  • Pivaldehyde

  • Sodium cyanide (NaCN)

  • Acetic acid (AcOH)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • To a solution of (R)-phenylglycine amide (1 mmol) and pivaldehyde (1 mmol) in the desired solvent (e.g., 10 mL of water), add a solution of NaCN (1 mmol) and AcOH (1 mmol) in the same solvent.

  • Stir the mixture at the desired temperature (e.g., 70 °C) for the specified time (e.g., 24 hours).

  • Cool the reaction mixture to room temperature to allow for complete precipitation of the product.

  • Collect the precipitated α-amino nitrile by filtration, wash with cold solvent, and dry under vacuum.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

This guide highlights the significant and expanding role of phenylglycine derivatives in scientific research. Their continued exploration promises to yield novel therapeutic agents and powerful synthetic tools.

References

An In-depth Technical Guide to the Safety Data for H-Phg-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information available for H-Phg-OtBu.HCl (tert-butyl 2-amino-2-phenylacetate hydrochloride), a derivative of the amino acid glycine. The information is compiled from various Safety Data Sheets (SDS) to assist researchers and professionals in handling this chemical safely. It is important to note that for many specific toxicological metrics, the available documentation states that the chemical, physical, and toxicological properties have not been thoroughly investigated[1].

Chemical and Physical Properties

This compound exists in different stereoisomeric forms (D-, L-, and D/L-), which may have different CAS numbers but share the same core safety profile. The properties listed below are representative of the compound.

PropertyDataSource(s)
Synonyms (S)-alpha-Aminophenylacetic Acid tert-Butyl Ester Hydrochloride, L-Phenylglycine t-butyl ester hydrochloride, H-L-Phg-OtBu HCl[2]
Molecular Formula C₁₂H₁₇NO₂·HCl or C₁₂H₁₈ClNO₂[3]
Molecular Weight 243.73 g/mol [3][4]
Appearance White to off-white powder/solid[3][4]
Purity ≥ 97% - 99.5% (Varies by supplier)[3]
Storage Conditions Inert atmosphere, room temperature or refrigerated (0-8 °C)[3][4]

Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute oral toxicity.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Source:[5][6]

Signal Word: Warning[5]

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection)[5][6].

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5].

Toxicological Data

A significant limitation in the publicly available safety data for this compound is the absence of quantitative toxicological values. Most reviewed safety data sheets explicitly state that acute toxicity data (e.g., LD50/LC50), carcinogenicity, and reproductive toxicity data are not available[1][6][7][8]. The hazard classifications are based on qualitative assessments or data from similar compounds.

Experimental Protocols

The Safety Data Sheets for this compound do not provide detailed experimental methodologies for the toxicological and hazard assessments performed. SDS are summary documents intended for hazard communication and do not typically include the level of detail found in a full toxicology report. The classifications provided, such as "Causes skin irritation" (H315) or "Causes serious eye irritation" (H319), are typically determined using standardized tests defined by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development).

For context, a brief, generalized overview of such testing is provided:

  • Skin Irritation/Corrosion (e.g., OECD Test Guideline 404): This test typically involves applying the substance to the skin of a test subject (historically rabbits, now often reconstructed human epidermis models) and observing for signs of erythema (redness) and edema (swelling) over a set period.

  • Eye Irritation/Corrosion (e.g., OECD Test Guideline 405): This involves applying the substance to the eye of a test animal and observing for effects on the cornea, iris, and conjunctiva. In vitro alternatives are increasingly used.

  • Acute Oral Toxicity (e.g., OECD Test Guideline 423): This involves administering the substance orally to animals at specific dose levels to determine the dose that causes mortality or significant toxic effects, leading to a classification like Category 4 ("Harmful if swallowed").

First-Aid and Emergency Response Workflow

In the event of exposure, a clear and logical response is critical. The following diagram outlines the recommended first-aid procedures based on the type of exposure as detailed in the compound's SDS.

G cluster_exposure Exposure Event cluster_medical Medical Attention start Exposure to this compound inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion move_air Move person into fresh air. If not breathing, give artificial respiration. inhalation->move_air wash_skin Wash off with soap and plenty of water. skin->wash_skin rinse_eye Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. eye->rinse_eye rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth consult Consult a Physician move_air->consult wash_skin->consult rinse_eye->consult rinse_mouth->consult

Caption: First-aid response workflow for this compound exposure.

Handling and Storage

Proper handling and storage are essential to minimize risk.

Handling:

  • Handle in a well-ventilated place or under a chemical fume hood[7].

  • Avoid formation of dust and aerosols[5][7].

  • Wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat[5][7][9].

  • Wash hands thoroughly after handling[5].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[7][9].

  • Some suppliers recommend storage under an inert atmosphere[9][10].

  • Store away from incompatible materials, particularly strong oxidizing agents[8][11].

References

Commercial Sourcing and Technical Guide for High-Purity H-Phg-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Phg-OtBu.HCl, a critical building block in pharmaceutical and peptide synthesis. It details commercial suppliers, key technical data, and its primary applications, with a focus on peptide synthesis workflows.

Introduction to this compound

This compound, or L-Phenylglycine tert-butyl ester hydrochloride, is a protected amino acid derivative widely utilized in medicinal chemistry and organic synthesis.[1][2] Its tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions during peptide synthesis.[3] The hydrochloride salt form enhances the compound's stability and solubility, making it a preferred reagent in various synthetic applications.[1][2] This compound is particularly valuable for incorporating the non-proteinogenic amino acid phenylglycine into peptide chains, which can confer unique structural and functional properties to the resulting molecule.[2]

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound, with purities suitable for research and drug development purposes. The following table summarizes key information from several commercial vendors.

SupplierProduct NameCAS NumberPurityAdditional Information
Chem-Impex L-Phenylglycine tert-butyl ester hydrochloride161879-12-5≥ 99.5% (HPLC, Chiral purity)Also known as L-Phg-OtBu·HCl, H-Phg-OtBu·HCl.[1]
CymitQuimica H-D-Phg-Otbu Hcl65715-93-7Not specifiedBrand: Apollo Scientific. Intended for lab use only.[4]
Sigma-Aldrich (Ambeed) H-D-Phg-OtBu.HCl256478-95-297%IUPAC Name: tert-butyl (2R)-amino(phenyl)ethanoate hydrochloride.[5]
Pragmetis This compoundNot specifiedAssay - 98%Synonyms include (S)-Tert-butyl 2-amino-2-phenylacetate hydrochloride.[6]
ChemicalBook H-PHG-OTBU HCL161879-12-598% - 99.5%Lists multiple suppliers from China and the USA.[7][8]
ChemScene This compound161879-12-5≥96%Storage recommended at 4°C.[9]
SRIRAMCHEM This compound161879-12-5≥ 98% (HPLC)Provided with COA and spectral data for identity and purity confirmation.[2]
Genprice This compoundNot specifiedNot specifiedCatalog: 544-MBS3848162-02.
MedChemExpress This compoundNot specifiedNot specifiedDescribed as a Glycine derivative.[10]

Technical Data Summary

The following table summarizes the key physicochemical properties of this compound compiled from various suppliers.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂·HCl or C₁₂H₁₈ClNO₂Chem-Impex[1], ChemScene[9], SRIRAMCHEM[2]
Molecular Weight 243.73 g/mol Chem-Impex[1], Sigma-Aldrich[5], SRIRAMCHEM[2]
Appearance White to off-white powder or crystalline solidChem-Impex[1], SRIRAMCHEM[2]
Purity (HPLC) ≥ 96% to ≥ 99.5%Chem-Impex[1], ChemScene[9], SRIRAMCHEM[2]
Optical Rotation [a]D25 = +84 ± 3.5º (C=1 in MeOH)Chem-Impex[1]
Storage Conditions 0-8 °C or Room Temperature, Inert AtmosphereChem-Impex[1], Sigma-Aldrich[5], Pragmetis[6]
CAS Number 161879-12-5 (for L-isomer)Chem-Impex[1], ChemScene[9], SRIRAMCHEM[2]

Application in Peptide Synthesis

This compound is a crucial intermediate for the synthesis of peptides and other bioactive molecules.[1] Its primary role is as a building block in both solution-phase and solid-phase peptide synthesis (SPPS).[2][11] The tert-butyl ester protects the C-terminus of the phenylglycine residue, while the N-terminus is typically protected by a group like Fmoc or Boc, which is removed to allow for coupling with the next amino acid in the sequence.[12][13]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis, where an amino acid derivative like this compound (after N-terminal protection) would be incorporated.

SPPS_Workflow Resin Resin Support Attach 1. Attach N-Protected First Amino Acid Resin->Attach Deprotect_N 2. N-Terminal Deprotection Attach->Deprotect_N Wash1 Wash Deprotect_N->Wash1 Couple 3. Couple N-Protected Amino Acid (e.g., Fmoc-Phg-OH) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Steps 2-3 Wash2->Repeat Repeat->Deprotect_N Cleave 4. Cleavage from Resin & Side-Chain Deprotection Repeat->Cleave Final Cycle Purify 5. Purify Peptide Cleave->Purify

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

While specific protocols are proprietary to individual research labs and manufacturers, a general procedure for coupling an N-protected amino acid like Fmoc-Phg-OH (derived from this compound) in SPPS is as follows:

  • Resin Preparation: The synthesis begins with a solid support (resin), to which the C-terminal amino acid of the target peptide is attached.[13]

  • N-α-Deprotection: The temporary protecting group (e.g., Fmoc) on the resin-bound amino acid is removed, typically using a base like piperidine.[12]

  • Activation and Coupling: The next amino acid to be added (e.g., Fmoc-Phg-OH) is activated. Its carboxyl group is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) to facilitate the formation of a peptide bond with the free amino group on the resin.

  • Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts.[13]

  • Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.[13]

  • Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups (including the tert-butyl ester, which is acid-labile) are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA).[12]

  • Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quality Control and Analysis

Ensuring the high purity of this compound is critical for its successful application in synthesis. Suppliers employ a range of analytical techniques to verify the identity and quality of the compound.

QC_Workflow Start Raw Material Synthesis Synthesis & Purification Start->Synthesis Product Final Product (this compound) Synthesis->Product QC_Tests Quality Control Tests HPLC (Purity) Chiral HPLC (Enantiomeric Purity) NMR / MS (Identity) Optical Rotation (Stereochemistry) Product->QC_Tests Sampling Release Pass/Fail QC_Tests->Release COA Certificate of Analysis (COA) Release->COA Pass

Caption: Quality control workflow for high-purity chemical reagents.

Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound.[1][2]

  • Chiral HPLC: Essential for confirming the enantiomeric purity, ensuring the correct stereoisomer (L- or D-) is present.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the identity of the compound.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

  • Optical Rotation: Measures the rotation of plane-polarized light by a solution of the chiral molecule, confirming its stereochemical configuration.[1]

References

An In-Depth Technical Guide to the Incorporation of H-Phg-OtBu.HCl into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical considerations for incorporating the sterically hindered, Cα-tetrasubstituted amino acid H-Phg-OtBu.HCl (tert-butyl D-phenylglycinate hydrochloride) into peptide sequences. The inclusion of such unnatural amino acids is a key strategy in modern peptidomimetic design to impart conformational rigidity, enhance metabolic stability, and modulate biological activity.

Core Principles of Incorporating Sterically Hindered Amino Acids

The primary challenge in incorporating this compound and other Cα-tetrasubstituted amino acids into a growing peptide chain lies in overcoming the steric hindrance at the α-carbon. This hindrance significantly slows down the kinetics of peptide bond formation. Therefore, the selection of an appropriate synthetic strategy, particularly the coupling reagents, is critical for achieving high yields and minimizing side reactions, most notably racemization of the phenylglycine residue.

Key Considerations:

  • Synthetic Method: Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the most common approach.

  • Coupling Activation: High-efficiency coupling reagents are mandatory to drive the reaction to completion.

  • Racemization Control: Phenylglycine is highly susceptible to epimerization at its α-carbon, especially during the base-catalyzed coupling step. The choice of coupling reagent and base is crucial for maintaining stereochemical integrity.

  • Protecting Groups: The tert-butyl (OtBu) ester protecting the C-terminus of the phenylglycine requires specific acidic conditions for its final removal.

Data Presentation: Coupling Efficiency and Racemization Control

The choice of coupling reagent and base has a profound impact on both the efficiency of the coupling reaction and the degree of racemization of the phenylglycine residue. The following tables summarize quantitative data on the influence of different coupling conditions on the stereochemical purity of phenylglycine-containing dipeptides.

Table 1: Influence of Coupling Reagent on Phenylglycine Racemization

Coupling ReagentBase% Correct Diastereomer (Peptide A)% Correct Diastereomer (Peptide B)
HATUDIPEA88%88%
HBTUDIPEA85%86%
PyBOPDIPEA86%87%
DMTMM-BF4NMM90%90%
DEPBTDIPEA91%91%
COMU DIPEA 92% 92%

Data adapted from a study on the synthesis of model dipeptides Bz-(L)-Phe-(L)-Phg-NH2 (Peptide A) and Bz-(L)-Arg-(L)-Phg-NH2 (Peptide B) using a standard procedure with the listed coupling reagent.[1]

Table 2: Influence of Base on Phenylglycine Racemization using HATU

BasepKa% Correct Diastereomer (Peptide A)% Correct Diastereomer (Peptide B)
DIPEA10.188%88%
NMM7.3892%92%
TMP 7.43 >98% >98%
DMP 7.59 >98% >98%

Data adapted from a study on the synthesis of model dipeptides Bz-(L)-Phe-(L)-Phg-NH2 (Peptide A) and Bz-(L)-Arg-(L)-Phg-NH2 (Peptide B) using HATU as the coupling reagent with various bases.[1]

Experimental Protocols

General Workflow for SPPS Incorporation of this compound

The following diagram illustrates a typical workflow for a single coupling cycle of an Fmoc-protected amino acid, with special considerations for a sterically hindered residue like Fmoc-D-Phg-OH (derived from this compound after Fmoc protection of the amine).

SPPS_Workflow cluster_resin Peptide-Resin cluster_cycle Coupling Cycle for AA(n+1) cluster_next Ready for Next Cycle Resin_Start Resin-NH-AA(n) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin_Start->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Coupling of Fmoc-D-Phg-OH (COMU/TMP in DMF) Wash1->Coupling 3. Wash2 DMF Wash Coupling->Wash2 4. Resin_End Resin-NH-AA(n)-Phg-Fmoc Wash2->Resin_End 5.

SPPS Workflow for Incorporating Fmoc-D-Phg-OH
Detailed Protocol for Coupling this compound (as Fmoc-D-Phg-OH)

This protocol assumes the use of standard Fmoc-based solid-phase peptide synthesis. The starting material this compound must first be N-terminally protected with an Fmoc group.

Materials:

  • Fmoc-D-Phg-OH

  • Rink Amide resin (or other suitable solid support) with a free amino group

  • Coupling Reagent: COMU

  • Base: 2,4,6-Trimethylpyridine (TMP)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvent: Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with the deprotection solution for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the N-terminal Fmoc group of the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min) to remove residual piperidine and by-products.

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vial, dissolve Fmoc-D-Phg-OH (3.0 eq. relative to resin loading) and COMU (3.0 eq.) in DMF.

    • Add TMP (6.0 eq.) to the solution.

    • Vortex the mixture for 1-2 minutes.

  • Coupling Reaction: Immediately add the pre-activated coupling solution to the washed resin. Agitate the mixture at room temperature. Due to steric hindrance, an extended coupling time of 2-4 hours is recommended.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents. The resin is now ready for the deprotection of the newly added Fmoc-D-Phg-OH and the coupling of the next amino acid.

Protocol for Final Cleavage and OtBu Deprotection

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the tert-butyl ester from the phenylglycine and other tBu-based side-chain protecting groups.

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Ice-cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Slowly add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide can then be purified by reverse-phase HPLC.

Mandatory Visualization: Signaling Pathway Example

Peptides containing phenylglycine and its derivatives, such as 4-hydroxyphenylglycine, are found in several classes of natural products, including glycopeptide antibiotics like vancomycin . Vancomycin exerts its antibacterial effect by inhibiting the cell wall synthesis of Gram-positive bacteria. The following diagram illustrates this mechanism of action.

Vancomycin_Mechanism cluster_bacterium Gram-Positive Bacterium cluster_cellwall Cell Wall Synthesis cluster_lysis Outcome Lipid_II Lipid II Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan block1 Transglycosylase->block1 Transpeptidase Transpeptidase Crosslinked_PG Cross-linked Peptidoglycan (Mature Cell Wall) Transpeptidase->Crosslinked_PG block2 Transpeptidase->block2 Peptidoglycan->Transpeptidase Cell_Lysis Cell Lysis and Death Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Vancomycin->block1 Inhibits Transglycosylation Vancomycin->block2 Inhibits Transpeptidation Inhibition_Effect Weakened Cell Wall Inhibition_Effect->Cell_Lysis

Mechanism of Action of Vancomycin

This diagram illustrates how vancomycin binds to the D-Ala-D-Ala termini of peptidoglycan precursors (Lipid II), thereby sterically hindering the action of transglycosylase and transpeptidase enzymes.[2] This inhibition prevents the proper formation and cross-linking of the bacterial cell wall, leading to a weakened cell envelope and eventual cell lysis. This serves as a pertinent example of how a peptide containing a complex, non-proteinogenic amino acid can exert a specific and potent biological effect.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing H-Phg-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and stepwise construction of peptide chains on an insoluble resin support. The use of non-natural amino acids, such as L-Phenylglycine (Phg), is a critical strategy for developing peptides with enhanced metabolic stability, conformational constraints, and novel biological activities. This document provides a comprehensive guide to the utilization of H-Phg-OtBu.HCl (L-Phenylglycine tert-butyl ester hydrochloride), a protected form of Phenylglycine, in Fmoc-based SPPS.

The protocol herein outlines the necessary initial step of N-terminal Fmoc protection of this compound to prepare it for incorporation into a peptide sequence. Subsequently, a detailed, standardized Fmoc/tBu solid-phase peptide synthesis protocol is provided, covering resin preparation, iterative cycles of deprotection and coupling, and final cleavage of the synthesized peptide from the solid support.

N-Terminal Fmoc Protection of this compound

To be utilized in Fmoc-SPPS, the free amine of this compound must first be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protocol describes a standard procedure for this conversion.

Experimental Protocol: Synthesis of Fmoc-Phg-OtBu-OH

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-Chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) in a mixture of dioxane and aqueous sodium bicarbonate solution (e.g., 1:1 v/v).

  • Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.0-1.2 eq.) in dioxane. Add the Fmoc-OSu solution dropwise to the this compound solution with stirring at room temperature.

  • Reaction: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the dioxane under reduced pressure.

    • Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Fmoc-Phg-OtBu-OH.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Fmoc-Phg-OtBu-OH.

Solid-Phase Peptide Synthesis (SPPS) Protocol using Fmoc-Phg-OtBu-OH

This protocol details the manual Fmoc/tBu solid-phase synthesis of a target peptide incorporating the newly synthesized Fmoc-Phg-OtBu-OH. Wang resin is used as the solid support for the synthesis of a peptide with a C-terminal carboxylic acid.

Materials and Reagents:
  • Fmoc-protected amino acids (including Fmoc-Phg-OtBu-OH)

  • Wang resin (or other suitable resin like Rink Amide for C-terminal amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or

    • N,N'-Diisopropylcarbodiimide (DIC)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • HOBt (1-Hydroxybenzotriazole) or OxymaPure

  • Cleavage Cocktail (e.g., Reagent R: 90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole)

  • Cold diethyl ether

Quantitative Data Summary
StepReagent/SolventEquivalents (relative to resin loading)Time
Resin Swelling DMF or DCM~10 mL/g of resin30-60 min
Fmoc Deprotection 20% Piperidine in DMF~10 mL/g of resin2 x 5-10 min
Amino Acid Coupling Fmoc-Amino Acid3-5 eq-
HBTU/HATU2.9-4.5 eq30 min - 4 h
DIPEA/Collidine6-9 eq-
DIC3-5 eq-
HOBt/OxymaPure3-5 eq-
Washing DMF, DCM~10 mL/g of resin3-5 times per wash
Final Cleavage Cleavage Cocktail~10 mL/g of resin1-3 hours

Experimental Workflow Diagram

SPPS_Workflow cluster_prep Preparation cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification start Start with this compound fmoc_protection N-Fmoc Protection (Fmoc-OSu, NaHCO₃) start->fmoc_protection fmoc_phg Fmoc-Phg-OtBu-OH fmoc_protection->fmoc_phg resin_swelling 1. Resin Swelling (DMF or DCM) fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection washing1 3. Washing (DMF) fmoc_deprotection->washing1 coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU/DIPEA) washing1->coupling washing2 5. Washing (DMF, DCM) coupling->washing2 repeat Repeat for each amino acid washing2->repeat Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Cycle Complete cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification final_peptide Pure Peptide purification->final_peptide

Caption: Workflow for the utilization of this compound in Fmoc-SPPS.

Detailed SPPS Protocol

1. Resin Preparation and Swelling:

  • Place the Wang resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Add DMF or DCM (~10 mL per gram of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the solvent.

2. First Amino Acid Loading (if starting with non-preloaded resin):

  • Dissolve the first Fmoc-protected amino acid (3-5 eq.) and HOBt (3-5 eq.) in DMF.

  • Add DIC (3-5 eq.) and mix for a few minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the swollen resin.

  • Add a catalytic amount of DMAP (0.1 eq.).

  • Agitate the mixture for 2-4 hours at room temperature.

  • Drain the reaction mixture and wash the resin thoroughly with DMF and DCM.

  • Cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride and DIPEA in DMF.

3. SPPS Cycle (Deprotection and Coupling):

This cycle is repeated for the incorporation of each amino acid in the peptide sequence.

a. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

b. Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-protected amino acid (including Fmoc-Phg-OtBu-OH at the desired position) (3-5 eq.) and HBTU (or HATU) (2.9-4.5 eq.) in DMF.

  • Add DIPEA (6-9 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 30 minutes to 4 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.[1]

  • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

4. Final Cleavage and Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 3a.

  • Wash the peptide-resin thoroughly with DMF and DCM, and then dry it under vacuum.

  • Prepare the cleavage cocktail (e.g., Reagent R). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dry peptide-resin (~10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

5. Purification:

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

Conclusion

This document provides a detailed protocol for the successful incorporation of this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis. The initial N-Fmoc protection is a critical prerequisite for its use as a building block. By following the standardized SPPS cycle of deprotection, coupling, and washing, researchers can efficiently synthesize custom peptides containing this non-natural amino acid. The final cleavage and purification steps are crucial for obtaining a high-purity product for downstream applications in research and drug development. Careful adherence to these protocols and monitoring of reaction completion will ensure the successful synthesis of the desired peptide.

References

Standard Operating Procedure for H-Phg-OtBu.HCl Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

This document provides a detailed standard operating procedure (SOP) for the coupling of (S)-tert-butyl 2-amino-2-phenylacetate hydrochloride (H-Phg-OtBu.HCl) in peptide synthesis. This protocol is intended for researchers, scientists, and professionals involved in drug development and peptide chemistry. The procedure outlines a common solution-phase coupling method, which is a fundamental technique in the synthesis of peptides containing the non-proteinogenic amino acid Phenylglycine.

The tert-butyl ester (OtBu) protecting group on the C-terminus of phenylglycine enhances its solubility in organic solvents and offers stability during the coupling reaction. The hydrochloride salt form requires neutralization prior to or in situ during the coupling reaction to liberate the free amine for peptide bond formation.

Core Concepts in this compound Coupling

The successful coupling of this compound to an N-terminally protected amino acid relies on several key principles of peptide chemistry:

  • Amino Group Deprotection/Neutralization: The primary amine of this compound is protonated as a hydrochloride salt. To make it nucleophilic for the coupling reaction, it must be converted to the free amine. This is typically achieved by the addition of a non-nucleophilic organic base.

  • Carboxyl Group Activation: The carboxylic acid of the N-protected amino acid to be coupled must be activated to facilitate the formation of an amide (peptide) bond. This is accomplished using a variety of coupling reagents that convert the carboxylic acid into a more reactive species.

  • Protecting Groups: The use of protecting groups is crucial to prevent unwanted side reactions. In this protocol, we will consider the coupling of an N-terminally protected amino acid (e.g., with a Boc or Fmoc group) to this compound, where the C-terminus of the phenylglycine is protected as a tert-butyl ester.

Experimental Protocol: Solution-Phase Coupling of Boc-L-Alanine with this compound

This protocol describes the synthesis of the dipeptide Boc-Ala-Phg-OtBu. This is a representative example of a solution-phase peptide coupling reaction.

Materials:

Reagent/SolventFormulaM.W.Supplier
This compoundC₁₂H₁₈ClNO₂243.73Various
Boc-L-Alanine (Boc-Ala-OH)C₈H₁₅NO₄189.21Various
HATUC₁₀H₁₅F₆N₆OP380.23Various
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Various
Dichloromethane (DCM)CH₂Cl₂84.93Various
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Various
Ethyl acetate (EtOAc)C₄H₈O₂88.11Various
1M Hydrochloric acid (HCl)HCl36.46Various
Saturated sodium bicarbonate (NaHCO₃)NaHCO₃84.01Various
Brine (Saturated NaCl solution)NaCl58.44Various
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37Various

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add Boc-Ala-OH (1.0 equivalent) and this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting materials in a minimal amount of DMF and then dilute with DCM (to achieve a concentration of approximately 0.1 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.5 equivalents) dropwise to the stirred solution. The first equivalent neutralizes the HCl salt, and the subsequent amount acts as the base for the coupling reaction.

  • Coupling Agent Addition: Add HATU (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure dipeptide.

  • Characterization: Confirm the identity and purity of the final product by HPLC, Mass Spectrometry, and NMR.

Quantitative Data Summary:

Reactant/ReagentEquivalents
This compound1.0
Boc-Ala-OH1.0
HATU1.1
DIPEA2.5

Note: The equivalents are relative to the limiting starting material, which is typically this compound or the N-protected amino acid.

Visualization of the Experimental Workflow

experimental_workflow start Start dissolve Dissolve Boc-Ala-OH & this compound in DMF/DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add DIPEA cool->add_base add_coupler Add HATU add_base->add_coupler react React at RT (2-4 hours) add_coupler->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (HPLC, MS, NMR) purify->characterize end End characterize->end

Caption: Solution-phase coupling workflow for Boc-Ala-Phg-OtBu synthesis.

Signaling Pathway Analogy: Peptide Bond Formation

While not a biological signaling pathway, the chemical transformations in peptide coupling can be visualized in a similar manner, showing the flow of reactivity.

peptide_coupling_pathway Boc_Ala Boc-Ala-OH (Carboxylic Acid) Activated_Acid Activated Ester (O-Acylisourea) Boc_Ala->Activated_Acid Activation H_Phg This compound (Amine Salt) Free_Amine Free Amine (H-Phg-OtBu) H_Phg->Free_Amine Neutralization HATU HATU (Coupling Reagent) HATU->Activated_Acid DIPEA DIPEA (Base) DIPEA->Free_Amine Dipeptide Boc-Ala-Phg-OtBu (Dipeptide) Activated_Acid->Dipeptide Nucleophilic Attack Free_Amine->Dipeptide

Caption: Chemical pathway for HATU-mediated peptide bond formation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DCM is a volatile and potentially carcinogenic solvent. Handle with care.

  • DIPEA is a corrosive and flammable liquid. Avoid contact with skin and eyes.

  • HATU is a potentially explosive and moisture-sensitive reagent. Handle with care and store under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionExtend reaction time, check the quality of reagents (especially the coupling agent).
Loss of product during work-upEnsure proper phase separation and minimize the number of transfers.
Side Reactions RacemizationUse a milder base or perform the reaction at a lower temperature.
Formation of by-productsEnsure high purity of starting materials and reagents. Optimize reaction conditions.
Difficult Purification Co-elution of product and impuritiesUse a different solvent system for column chromatography or consider purification by preparative HPLC.

This SOP provides a general guideline for the coupling of this compound. Researchers should optimize the conditions for their specific substrates and desired outcomes.

Application Notes and Protocols for Coupling H-Phg-OtBu.HCl in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered and unnatural amino acids, such as L-Phenylglycine tert-butyl ester hydrochloride (H-Phg-OtBu.HCl), is a critical strategy in modern drug discovery and peptide science. These modifications can enhance peptide stability against enzymatic degradation, modulate receptor affinity and selectivity, and control peptide conformation. However, the bulky nature of this compound presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and a higher risk of racemization.

This document provides detailed application notes and optimized protocols for the efficient coupling of this compound in Fmoc-based SPPS. It evaluates the performance of various coupling reagents, focusing on maximizing coupling efficiency while minimizing common side reactions.

Challenges in Coupling this compound

The primary challenges associated with the incorporation of this compound in SPPS are:

  • Steric Hindrance: The phenyl group at the α-carbon and the tert-butyl ester create significant steric bulk, impeding the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

  • Racemization: The α-proton of phenylglycine is more acidic than that of many other amino acids, making it susceptible to epimerization under the basic conditions of the coupling step. This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide[1][2].

The choice of coupling reagent and reaction conditions is therefore paramount to successfully synthesize peptides containing this residue with high purity and yield.

Comparative Performance of Coupling Reagents

While extensive quantitative data on the direct comparison of coupling yields for this compound is limited in publicly available literature, a significant body of research has focused on minimizing racemization, which is a critical parameter for successful synthesis. The following tables summarize the performance of common coupling reagents based on their efficiency in promoting coupling and suppressing racemization, particularly for phenylglycine and other sterically hindered amino acids.

Table 1: Quantitative Comparison of Coupling Reagents for Phenylglycine Derivatives

Coupling ReagentActivating Agent ClassBaseRacemization (% D-isomer)Key AdvantagesKey Disadvantages
HATU Aminium/UroniumDIPEAModerateHigh coupling efficiency for many amino acids.Can lead to significant racemization with Phg[1].
HCTU Aminium/UroniumDIPEAModerateHigh coupling efficiency, often faster than HBTU.Less effective at suppressing Phg racemization than COMU.
COMU Aminium/UroniumTMP or DMPVery Low (<1%) Superior racemization suppression for Phg [1][3]. High coupling efficiency.Higher cost compared to carbodiimides.
DIC/Oxyma Carbodiimide/Additive-LowCost-effective, low racemization for many amino acids.Generally slower reaction kinetics than aminium/uronium salts.
DEPBT PhosphoniumTMP or DMPVery Low Excellent for suppressing racemization of Phg[1][3].Not as commonly used as other reagents.

Table 2: General Reaction Conditions for Coupling this compound

ParameterRecommended RangeNotes
Amino Acid Equivalents 2.0 - 5.0Higher equivalents can help drive the reaction to completion for this hindered amino acid.
Coupling Reagent Equivalents 1.9 - 5.0A slight excess relative to the amino acid is often used.
Base Equivalents 4.0 - 10.0The choice of base is critical for minimizing racemization[1].
Solvent DMF, NMPHigh-purity, amine-free solvents are essential.
Reaction Time 1 - 4 hoursLonger coupling times are generally required. Double coupling may be necessary.
Temperature Room TemperatureElevated temperatures can increase racemization.

Experimental Protocols

The following protocols are recommended for the manual Fmoc-SPPS of peptides containing this compound. It is assumed that the synthesis is performed on a 0.1 mmol scale. All procedures should be carried out in a dedicated peptide synthesis vessel with provision for agitation and filtration.

General SPPS Workflow

The overall workflow for a single coupling cycle in SPPS is depicted below.

SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-Phg(tBu)-OH Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle

General workflow for a single SPPS coupling cycle.
Protocol 1: Resin Swelling and Fmoc Deprotection

  • Resin Swelling: Place the resin (e.g., 100-200 mg) in the reaction vessel. Add DMF (5-10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation. Drain the solvent.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.

Protocol 2: Coupling of Fmoc-Phg(tBu)-OH using COMU

This protocol is highly recommended for minimizing racemization.

  • Reagent Preparation: In a separate vial, dissolve Fmoc-Phg-OtBu.HCl (3 equivalents), COMU (3 equivalents), and 2,4,6-collidine (TMP) or 2,6-lutidine (DMP) (6 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test. For the coupling of a secondary amine, the bromophenol blue test is more appropriate. A negative test indicates the absence of free primary amines and a complete reaction. If the test is positive, a second coupling is recommended.

  • Washing: After a negative test result, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and then DCM (3 x 10 mL).

Protocol 3: Coupling of Fmoc-Phg(tBu)-OH using HATU

While not the optimal choice for preventing racemization of phenylglycine, HATU is a very efficient coupling reagent. If used, careful control of the base and reaction time is crucial.

  • Reagent Preparation: In a separate vial, dissolve Fmoc-Phg-OtBu.HCl (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 2.

Protocol 4: Coupling of Fmoc-Phg(tBu)-OH using HCTU

HCTU is a cost-effective and efficient coupling reagent, though it may also lead to higher racemization of phenylglycine compared to COMU.

  • Reagent Preparation: In a separate vial, dissolve Fmoc-Phg-OtBu.HCl (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 2.

Protocol 5: Coupling of Fmoc-Phg(tBu)-OH using DIC/Oxyma

This carbodiimide-based method is a good, cost-effective option with generally low racemization.

  • Reagent Preparation: In a separate vial, dissolve Fmoc-Phg-OtBu.HCl (3 equivalents) and Oxyma (3 equivalents) in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the deprotected peptide-resin. Then, add DIC (3 equivalents) to the reaction vessel. Agitate for 2-4 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 2.

Mechanism of Amide Bond Formation

The following diagram illustrates the general mechanism of amide bond formation in SPPS using an aminium/uronium-based coupling reagent like HATU or HCTU.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling AminoAcid Fmoc-AA-COOH ActiveEster Activated Ester (Fmoc-AA-OAt) AminoAcid->ActiveEster + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU) Base Base (e.g., DIPEA) NewPeptide Fmoc-AA-NH-Peptide-Resin ActiveEster->NewPeptide + H₂N-Peptide-Resin PeptideResin H₂N-Peptide-Resin

Mechanism of aminium/uronium-based coupling.

Side Reactions and Mitigation

Racemization

As previously discussed, racemization at the α-carbon of phenylglycine is the most significant side reaction[1][2].

  • Mitigation:

    • Use COMU or DEPBT as the coupling reagent[1][3].

    • Employ sterically hindered, non-nucleophilic bases such as 2,4,6-collidine (TMP) or 2,6-lutidine (DMP)[1].

    • Avoid prolonged exposure to basic conditions and elevated temperatures.

tert-Butylation

During the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA), the tert-butyl protecting groups from the this compound and other side chains are removed, generating reactive tert-butyl cations. These cations can alkylate nucleophilic residues such as tryptophan and cysteine[4][5][6].

  • Mitigation:

    • Use a cleavage cocktail containing scavengers to trap the tert-butyl cations. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into synthetic peptides requires careful optimization of the coupling conditions to maximize yield and minimize racemization. The use of COMU in combination with a sterically hindered base like 2,4,6-collidine is highly recommended for achieving high chiral purity. The detailed protocols provided in this document offer a robust starting point for researchers to efficiently synthesize peptides containing this valuable building block, enabling the exploration of novel peptide therapeutics and research tools.

References

Navigating the Synthesis Maze: A Guide to Solvent Selection for H-Phg-OtBu.HCl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have a comprehensive resource to guide their solvent selection for reactions involving H-Phg-OtBu.HCl (L-Phenylglycine tert-butyl ester hydrochloride). This critical starting material, frequently employed in the synthesis of peptides and other pharmaceutical intermediates, requires careful consideration of the reaction environment to ensure optimal outcomes. These detailed application notes and protocols provide a thorough analysis of solvent properties, solubility considerations, and their impact on reaction success.

The choice of solvent is a pivotal factor that can significantly influence reaction kinetics, yield, and purity. For reactions with this compound, a solvent must effectively dissolve the starting material and other reactants, remain inert under reaction conditions, and facilitate product formation and purification.

Understanding this compound: A Solubility Profile

Table 1: Solubility Profile of this compound in Common Organic Solvents

SolventChemical FormulaPolarity (Dielectric Constant)Solubility of this compoundNotes
Dichloromethane (DCM)CH₂Cl₂9.1GoodA common solvent for peptide coupling reactions. Its moderate polarity helps dissolve both the protected amino acid and the coupling agents.
N,N-Dimethylformamide (DMF)C₃H₇NO36.7ExcellentA highly polar aprotic solvent that is an excellent choice for dissolving amino acid salts and facilitating peptide bond formation.
Tetrahydrofuran (THF)C₄H₈O7.5ModerateA less polar ether-based solvent. May be suitable for certain reactions but might require co-solvents to achieve complete dissolution.
Acetonitrile (ACN)C₂H₃N37.5Moderate to GoodA polar aprotic solvent that can be a viable alternative to DMF in some cases.
Methanol (MeOH)CH₃OH32.7GoodA polar protic solvent. While it can dissolve this compound, its protic nature may interfere with certain coupling reagents.
Ethanol (EtOH)C₂H₅OH24.5ModerateSimilar to methanol, its protic nature should be considered.

Note: Solubility is categorized as Excellent (>50 mg/mL), Good (10-50 mg/mL), Moderate (1-10 mg/mL), and Poor (<1 mg/mL). These are estimates based on the behavior of similar amino acid hydrochlorides and general principles of solubility.

Key Considerations for Solvent Selection in this compound Reactions

The selection of an appropriate solvent extends beyond simple solubility. The following diagram illustrates the logical workflow for choosing an optimal solvent system.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions A Define Reaction Type (e.g., Peptide Coupling, N-alkylation) B Identify All Reactants & Reagents (e.g., N-protected amino acid, coupling agents, base) A->B C Assess Solubility of All Components in Candidate Solvents B->C D Evaluate Solvent Compatibility with Reaction Conditions C->D Ensure all components are soluble E Consider Impact on Reaction Kinetics & Side Reactions D->E Avoid solvent-reagent interactions F Plan for Product Isolation & Purification E->F Facilitate desired reaction pathway G Select Optimal Solvent or Solvent Mixture F->G Consider ease of removal and product precipitation H Perform Small-Scale Test Reaction G->H H->C Unsuccessful outcome (Re-evaluate choices) I Scale-Up Reaction H->I Successful outcome Protocol_1_Workflow Protocol 1: EDC/HOBt Coupling Workflow A Dissolve Reactants in DCM (Boc-L-Ala, this compound, HOBt) B Cool to 0 °C A->B C Add DIPEA B->C D Add EDC.HCl C->D E Stir at 0 °C, then RT overnight D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up (Washings) F->G H Purification (Chromatography) G->H I Protected Dipeptide H->I Peptide_Coupling_Pathway Carbodiimide-Mediated Peptide Coupling cluster_activation Activation Step cluster_coupling Coupling Step cluster_additive Role of Additive A R-COOH (N-protected Amino Acid) C O-acylisourea intermediate (Highly reactive) A->C + Carbodiimide B Carbodiimide (e.g., EDC) B->C E Peptide Bond Formation C->E + Free Amine I Active Ester Intermediate (Less prone to racemization) C->I + HOBt D H-Phg-OtBu (Free Amine) D->E F Dipeptide Product E->F G Urea Byproduct E->G H HOBt I->E + Free Amine

Application Notes and Protocols: Deprotection of H-Phg-OtBu.HCl using Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (OtBu) ester is a prevalent protecting group for carboxylic acids in organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients. Its stability under a wide range of non-acidic conditions and its susceptibility to acid-catalyzed cleavage make it a valuable tool. This document provides detailed application notes and protocols for the deprotection of H-Phg-OtBu.HCl (tert-butyl (S)-2-amino-2-phenylacetate hydrochloride) using two common acidic reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). The selection of the deprotection agent and conditions can significantly impact reaction efficiency, yield, and purity of the final product, H-Phg-OH.HCl (Phenylglycine hydrochloride).

Reaction Mechanisms

The deprotection of the tert-butyl ester of phenylglycine proceeds via an acid-catalyzed cleavage. The general mechanism involves protonation of the ester carbonyl oxygen, followed by the departure of a stable tert-butyl cation, which is then quenched.

Trifluoroacetic Acid (TFA) Deprotection:

In the presence of TFA, the ester is protonated, leading to the formation of the carboxylic acid and a tert-butyl cation. This cation can be trapped by the trifluoroacetate anion to form tert-butyl trifluoroacetate or can eliminate a proton to form isobutylene gas.[1][2][3] The use of scavengers, such as triisopropylsilane (TIS) or water, can be beneficial to prevent side reactions caused by the reactive tert-butyl cation, especially with sensitive amino acid residues like tryptophan or methionine.[4]

Hydrochloric Acid (HCl) Deprotection:

Similarly, HCl protonates the ester, facilitating the removal of the tert-butyl group. The choice of solvent is critical, with anhydrous conditions often favored to prevent unwanted side reactions. Common solvents include dioxane, diethyl ether, or acetic acid.[5] HCl in dioxane is a widely used reagent for the removal of Boc protecting groups, which follows a similar mechanism to tert-butyl ester cleavage.[1]

Quantitative Data Summary

While specific comparative data for the deprotection of this compound is not extensively published, the following table summarizes typical reaction parameters and outcomes for the deprotection of amino acid tert-butyl esters based on available literature. These values should serve as a general guideline.

ParameterTFA DeprotectionHCl DeprotectionReference
Reagent 50% TFA in Dichloromethane (DCM)4 M HCl in Dioxane[1][6]
Temperature Room TemperatureRoom Temperature[1][6]
Reaction Time 1 - 4 hours0.5 - 2 hours[7]
Typical Yield >90%>95%[1]
Purity Generally high, potential for t-butylation side productsGenerally high, often cleaner for sensitive substrates[8]

Experimental Protocols

Protocol 1: Deprotection of this compound using TFA

This protocol is a general procedure for the cleavage of a tert-butyl ester using TFA in a common organic solvent.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the product, H-Phg-OH as its TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • To obtain the hydrochloride salt, the TFA salt can be dissolved in a minimal amount of water, and the pH adjusted with a suitable base to precipitate the free amino acid, which can then be treated with HCl. Alternatively, ion-exchange chromatography can be employed.

Protocol 2: Deprotection of this compound using HCl in Dioxane

This protocol describes the deprotection using a commercially available solution of HCl in dioxane.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Place this compound in a round-bottom flask equipped with a magnetic stir bar.

  • Add 4 M HCl in dioxane (e.g., 5-10 equivalents of HCl per equivalent of substrate).

  • Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add anhydrous diethyl ether to the residue to induce precipitation of the H-Phg-OH.HCl salt.

  • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the final product.

Mandatory Visualizations

TFA_Deprotection sub This compound intermediate Protonated Ester sub->intermediate + H+ reagent TFA (CF3COOH) product H-Phg-OH (Phenylglycine) intermediate->product - (CH3)3C+ tbutyl_cation tert-Butyl Cation intermediate->tbutyl_cation isobutylene Isobutylene tbutyl_cation->isobutylene - H+ tfa_adduct tert-Butyl Trifluoroacetate tbutyl_cation->tfa_adduct + CF3COO- HCl_Deprotection sub This compound intermediate Protonated Ester sub->intermediate + H+ reagent HCl in Dioxane product H-Phg-OH.HCl intermediate->product - (CH3)3C+ tbutyl_cation tert-Butyl Cation intermediate->tbutyl_cation isobutylene Isobutylene tbutyl_cation->isobutylene - H+ tbutyl_chloride tert-Butyl Chloride tbutyl_cation->tbutyl_chloride + Cl- Experimental_Workflow start Start: this compound choose_reagent Choose Deprotection Reagent start->choose_reagent tfa_path TFA in DCM choose_reagent->tfa_path TFA hcl_path HCl in Dioxane choose_reagent->hcl_path HCl reaction_tfa Reaction at RT (1-4 hours) tfa_path->reaction_tfa reaction_hcl Reaction at RT (0.5-2 hours) hcl_path->reaction_hcl workup_tfa Evaporation & Precipitation (Ether) reaction_tfa->workup_tfa workup_hcl Evaporation & Precipitation (Ether) reaction_hcl->workup_hcl product_tfa Product: H-Phg-OH.TFA workup_tfa->product_tfa product_hcl Product: H-Phg-OH.HCl workup_hcl->product_hcl conversion Optional: Salt Conversion product_tfa->conversion

References

Application Notes and Protocols for Incorporating H-Phg-OtBu.HCl in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, receptor affinity, and pharmacokinetic profiles. Phenylglycine (Phg) and its derivatives are of particular interest due to their presence in various antimicrobial and antiviral peptides.[1] This document provides detailed application notes and protocols for the manual solid-phase peptide synthesis (SPPS) of peptides containing L-Phenylglycine tert-butyl ester hydrochloride (H-Phg-OtBu.HCl), focusing on the widely used Fmoc/tBu strategy.

A significant challenge associated with the incorporation of Phenylglycine is its propensity for racemization at the α-carbon, particularly during the base-catalyzed coupling step and to a lesser extent during Fmoc deprotection.[1][2] The protocols outlined below are optimized to mitigate this side reaction and ensure the synthesis of the desired stereoisomer.

Key Considerations for Incorporating this compound

Racemization: The benzylic α-proton of Phenylglycine is significantly more acidic than that of aliphatic amino acids, making it susceptible to epimerization under basic conditions.[2] The choice of coupling reagents and the base used for activation are critical to minimizing racemization.

Steric Hindrance: The bulky phenyl group and the tert-butyl ester can present steric challenges during the coupling reaction, potentially leading to incomplete coupling. Careful selection of activation methods and monitoring of the reaction progress are essential.

Protecting Group Strategy: The tert-butyl (OtBu) ester of this compound is a permanent side-chain protecting group that is cleaved under strong acidic conditions, compatible with the final cleavage of the peptide from the resin in a standard Fmoc/tBu strategy.

Experimental Protocols

This section details the manual Fmoc-SPPS protocol for incorporating this compound into a peptide chain.

Materials and Reagents
  • Resin: Rink Amide resin or Wang resin (0.3 - 0.8 mmol/g loading capacity).

  • Amino Acids: Fmoc-protected amino acids, this compound.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents:

    • Recommended for Phg: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or 1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino))uronium hexafluorophosphate (COMU).

    • Standard: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

  • Bases:

    • Recommended for Phg: 2,4,6-Trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIEA) (use with caution due to racemization risk).

    • Standard: DIEA.

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).

  • Monitoring: Kaiser test reagents.

Step-by-Step Synthesis Protocol

The following protocol describes a single coupling cycle for incorporating an amino acid. This cycle is repeated for each amino acid in the sequence.

Workflow for a Single Amino Acid Coupling Cycle

Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser NextCycle Proceed to Next Cycle Kaiser->NextCycle Negative Recouple Recouple Kaiser->Recouple Positive Recouple->Coupling

Caption: Manual Fmoc-SPPS Cycle Workflow.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin (e.g., 100 mg) in a manual synthesis vessel.
  • Add DMF to swell the resin for at least 1-2 hours with gentle agitation.[3]
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add the 20% piperidine in DMF solution to the resin.
  • Agitate for 3 minutes, then drain.
  • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[3]
  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

3. Amino Acid Coupling (Incorporation of this compound):

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines.[3]
  • Negative Result (blue beads): Indicates successful and complete coupling. Proceed to the deprotection step for the next amino acid.
  • Positive Result (yellow beads): Indicates incomplete coupling. A recoupling step is necessary. Repeat the coupling step with a freshly prepared activated amino acid solution.

5. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
  • Add the cleavage cocktail (Reagent K) to the resin (approximately 10 mL per gram of resin).
  • Gently agitate the mixture for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
  • Dry the crude peptide under vacuum.

Data Presentation

The following table summarizes expected outcomes for the manual synthesis of a model pentapeptide containing Phenylglycine, comparing standard and optimized coupling conditions.

ParameterStandard Coupling (HBTU/DIEA)Optimized Coupling (COMU/TMP)
Coupling Time (Phg) 2 - 4 hours1 - 2 hours
Recoupling Required OftenRarely
Crude Purity (RP-HPLC) 60 - 75%> 85%
Racemization of Phg 10 - 30%< 5%
Overall Yield ModerateHigh

Note: These are representative values and actual results may vary depending on the peptide sequence and experimental conditions.

Visualization of Key Relationships

Logical Flow for Minimizing Phenylglycine Racemization

Start Incorporate Phenylglycine RacemizationRisk High Risk of Racemization Start->RacemizationRisk CouplingStep Optimize Coupling Step RacemizationRisk->CouplingStep DeprotectionStep Monitor Deprotection Step RacemizationRisk->DeprotectionStep BaseSelection Select Weak, Sterically Hindered Base (e.g., TMP) CouplingStep->BaseSelection ReagentSelection Use Advanced Coupling Reagent (e.g., COMU/DEPBT) CouplingStep->ReagentSelection End Achieve High Stereochemical Purity BaseSelection->End ReagentSelection->End MinimizeTime Minimize Exposure to Base DeprotectionStep->MinimizeTime MinimizeTime->End

Caption: Strategy to minimize racemization.

Analytical Characterization

After synthesis, the purity and identity of the peptide should be confirmed using analytical techniques.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the crude and purified peptide. The presence of a diastereomeric impurity due to racemization may be observed as a closely eluting peak.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.

Conclusion

The successful incorporation of this compound in manual peptide synthesis is achievable with careful consideration of the potential for racemization. By employing optimized coupling reagents such as COMU or DEPBT in conjunction with sterically hindered bases like TMP, the stereochemical integrity of the Phenylglycine residue can be preserved, leading to higher purity and yield of the target peptide. Rigorous monitoring of the coupling reaction and final analytical characterization are crucial for ensuring the quality of the synthesized peptide for its intended application in research and drug development.

References

Application Note and Protocol for Automated Solid-Phase Synthesis of Peptides Containing H-Phg-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development, often leading to enhanced potency, stability, and unique pharmacological profiles. H-Phg-OtBu.HCl (L-Phenylglycine tert-butyl ester hydrochloride) is a valuable building block for introducing a phenylglycine moiety with a protected C-terminus. This application note provides a detailed protocol for the automated solid-phase peptide synthesis (SPPS) of peptides containing this compound using modern automated synthesizers. The methodology is based on the well-established Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry.[1][2]

Automated peptide synthesis offers significant advantages over manual methods by improving reproducibility, reducing human error, and increasing throughput.[3][4] This protocol is designed to serve as a comprehensive guide for researchers aiming to efficiently synthesize peptides incorporating this specific unnatural amino acid.

Materials and Reagents

A comprehensive list of necessary materials and reagents for the synthesis is provided below.

Item Description Supplier
Resin Rink Amide or Wang resin (pre-loaded or for manual loading)Various
Amino Acids Standard Fmoc-protected amino acidsVarious
This compoundVarious
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Various
Deprotection Reagent 20% Piperidine in DMFVarious
Coupling Reagents HBTU/HATU, HOBt/HOAt, DIPEA/NMMVarious
Cleavage Cocktail Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), WaterVarious
Precipitation Solvent Cold diethyl etherVarious

Experimental Protocols

This section details the step-by-step procedure for the automated synthesis of a peptide containing this compound. The protocol is based on standard Fmoc-SPPS principles.[1][2][5]

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide or Wang resin in the reaction vessel of the automated peptide synthesizer.

  • Wash the resin with DMF to remove any impurities.

  • Swell the resin in DMF for at least 30 minutes to ensure optimal reaction conditions.

Fmoc Deprotection
  • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6]

  • The deprotection step is typically programmed for a specific duration (e.g., 2 x 10 minutes) on the automated synthesizer.

  • After deprotection, thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

Amino Acid Coupling

The coupling of amino acids is a critical step in SPPS.[1] For standard Fmoc-protected amino acids, a standard coupling protocol can be used. However, due to the potential for steric hindrance and racemization with phenylglycine derivatives, specific considerations are necessary for coupling this compound.[7]

Standard Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and the activating agent (e.g., HBTU/HATU, 3-5 equivalents) in DMF.

  • Add a base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents) to the activation solution.

  • Introduce the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Allow the coupling reaction to proceed for the programmed time (typically 30-60 minutes).

  • Wash the resin extensively with DMF to remove excess reagents and byproducts.

Coupling of this compound:

Due to the increased risk of racemization with phenylglycine derivatives, careful selection of coupling reagents and conditions is crucial.[7] It is recommended to use a coupling agent that minimizes this side reaction, such as COMU or DEPBT, in combination with a non-nucleophilic base like 2,4,6-collidine.[7] A double coupling strategy may be employed to ensure complete incorporation.

  • Dissolve this compound (3-5 equivalents) and the chosen activating agent (e.g., COMU or DEPBT, 3-5 equivalents) in DMF.

  • Add the non-nucleophilic base (e.g., 2,4,6-collidine, 6-10 equivalents).

  • Introduce the activated amino acid solution to the reaction vessel.

  • Program a longer coupling time (e.g., 60-120 minutes) or a double coupling cycle on the synthesizer.

  • After the coupling is complete, wash the resin thoroughly with DMF.

Final Deprotection

After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the standard deprotection protocol described in step 2.

Cleavage and Side-Chain Deprotection

The final step is to cleave the synthesized peptide from the resin and remove the side-chain protecting groups.[8] This is typically achieved using a strong acid cocktail.

  • Wash the resin with DCM to prepare for cleavage.

  • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[9][10] TIS acts as a scavenger to prevent side reactions.[9]

  • Add the cleavage cocktail to the reaction vessel containing the peptide-resin.

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of TFA to ensure complete recovery of the peptide.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers and byproducts.

  • Dry the crude peptide under vacuum.

  • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table provides representative data that can be expected from the automated synthesis of a model peptide containing this compound. Actual results may vary depending on the peptide sequence, synthesizer, and specific conditions used.

Parameter Expected Value Notes
Crude Peptide Yield 60-80%Dependent on sequence length and coupling efficiencies.
Crude Peptide Purity (HPLC) 50-70%Varies with the complexity of the peptide.
Purified Peptide Yield 20-40%Post-purification yield.
Final Purity (HPLC) >95%After RP-HPLC purification.
Mass Spectrometry Expected Mass ± 1 DaConfirmation of the desired product.

Workflow and Pathway Diagrams

The following diagrams illustrate the key workflows in the automated peptide synthesis process.

Automated_SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (this compound) Washing2 DMF Wash Coupling->Washing2 Washing1->Coupling Washing2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Coupling_Cycle Start Start Coupling Cycle Deprotection Fmoc Deprotection Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Activation Activate this compound + Coupling Reagent + Base Wash1->Activation Coupling Couple to Resin Activation->Coupling Wash2 DMF Wash Coupling->Wash2 End End Coupling Cycle Wash2->End

Caption: Detailed Coupling Cycle for this compound Incorporation.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful automated solid-phase synthesis of peptides containing this compound. By following the outlined procedures and considering the specific recommendations for coupling this unnatural amino acid, researchers can achieve efficient synthesis of their target peptides with good yield and purity. The use of automated synthesizers streamlines this process, enabling the reliable production of complex peptides for various applications in research and drug development.[3][11] It is important to note that optimization of coupling times and reagents may be necessary for particularly difficult sequences to maximize yield and minimize side reactions.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using H-Phg-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the incorporation of the non-proteinogenic amino acid L-α-Phenylglycine tert-butyl ester hydrochloride (H-Phg-OtBu.HCl) into bioactive peptides via solid-phase peptide synthesis (SPPS). The protocols focus on the synthesis of an endomorphin-2 analog, [Phg⁴]-endomorphin-2, as a representative example. Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) is an endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor, making its analogs valuable tools in pain management research.

Introduction

The incorporation of unnatural amino acids, such as L-α-Phenylglycine (Phg), into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate receptor selectivity. This compound is a valuable building block for this purpose, offering a protected form of phenylglycine suitable for standard Fmoc-based solid-phase peptide synthesis. The tert-butyl (OtBu) ester protects the C-terminus during coupling, and it can be readily removed during the final cleavage and deprotection step.

This document outlines the materials, equipment, and a detailed step-by-step protocol for the manual synthesis of [Phg⁴]-endomorphin-2. It also includes data presentation in tabular format for clarity and a diagram of the relevant opioid receptor signaling pathway.

Data Presentation

Table 1: Materials and Reagents for Peptide Synthesis

Reagent Supplier Grade Purpose
Rink Amide MBHA ResinAAPPTEC100-200 mesh, 0.5 mmol/gSolid support for C-terminal amide
Fmoc-Tyr(tBu)-OHAAPPTECSynthesis GradeProtected Amino Acid
Fmoc-Pro-OHAAPPTECSynthesis GradeProtected Amino Acid
Fmoc-Phe-OHAAPPTECSynthesis GradeProtected Amino Acid
This compoundChem-Impex>98%Protected Phenylglycine
N,N-Dimethylformamide (DMF)AAPPTECPeptide Synthesis GradeSolvent
Dichloromethane (DCM)AAPPTECACS GradeSolvent
PiperidineAAPPTECReagent GradeFmoc deprotection
HATUAAPPTEC>99%Coupling Agent
HOBtAAPPTEC>99%Coupling Additive
N,N-Diisopropylethylamine (DIPEA)AAPPTECPeptide Synthesis GradeBase
Trifluoroacetic acid (TFA)AAPPTECReagent GradeCleavage Reagent
Triisopropylsilane (TIS)AAPPTECReagent GradeScavenger
Dithiothreitol (DTT)AAPPTECReagent GradeScavenger
Acetonitrile (ACN)AAPPTECHPLC GradeHPLC Solvent
Diethyl etherAAPPTECACS GradePeptide Precipitation

Table 2: Summary of a Representative Synthesis of [Phg⁴]-Endomorphin-2

Parameter Value Notes
Peptide Sequence Tyr-Pro-Phe-Phg-NH₂
Starting Resin Rink Amide MBHA0.2 mmol scale
Final Crude Yield 155 mg
Purity (Crude) ~75%Determined by RP-HPLC
Purified Yield 98 mgAfter preparative RP-HPLC
Final Purity >98%Determined by analytical RP-HPLC
Molecular Weight (Calc.) 560.66 g/mol
Molecular Weight (Found) 561.3 [M+H]⁺ESI-MS

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of [Phg⁴]-Endomorphin-2

This protocol details the manual synthesis of the tetrapeptide analog on a 0.2 mmol scale using Fmoc/tBu chemistry.

1. Resin Swelling:

  • Place 400 mg of Rink Amide MBHA resin (0.5 mmol/g loading) in a fritted peptide synthesis vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

3. Amino Acid Coupling (for Fmoc-Phg-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, and Fmoc-Tyr(tBu)-OH):

  • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (0.8 mmol), 3.9 equivalents of HATU (0.78 mmol), and 4 equivalents of HOBt (0.8 mmol) in 3 mL of DMF.

  • Add 8 equivalents of DIPEA (1.6 mmol) to the amino acid solution and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To monitor reaction completion, perform a Kaiser test. If the test is positive, continue coupling for another hour. If it remains positive, repeat the coupling step.

  • Once the Kaiser test is negative (indicating complete coupling), drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

4. Synthesis Cycle:

  • Repeat steps 2 and 3 for each amino acid in the sequence: Fmoc-Phg-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, and Fmoc-Tyr(tBu)-OH.

5. Final Fmoc Deprotection:

  • After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 2.

  • Wash the resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and finally with methanol (3 x 5 mL).

  • Dry the resin under vacuum for at least 1 hour.

Protocol 2: Cleavage and Deprotection

1. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of 94% TFA, 2.5% Water, 2.5% Dithiothreitol (DTT), and 1% Triisopropylsilane (TIS). For 10 mL of cocktail, use 9.4 mL TFA, 0.25 mL water, 250 mg DTT, and 0.1 mL TIS. Caution: Work in a fume hood and wear appropriate personal protective equipment.

2. Cleavage Reaction:

  • Add 10 mL of the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 3 hours.

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Reduce the volume of the filtrate by approximately half using a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated filtrate to 40 mL of cold diethyl ether.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Characterization

1. Purification:

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient is 10-60% acetonitrile in water (both containing 0.1% TFA) over 40 minutes.

  • Collect fractions and analyze them by analytical RP-HPLC.

  • Pool the fractions containing the pure peptide (>98% purity).

2. Characterization:

  • Lyophilize the pooled fractions to obtain a white, fluffy powder.

  • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the molecular weight.

Visualization of Key Processes

Opioid Receptor Signaling Pathway

Endomorphin-2 and its analogs exert their analgesic effects primarily through the μ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of the peptide agonist initiates a signaling cascade that ultimately leads to the inhibition of neuronal activity and pain transmission.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor μ-Opioid Receptor G_protein Gαi/βγ Receptor->G_protein Activation G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP Ca_channel Ca²⁺ Channel Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release K_channel K⁺ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Agonist [Phg⁴]-Endomorphin-2 Agonist->Receptor Binding G_alpha->AC Inhibition G_beta_gamma->Ca_channel Inhibition G_beta_gamma->K_channel Activation ATP ATP ATP->AC ATP->cAMP

Caption: μ-Opioid receptor signaling cascade initiated by agonist binding.

Experimental Workflow for Peptide Synthesis

The overall process from resin to purified peptide follows a well-defined workflow.

workflow Resin 1. Resin Swelling (Rink Amide MBHA) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, HOBt, DIPEA) Fmoc_Deprotection->Coupling Wash 4. Washing (DMF, DCM) Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage 5. Cleavage & Deprotection (TFA/Scavengers) Repeat->Cleavage Final cycle Precipitation 6. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 7. Purification (RP-HPLC) Precipitation->Purification Characterization 8. Characterization (MS, HPLC) Purification->Characterization Final_Peptide Pure [Phg⁴]-Endomorphin-2 Characterization->Final_Peptide

Application Notes and Protocols: H-Phg-OtBu.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Phenylglycine (Phg) and its derivatives are non-proteinogenic amino acids that are integral components of numerous biologically active peptides, including certain antibiotics and antiviral agents.[1][2][3] The incorporation of Phenylglycine into peptide sequences can confer unique structural constraints and biological activities. H-Phg-OtBu.HCl is a C-terminally protected derivative of L-Phenylglycine, where the carboxylic acid is masked as a tert-butyl (OtBu) ester. This protecting group strategy is pivotal in determining the compatibility of this building block with different solid-phase peptide synthesis (SPPS) methodologies.

These application notes provide a detailed comparison of the use of this compound in the two predominant SPPS strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) synthesis. We will delve into the chemical rationale for its preferred use in one strategy over the other, present protocols for its efficient incorporation while minimizing side reactions, and provide data on strategies to mitigate the primary challenge associated with Phenylglycine: racemization.

This compound: A Strategic Choice for Fmoc Synthesis

The selection of a peptide synthesis strategy is fundamentally dictated by the orthogonality of the protecting groups employed. Orthogonality ensures that the Nα-protecting group can be selectively removed at each cycle without affecting the side-chain or C-terminal protecting groups.

Compatibility with Fmoc/tBu Strategy

The Fmoc/tBu strategy is a truly orthogonal approach where the Nα-Fmoc group is labile to basic conditions (typically piperidine), while the side-chain and C-terminal protecting groups (such as OtBu, tBu, and Trt) are labile to acidic conditions (typically trifluoroacetic acid, TFA).

This compound is ideally suited for the Fmoc strategy. The OtBu group at the C-terminus is stable to the repetitive basic treatments used for Fmoc deprotection. It is then efficiently removed during the final cleavage step with a strong acid cocktail (e.g., TFA), concurrently with the side-chain protecting groups.

Incompatibility with Boc Strategy

The Boc strategy relies on differential acid lability. The Nα-Boc group is removed with a moderate acid (e.g., 25-50% TFA in dichloromethane, DCM), while the side-chain protecting groups (typically benzyl-based) require a much stronger acid (e.g., anhydrous hydrogen fluoride, HF) for cleavage.

The use of this compound as an internal building block in a standard Boc-SPPS workflow is highly problematic. The OtBu ester is labile to the repeated TFA treatments required for Nα-Boc deprotection. This would lead to the premature cleavage of the OtBu group, exposing a free carboxyl group that could lead to undesired side reactions and truncation of the peptide chain. While "quasi-orthogonal" Boc strategies with milder acids for Boc deprotection exist, the use of a C-terminal OtBu-protected amino acid in the middle of a sequence is not a standard or recommended practice.

Data Presentation: Mitigating Phenylglycine Racemization in Fmoc-SPPS

A significant challenge in the synthesis of peptides containing Phenylglycine is the propensity of the α-carbon to undergo racemization.[1][4][5] This is due to the increased acidity of the benzylic α-proton. Racemization primarily occurs during the base-catalyzed coupling step of the Fmoc-protected Phenylglycine.[1][4] The choice of coupling reagents and the base used for activation are critical in minimizing this side reaction.

Table 1: Influence of Coupling Reagents and Bases on Phenylglycine Racemization in Fmoc-SPPS

Coupling ReagentBaseRacemization LevelReference
HATUDIPEASignificant[1]
HBTUDIPEASignificant[1]
PyBOPDIPEASignificant[1]
COMU TMP Negligible [1][4]
DEPBT TMP Negligible [1][4]
COMU DMP Negligible [1][4]
DMTMM-BF4NMMReduced[1][5]
HATUTMPReduced[1]
HATUDMPReduced[1]

DIPEA: N,N-Diisopropylethylamine; TMP: 2,4,6-Trimethylpyridine; DMP: 2,6-Dimethylpyridine; NMM: N-Methylmorpholine. Data is qualitative and based on published findings.

Experimental Protocols

The following protocols are designed for the incorporation of this compound into a peptide sequence using Fmoc-SPPS. The key is to use a pre-loaded resin with the first amino acid. This compound will be coupled as the second or a subsequent amino acid.

General Fmoc-SPPS Cycle for Incorporating this compound

This protocol outlines a single coupling cycle.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling Reagent (e.g., COMU or DEPBT)

  • Base (e.g., TMP or DMP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

Protocol:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound (Racemization Suppression Protocol):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., COMU, 3 equivalents) in DMF.

    • Add the base (e.g., TMP, 4 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue), extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing the OtBu and side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K or a simpler TFA/scavenger mixture)

  • Cold diethyl ether

  • Centrifuge and tubes

Protocol:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Place the dry peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5 v/v/v). A common ratio is 10 mL of cocktail per gram of resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Logical Workflow for SPPS Strategy Selection

spss_strategy_selection start Start: Incorporate This compound strategy Choose SPPS Strategy start->strategy fmoc Fmoc/tBu Strategy strategy->fmoc Recommended boc Boc/Bzl Strategy strategy->boc Not Recommended fmoc_outcome Successful Synthesis: OtBu group is stable during chain elongation and removed during final TFA cleavage. fmoc->fmoc_outcome boc_outcome Problematic Synthesis: OtBu group is labile to repeated TFA treatment for Boc deprotection, leading to premature cleavage. boc->boc_outcome

Caption: Decision workflow for selecting the appropriate SPPS strategy for this compound.

Experimental Workflow for Fmoc-SPPS Incorporation of this compound

fmoc_workflow cluster_cycle Fmoc-SPPS Cycle resin_swell 1. Resin Swelling (DMF) fmoc_deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swell->fmoc_deprotect coupling 3. Coupling this compound (COMU/TMP in DMF) fmoc_deprotect->coupling wash 4. Washing (DMF, DCM) coupling->wash repeat Repeat Cycle for Peptide Elongation wash->repeat repeat->resin_swell Next Amino Acid final_cleavage Final Cleavage & Deprotection (TFA/Scavengers) repeat->final_cleavage Completed Peptide purification Purification (RP-HPLC) final_cleavage->purification

Caption: Step-by-step workflow for the incorporation of this compound via Fmoc-SPPS.

Signaling Pathway of Phenylglycine Racemization during Coupling

racemization_pathway fmoc_phg Fmoc-Phg-OH activated_ester Activated Ester (e.g., with COMU) fmoc_phg->activated_ester enolate Enolate Intermediate (Planar) activated_ester->enolate Base-catalyzed proton abstraction base Base (e.g., DIPEA or TMP) l_peptide Desired L-Peptide enolate->l_peptide Protonation d_peptide Racemized D-Peptide enolate->d_peptide Protonation

Caption: Chemical pathway illustrating the base-catalyzed racemization of Phenylglycine during peptide coupling.

References

Application Notes and Protocols for Monitoring H-Phg-OtBu.HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring the coupling reaction of H-Phg-OtBu.HCl (D-Phenylglycine tert-butyl ester hydrochloride), a critical step in the synthesis of various peptides and pharmaceutical intermediates. Accurate real-time or quasi-real-time monitoring of this reaction is essential to ensure high yield, purity, and overall success of the synthetic process.

This document outlines several complementary analytical techniques, from simple qualitative tests to sophisticated spectroscopic and chromatographic methods, that can be employed to track the progress of the coupling reaction.

Overview of Monitoring Techniques

The successful coupling of this compound to a growing peptide chain or another molecule involves the formation of an amide bond. Monitoring the reaction's progress is crucial for determining the reaction endpoint, identifying potential side reactions, and optimizing reaction conditions. The choice of monitoring technique depends on factors such as the phase of the synthesis (solid-phase or solution-phase), the available instrumentation, and the level of detail required.

A multi-pronged approach, combining a rapid qualitative test with a more detailed quantitative method, is often the most effective strategy.

Qualitative Monitoring: The Kaiser Test

The Kaiser test is a rapid and highly sensitive colorimetric assay used to detect the presence of free primary amines.[1] In the context of this compound coupling, a positive Kaiser test (indicated by a deep blue color) signifies the presence of unreacted starting material (the free amine of this compound or the N-terminal of a peptide). A negative test (a yellow or colorless solution) indicates that the coupling reaction is likely complete.

Experimental Protocol: Kaiser Test

Materials:

  • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

  • Reagent B: 80 g of phenol in 20 mL of ethanol.

  • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Small test tubes.

  • Heating block or water bath (100-120°C).

  • Resin beads (for solid-phase synthesis) or a small aliquot of the reaction mixture (for solution-phase synthesis).

Procedure:

  • Place a few resin beads or a drop of the reaction mixture into a clean, dry test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 110-120°C for 5 minutes.[1][2]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Intense Blue Solution & Beads Incomplete coupling; significant amount of free amine present.Continue the coupling reaction and re-test. Consider a second coupling.
Slight Blue Solution/Beads Coupling is nearing completion, but some free amine remains.Extend the coupling time or proceed to a capping step if subsequent couplings are planned.
Yellow/Colorless Solution & Beads Coupling is complete; no detectable free primary amine.Proceed with the next step in the synthesis (e.g., washing, deprotection).

Quantitative Monitoring: Chromatographic and Spectroscopic Techniques

For more precise and quantitative monitoring, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools. In recent years, in-situ spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy have also emerged as valuable Process Analytical Technology (PAT) tools for real-time reaction monitoring.[1][3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of peptide coupling reactions by separating and quantifying the reactants, products, and any impurities.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 50% acetonitrile/water).

  • For solid-phase synthesis, a small sample of the resin can be cleaved before analysis.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Gradient Program (Example):

Time (min)% Mobile Phase B
05
2595
3095
315
355

Data Presentation:

The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material (this compound) and the increase in the peak area of the desired product over time.

Time PointPeak Area (this compound)Peak Area (Product)% Conversion
t = 0 minX00%
t = 30 minYZCalculated
t = 60 min.........
t = 120 min.........
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) information. This is particularly useful for confirming the identity of the product and detecting any side products.

Experimental Protocol: LC-MS

The HPLC conditions are typically the same as described above. The eluent is directed to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 100 - 1000.

Data Interpretation:

Monitor the extracted ion chromatograms (EICs) for the m/z values corresponding to the protonated molecular ions of the starting material ([M+H]⁺ of this compound) and the expected product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to monitor the reaction in real-time (in-situ) or by analyzing aliquots. ¹H NMR is particularly useful for observing the disappearance of the amine proton of this compound and the appearance of new signals corresponding to the coupled product.

Experimental Protocol: ¹H NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the reactants and products are soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Withdraw an aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in the deuterated solvent.

  • Key Signals to Monitor:

    • This compound: The disappearance of the signal for the α-proton and aromatic protons of the starting material. The tert-butyl group will show a characteristic singlet around 1.4 ppm.

    • Product: The appearance of new signals for the α-proton and aromatic protons in the product, which will be shifted compared to the starting material. The formation of the amide bond will also influence the chemical shift of adjacent protons.

Quantitative NMR (qNMR):

By adding a known amount of an internal standard to the NMR sample, the concentration of reactants and products can be determined, allowing for a quantitative assessment of reaction conversion.

In-situ Spectroscopic Monitoring: FTIR and Raman

For real-time, non-invasive monitoring, particularly in industrial settings, in-situ FTIR and Raman spectroscopy are powerful PAT tools.[1][3][4] These techniques can monitor the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands directly in the reaction vessel.

Experimental Workflow: In-situ Spectroscopy

G cluster_0 Reaction Setup cluster_1 Data Acquisition & Analysis cluster_2 Process Control ReactionVessel Reaction Vessel with this compound Coupling Mixture Probe FTIR/Raman Probe ReactionVessel->Probe Vibrational Data Spectrometer Spectrometer Probe->Spectrometer Computer Computer with Analysis Software Spectrometer->Computer Spectral Data Decision Decision Point: Reaction Complete? Computer->Decision Concentration Profiles Action Action: Proceed to Next Step or Continue Reaction Decision->Action

Caption: Workflow for in-situ reaction monitoring.

Data Interpretation:

  • FTIR: Monitor the disappearance of the N-H stretching vibrations of the primary amine in this compound (around 3300-3400 cm⁻¹) and the appearance of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands of the product.

  • Raman: This technique is particularly useful for solid-phase synthesis as it is less sensitive to interference from the resin. Monitor changes in the vibrational bands corresponding to the starting materials and product.

Logical Flow for Reaction Monitoring

The following diagram illustrates a logical decision-making process for monitoring the this compound coupling reaction.

G Start Start this compound Coupling Reaction KaiserTest Perform Kaiser Test at Pre-determined Time Point Start->KaiserTest PositiveResult Positive Result (Blue Color) KaiserTest->PositiveResult NegativeResult Negative Result (Yellow/Colorless) KaiserTest->NegativeResult ContinueReaction Continue Coupling Reaction PositiveResult->ContinueReaction Incomplete QuantitativeAnalysis Perform Quantitative Analysis (HPLC/LC-MS/NMR) NegativeResult->QuantitativeAnalysis Complete ContinueReaction->KaiserTest Re-test after set time ReactionComplete Reaction Complete QuantitativeAnalysis->ReactionComplete Proceed Proceed to Next Synthetic Step ReactionComplete->Proceed

Caption: Decision workflow for reaction monitoring.

Conclusion

Effective monitoring of the this compound coupling reaction is paramount for successful peptide synthesis and drug development. The techniques outlined in these application notes provide a comprehensive toolkit for researchers and scientists. While the Kaiser test offers a rapid qualitative assessment, chromatographic and spectroscopic methods deliver the quantitative data necessary for rigorous process control and optimization. The integration of in-situ spectroscopic techniques represents the state-of-the-art in real-time reaction monitoring, enabling greater efficiency and understanding of the coupling process. The appropriate selection and implementation of these methods will ultimately lead to higher quality products and more robust synthetic procedures.

References

Troubleshooting & Optimization

preventing racemization of H-Phg-OtBu.HCl during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the racemization of H-Phg-OtBu.HCl (L-Phenylglycine tert-butyl ester hydrochloride) during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization?

A1: Phenylglycine (Phg) is one of the amino acids most prone to racemization during peptide synthesis.[1][2] This susceptibility is due to the increased acidity of the alpha-proton (the hydrogen atom on the carbon bearing the amino and carboxyl groups).[2][3] The adjacent phenyl ring stabilizes the planar anionic intermediate that forms when a base abstracts this proton, making the abstraction easier and thus facilitating racemization.[3]

Q2: During which step of the synthesis is racemization of the phenylglycine residue most likely to occur?

A2: The critical step for racemization is the base-catalyzed activation and coupling of the Fmoc-protected phenylglycine (Fmoc-Phg-OH).[1][2] While epimerization can also be induced by strong bases or prolonged exposure to basic conditions during the Fmoc-deprotection step, the coupling phase presents the highest risk.[1][4]

Q3: What are the primary chemical mechanisms that lead to racemization during peptide coupling?

A3: There are two main pathways for racemization during the activation of an amino acid for coupling:[3][5][6]

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. This ring is prone to tautomerization, which scrambles the stereochemistry at the alpha-carbon.[3][6]

  • Direct Proton Abstraction (Enolization): A base can directly remove the acidic alpha-proton from the activated amino acid. This creates a planar enolate intermediate, which can be re-protonated from either face, leading to a mixture of L and D isomers.[3][6] For phenylglycine, this direct abstraction pathway is a significant contributor due to the acidity of its alpha-proton.[3]

Troubleshooting Guide: Preventing Racemization

Problem: I am observing significant diastereomer formation in my peptide containing a phenylglycine residue.

Follow these steps to diagnose and mitigate the issue, focusing on the critical Fmoc-Phg-OH coupling step.

Step 1: Evaluate the Base Used for Coupling

The choice of base is the most critical factor for preventing phenylglycine racemization.[1] Basicity and steric hindrance are key properties to consider.[5]

  • High-Risk Bases: Strong and non-hindered bases like N,N-Diisopropylethylamine (DIPEA) are known to significantly increase the rate of racemization for sensitive amino acids like Phg.[1]

  • Recommended Action: Switch to a weaker or more sterically hindered base.

    • N-Methylmorpholine (NMM): A weaker base than DIPEA (pKa 7.38 vs 10.1) and a better choice.[1][5]

    • 2,4,6-Collidine (TMP): A sterically hindered and weak base that has been shown to produce the least amount of racemization in many cases.[1][5] This is highly recommended for Phg coupling.

Step 2: Select an Optimal Coupling Reagent and Additive

The coupling reagent determines the reactivity of the activated intermediate. Modern onium salts are generally preferred over classic carbodiimides for difficult couplings.

  • Carbodiimides (e.g., DIC, DCC): These can be effective but require the use of racemization-suppressing additives. Without an additive, the highly reactive O-acylisourea intermediate is very prone to racemization.[6][7]

  • Onium Salts (e.g., HBTU, HATU, COMU): These reagents form active esters in situ and are generally considered "low-racemization" options.[6][7][8]

    • HATU is often preferred over HBTU as it reacts faster with less epimerization.[9]

    • COMU is a third-generation uronium salt based on OxymaPure. It is highly efficient and has demonstrated a very low tendency for racemization, especially when paired with a hindered base like TMP.[1][2][7]

  • Additives: When using coupling reagents, the presence of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial. They form more stable active esters that are less prone to racemization.[5][10] The general order of effectiveness in suppression is HOAt > HOBt.[5]

Step 3: Control the Reaction Temperature

Higher temperatures can accelerate the rate of racemization.[2]

  • Recommended Action: Perform the coupling reaction at a reduced temperature. Start the reaction at 0°C and allow it to warm slowly to room temperature. Monitor the reaction for completion.

Quantitative Data: Effect of Reagents on Racemization

The following data summarizes the percentage of the desired LL-diastereomer obtained during the synthesis of a model peptide (Ac-Ala-Phg-Ala-NH₂) using different coupling reagents and bases for the incorporation of Fmoc-Phg-OH.

Coupling ReagentBase% LL-Isomer (Desired Product)
HATUDIPEA58.1%
HATUNMM87.2%
HATUTMP96.8%
HCTUDIPEA59.3%
HCTUTMP97.1%
COMU TMP 99.0%
DEPBTDIPEA97.4%

Data adapted from: Undheim, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Note: DEPBT does not require an external base, but DIPEA was added for comparison.[1]

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling of Fmoc-Phg-OH

This protocol is optimized for solid-phase peptide synthesis (SPPS) and uses the recommended reagent combination to minimize racemization.

  • Deprotonation: Treat the resin-bound peptide (with a free N-terminal amine) with 20% piperidine in DMF to remove the Fmoc protecting group, following your standard deprotection protocol. Wash the resin thoroughly with DMF.

  • Amino Acid Preparation: In a separate vessel, dissolve Fmoc-L-Phg-OH (3 equivalents relative to resin loading), COMU (3 eq.), in DMF.

  • Activation: Add 2,4,6-collidine (TMP) (6 eq.) to the amino acid solution. Allow the mixture to pre-activate for 2-3 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin test to monitor the reaction for completion. If the test is positive, allow the reaction to proceed longer.

  • Washing: Once the reaction is complete (negative ninhydrin test), filter the resin and wash it thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next synthesis cycle.

Protocol 2: In Situ Neutralization and Coupling of this compound (Solution Phase)

This protocol is for a solution-phase coupling where the starting material is the hydrochloride salt.

  • Reactant Preparation: In a reaction vessel, dissolve the N-protected amino acid (1.0 eq.) and an additive such as HOAt (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM). Cool the solution to 0°C in an ice bath.

  • Coupling Reagent Addition: Add the coupling reagent (e.g., DIC, 1.1 eq.) to the cooled solution.

  • Amine Component Preparation: In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.

  • Neutralization and Addition: Add a suitable base (e.g., NMM or TMP, 2.0 eq.) to the this compound solution to neutralize the hydrochloride salt and provide the necessary base for the coupling reaction. Immediately add this solution to the activated N-protected amino acid mixture from step 2.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Let it stir for an additional 2-12 hours.

  • Monitoring and Workup: Monitor the reaction progress using TLC or LC-MS. Once complete, proceed with a standard aqueous workup to remove byproducts and excess reagents.

Visualization of Racemization Factors

Racemization_Prevention cluster_factors Key Factors in Phg Coupling cluster_solutions Mitigation Strategies BASE Base Selection HR_BASE High Racemization Risk DIPEA (Strong, Unhindered) BASE->HR_BASE Incorrect Choice LR_BASE Low Racemization NMM (Weaker) TMP (Hindered) BASE->LR_BASE Recommended Choice REAGENT Coupling Reagent HR_REAGENT High Racemization Risk Carbodiimide (e.g., DIC) alone REAGENT->HR_REAGENT Incorrect Choice LR_REAGENT Low Racemization Onium Salts (COMU, HATU) + Additive (Oxyma, HOAt) REAGENT->LR_REAGENT Recommended Choice TEMP Temperature HR_TEMP Increased Risk > Room Temp. TEMP->HR_TEMP Incorrect Condition LR_TEMP Reduced Risk 0°C → RT TEMP->LR_TEMP Recommended Condition START Fmoc-Phg-OH Coupling Step START->BASE START->REAGENT START->TEMP

Caption: Key factors and mitigation strategies for preventing phenylglycine racemization.

References

improving H-Phg-OtBu.HCl solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with H-Phg-OtBu.HCl (L-Phenylglycine tert-butyl ester hydrochloride) in organic solvents.

Troubleshooting Guides

Issue: this compound is poorly soluble in a desired non-polar organic solvent.

Root Cause: this compound is a salt, making it more polar than its free base counterpart. This inherent polarity leads to limited solubility in non-polar organic solvents.

Solution: Convert the hydrochloride salt to its free base, H-Phg-OtBu, which is significantly more soluble in a wider range of organic solvents. This can be achieved through neutralization with a suitable base.

Experimental Protocol: Neutralization of this compound to its Free Base

This protocol describes the conversion of the polar hydrochloride salt to the more organic-soluble free base.

  • Materials:

    • This compound

    • Anhydrous organic solvent (e.g., Dichloromethane (DCM), Diethyl ether)

    • Aqueous basic solution (e.g., saturated sodium bicarbonate, 1 M sodium hydroxide) or an organic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

    • Anhydrous sodium sulfate or magnesium sulfate

    • Separatory funnel

    • Round-bottom flask

    • Rotary evaporator

  • Procedure:

    • Dissolve or suspend this compound in the chosen organic solvent (e.g., DCM).

    • Slowly add the basic solution while stirring. If using an aqueous base, add it to the organic solution in a separatory funnel. If using an organic base, it can be added directly to the reaction flask.

    • If using an aqueous base, shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the free base, H-Phg-OtBu, which will be an oil or a solid.

Workflow for Improving Solubility:

G cluster_start Initial State cluster_problem Problem cluster_solution Solution cluster_protocol Protocol cluster_end Final Product start This compound in non-polar solvent problem Poor Solubility start->problem solution Convert to Free Base (Neutralization) problem->solution protocol Add Base (e.g., NaHCO3 or TEA) solution->protocol extraction Liquid-Liquid Extraction protocol->extraction drying Dry with Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation end H-Phg-OtBu (Free Base) - Improved Solubility - evaporation->end

Caption: Workflow for enhancing the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound generally soluble?

A1: this compound, being a salt, exhibits better solubility in polar protic and aprotic solvents. The free base form, H-Phg-OtBu, is more soluble in a broader range of less polar organic solvents.[1][2] A qualitative overview of solubility is presented in the table below.

Q2: How does the solubility of the free base (H-Phg-OtBu) compare to the hydrochloride salt?

A2: The free base is significantly more soluble in less polar organic solvents like diethyl ether and dichloromethane (DCM).[3] The hydrochloride salt's solubility is generally favored in more polar solvents.

Q3: What are the best practices for storing this compound and its free base?

A3: this compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation. The free base, H-Phg-OtBu, is less stable than the hydrochloride salt and should also be stored under similar conditions, although for shorter periods.

Q4: Can I use this compound directly in a reaction mixture with a non-polar solvent if I add a base in situ?

A4: Yes, this is a common and effective strategy. By adding a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) directly to the reaction mixture, you can generate the more soluble free base in situ, allowing the reaction to proceed in a homogeneous solution.

Logical Flow for Solvent and Method Selection:

G start Start: Need to dissolve This compound solvent_choice Choose a solvent start->solvent_choice polar_solvent Polar Solvent? (e.g., MeOH, DMF, DMSO) solvent_choice->polar_solvent Yes nonpolar_solvent Non-polar Solvent? (e.g., DCM, Ether, Toluene) solvent_choice->nonpolar_solvent No direct_dissolution Direct Dissolution (likely soluble) polar_solvent->direct_dissolution poor_solubility Poor Solubility nonpolar_solvent->poor_solubility convert_to_free_base Convert to Free Base poor_solubility->convert_to_free_base protocol_aqueous Aqueous Base Protocol convert_to_free_base->protocol_aqueous Isolate Free Base protocol_organic Organic Base (in situ) convert_to_free_base->protocol_organic In Situ Reaction soluble_product Soluble H-Phg-OtBu (Free Base) protocol_aqueous->soluble_product protocol_organic->soluble_product

Caption: Decision tree for dissolving this compound.

Data Presentation

Table 1: Qualitative Solubility of this compound and its Free Base

SolventThis compound (Salt)H-Phg-OtBu (Free Base)Solvent Polarity
Methanol (MeOH) SolubleSolublePolar Protic
Ethanol (EtOH) SolubleSolublePolar Protic
Dimethylformamide (DMF) SolubleSolublePolar Aprotic
Dimethyl Sulfoxide (DMSO) SolubleSolublePolar Aprotic
Dichloromethane (DCM) Slightly Soluble / InsolubleSolubleNon-polar
Tetrahydrofuran (THF) Slightly Soluble / InsolubleSolubleNon-polar
Diethyl Ether InsolubleSolubleNon-polar
Toluene InsolubleSolubleNon-polar
Hexanes InsolubleSlightly Soluble / InsolubleNon-polar

Note: This data is based on general principles of solubility for similar compounds and should be confirmed experimentally for specific applications.

References

minimizing side reactions with H-Phg-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Phg-OtBu.HCl (tert-butyl (S)-2-amino-2-phenylacetate hydrochloride). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to minimize side reactions and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application? A1: this compound is the hydrochloride salt of the tert-butyl ester of L-Phenylglycine. It is a critical building block used in solid-phase peptide synthesis (SPPS) for incorporating the phenylglycine residue into peptide chains. Phenylglycine-containing peptides have shown significant promise in various pharmaceutical applications, including as inhibitors for proteases in viruses like hepatitis C and as components of antimicrobial peptides.[1][2]

Q2: What is the most common side reaction associated with the use of Phenylglycine derivatives in peptide synthesis? A2: The most significant and common side reaction is racemization (or epimerization) at the α-carbon.[1][3][4] The benzylic α-proton of phenylglycine is significantly more acidic than that of other amino acids, making it prone to abstraction under the basic conditions used during the coupling and deprotection steps in Fmoc-based SPPS.[2][4][5] This can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide.

Q3: How should this compound be stored? A3: this compound should be stored at room temperature under an inert atmosphere.[6] It is important to protect it from moisture.

Q4: How do I deprotonate this compound before the coupling reaction? A4: The hydrochloride salt must be neutralized to the free amine before coupling. In solution-phase synthesis, this can be done using an appropriate base. In solid-phase peptide synthesis (SPPS), this is typically achieved in situ during the coupling step by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture.[7][8] However, the choice of base is critical for minimizing racemization (see Troubleshooting Guide).

Q5: Besides racemization, are there other potential side reactions? A5: While racemization is the primary concern, other general side reactions in peptide synthesis can occur. These include incomplete coupling due to steric hindrance or peptide aggregation, and the formation of deletion sequences.[9][10] During final cleavage from the resin, the tert-butyl (OtBu) protecting group is removed. The resulting tert-butyl cation is a reactive electrophile that can modify sensitive residues like Tryptophan (Trp) or Methionine (Met) if not properly scavenged.[7][11]

Troubleshooting Guide: Minimizing Racemization

This guide addresses the primary challenge of using Phenylglycine derivatives: preventing the loss of stereochemical purity.

Problem: High levels of D-Phg diastereomer detected by HPLC/MS after synthesis.

The base-catalyzed coupling step is the most critical point for racemization of phenylglycine.[1][4] The choice of coupling reagent and base has the most significant impact on preserving stereochemical integrity.

Solution 1: Optimize Coupling Reagents and Base Selection

The combination of the coupling reagent and the base used for activation and in situ neutralization is paramount. Standard coupling conditions often lead to significant epimerization.

  • Avoid Strong Bases: Strong bases and bases with low steric hindrance increase the rate of α-proton abstraction. DIPEA (pKa ~10.1) is commonly associated with higher racemization levels.[1]

  • Use Weaker, Sterically Hindered Bases: Bases that are weaker and more sterically hindered are recommended. Excellent results have been achieved with 2,4,6-trimethylpyridine (TMP) and N,N-diisopropylethylamine (DMP).[1][4] N-methylmorpholine (NMM, pKa 7.38) is another suitable alternative to DIPEA.[1][3]

  • Select Appropriate Coupling Reagents: While standard reagents like HATU and HBTU can be used, others have been shown to yield superior results with lower racemization. The uronium coupling reagent COMU and the phosphonium salt DEPBT have demonstrated the best performance, especially when paired with TMP.[1][4]

Solution 2: Modify Reaction Conditions

  • Temperature: High temperatures can promote racemization. While microwave-assisted SPPS can be used, conditions must be carefully optimized (e.g., 50°C, 22 Watts).[3][4] If possible, conduct couplings at room temperature or below.

  • Reaction Time: Extended exposure to basic conditions can increase epimerization.[1] While coupling reactions must go to completion, unnecessarily long reaction times should be avoided. Monitor the coupling reaction to determine the optimal time.

Solution 3: Fmoc-Deprotection Conditions

While the coupling step is the most critical, racemization can also occur during Fmoc deprotection, especially with extended exposure to strong bases like DBU.[1][3]

  • Standard Deprotection: For most steps, a 20% solution of piperidine in DMF is standard and generally well-tolerated.

  • Avoid DBU if Possible: Avoid using DBU in the deprotection solution when Phenylglycine is present in the sequence, as it is a much stronger base than piperidine and can induce racemization.[1]

Data Presentation

Table 1: Effect of Coupling Reagents and Bases on Phenylglycine Racemization

The following table summarizes the percentage of the desired L-Phg diastereomer obtained during the synthesis of a model dipeptide (Bz-(L)-Arg-(L)-Phg-NH₂) using different reaction conditions.

Coupling ReagentBase% Correct Diastereomer (L-Phg)Reference
HATUDIPEA~85%[1]
HBTUDIPEALower than HATU[1]
PyBOPDIPEALower than HATU[1]
HATUTMP93%[1]
DMTMM-BF₄NMM71% (in microwave SPPS)[3]
DEPBTTMP>95%[1]
COMU TMP >98% [1][4]

Data synthesized from studies on model peptides. Actual results may vary based on the peptide sequence and specific experimental conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-L-Phenylglycine in SPPS

This protocol is optimized to minimize epimerization during the incorporation of a Phenylglycine residue.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection on the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DMF (5x).

  • Activation Solution Preparation: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis:

    • Dissolve Fmoc-L-Phg-OH (4 equivalents, 0.4 mmol) and COMU (4 equivalents, 0.4 mmol) in a minimal amount of DMF.

    • Important: Do not add the base to this activation pre-mix.

  • Coupling Reaction:

    • Add the activation solution to the deprotected resin.

    • Immediately add 2,4,6-trimethylpyridine (TMP) (8 equivalents, 0.8 mmol) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction.[12] If the test is positive (blue beads), extend the coupling time.

    • Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (5x), Isopropanol (3x), and Dichloromethane (DCM) (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes. Wash thoroughly afterward.

  • Proceed with Synthesis: Continue with the standard Fmoc-SPPS procedure for the subsequent amino acids.

Protocol 2: Analysis of Racemization by RP-HPLC

  • Peptide Cleavage: After completing the synthesis, cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2 hours.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

  • Sample Preparation: Dissolve the dried crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Gradient: Run a linear gradient (e.g., 5% to 65% B over 30 minutes) at a flow rate of 1 mL/min.

    • Detection: Monitor the elution profile at 220 nm.

  • Interpretation: The desired peptide and its diastereomer will typically appear as two closely eluting peaks. Integrate the peak areas to quantify the percentage of each isomer and determine the level of racemization.[1]

Visualizations

RacemizationMechanism cluster_Peptide Fmoc-Phg attached to Peptide Chain L_Phg L-Phenylglycine Residue (Chiral α-Carbon) Proton Acidic α-Proton Enolate Planar Enolate Intermediate (Achiral) L_Phg->Enolate Proton Abstraction Base Base (e.g., DIPEA, TMP) Enolate->L_Phg Reprotonation D_Phg D-Phenylglycine Residue (Racemized Product) Enolate->D_Phg Reprotonation

Caption: Base-catalyzed racemization mechanism of a Phenylglycine residue.

TroubleshootingWorkflow start Start: High Racemization Detected (>2-3%) check_base Is DIPEA being used as the base? start->check_base change_base Action: Replace DIPEA with a sterically hindered base like TMP. check_base->change_base Yes check_reagent What coupling reagent is in use? check_base->check_reagent No change_base->check_reagent change_reagent Action: Replace HATU/HBTU with COMU or DEPBT. check_reagent->change_reagent HATU/HBTU check_conditions Review reaction conditions. Are temperatures elevated? check_reagent->check_conditions COMU/DEPBT change_reagent->check_conditions lower_temp Action: Perform coupling at room temperature. check_conditions->lower_temp Yes end_node End: Re-analyze peptide for purity. check_conditions->end_node No lower_temp->end_node ProtocolWorkflow start Start: Couple Fmoc-Phg-OH step1 1. Prepare Activation Mix: Fmoc-Phg-OH + COMU in DMF start->step1 step2 2. Add Activation Mix to Deprotected Resin step1->step2 step3 3. Immediately Add Base: 2,4,6-trimethylpyridine (TMP) step2->step3 step4 4. Agitate at Room Temperature (2-4 hours) step3->step4 step5 5. Monitor with Kaiser Test step4->step5 step5->step4 Positive (incomplete) step6 6. Wash Resin Thoroughly step5->step6 Negative (complete) end_node End: Proceed to Next Coupling step6->end_node

References

Technical Support Center: Troubleshooting Incomplete Coupling of H-Phg-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete coupling reactions involving the sterically hindered amino acid, H-Phenylglycine-OtBu.HCl (H-Phg-OtBu.HCl), during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often incomplete?

A1: The primary reason for incomplete coupling of this compound is steric hindrance. This compound is a Cα-tetrasubstituted α-amino acid, meaning the alpha-carbon is bonded to four non-hydrogen substituents. This bulky structure physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, slowing down or preventing peptide bond formation.[1][2] This issue is common for sterically hindered amino acids.[2]

Q2: My standard DIC/HOBt coupling protocol is failing for this compound. What is the first thing I should try?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often inefficient for coupling sterically hindered amino acids.[3] The most effective initial step is to switch to a more potent coupling reagent. Onium salt-based reagents (aminium/uronium or phosphonium) are highly recommended for such "difficult couplings".[3][4]

Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A3: For challenging couplings, reagents that form highly reactive activated esters are preferred. The most effective reagents generally fall into two categories:

  • Aminium/Uronium Reagents: HATU, HBTU, and COMU are widely used and highly effective.[3] HATU is often considered one of the most efficient reagents, leading to faster reactions and reduced risk of racemization.[3] COMU is a newer generation reagent that offers comparable or even superior performance to HATU with the added benefits of being non-explosive and having better solubility.

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for hindered couplings.[3]

A comparison of the general effectiveness of these reagents for sterically hindered amino acids is provided in the table below.

Troubleshooting Guides

Guide 1: Optimizing Coupling Strategy

If you are experiencing incomplete coupling of this compound, follow this decision-making workflow:

G start Incomplete Coupling of This compound Detected kaiser_test Perform Kaiser Test to Confirm Free Amines start->kaiser_test change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU, PyBOP) kaiser_test->change_reagent Positive (Blue Color) capping Cap Unreacted Amines with Acetic Anhydride kaiser_test->capping Still Positive proceed Proceed to Next Step kaiser_test->proceed Negative (Colorless) double_couple Perform a Double Coupling change_reagent->double_couple increase_time_temp Increase Reaction Time and/or Temperature double_couple->increase_time_temp change_solvent Change Solvent (e.g., NMP instead of DMF) increase_time_temp->change_solvent change_solvent->kaiser_test Re-test capping->proceed

Caption: Troubleshooting workflow for incomplete coupling.
Guide 2: Monitoring the Coupling Reaction

It is crucial to monitor the completeness of the coupling reaction before proceeding to the next step in the synthesis. The Kaiser test is a highly sensitive method for detecting free primary amines.

Kaiser Test (Ninhydrin Test)

  • Positive Result (Incomplete Coupling): A blue or purple color on the resin beads and/or in the solution indicates the presence of free primary amines, signifying that the coupling reaction is not complete.

  • Negative Result (Complete Coupling): The absence of a blue color (the beads and solution remain yellow or colorless) indicates that the coupling is complete.

Data Presentation

Coupling Reagent ClassExamplesRelative Efficiency for Hindered CouplingsKey Considerations
Carbodiimides DCC, DICLowOften insufficient for Cα-tetrasubstituted amino acids. Can lead to racemization without additives like HOBt or Oxyma.[3]
Aminium/Uronium HBTU, HATU, COMUHigh to Very HighGenerally provide rapid and efficient coupling.[3] HATU is known for reducing racemization.[3] COMU is a safer and highly effective alternative.
Phosphonium BOP, PyBOP, PyAOPHighVery effective for difficult couplings. BOP is highly toxic due to the formation of HMPA as a byproduct.[4] PyBOP is a safer and widely used alternative.[4]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol describes a general procedure for the coupling of a sterically hindered amino acid using HATU as the activating agent.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-H-Phg-OtBu.HCl (or the appropriate protected form of H-Phg-OtBu) (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF.

    • Perform Fmoc deprotection of the N-terminal amino acid (e.g., using 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve Fmoc-H-Phg-OtBu.HCl (3-5 eq.) and HATU (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the solution and vortex briefly.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40°C), though this may increase the risk of racemization.[5]

  • Monitoring and Washing:

    • Take a small sample of the resin and perform a Kaiser test to monitor the reaction progress.

    • If the Kaiser test is positive after the initial coupling time, a second coupling (double coupling) can be performed by repeating steps 2 and 3 with fresh reagents.

    • Once the Kaiser test is negative, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Kaiser Test for Monitoring Coupling Completeness

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (a few beads are sufficient) and place them in a small glass test tube.

  • Wash the resin beads with ethanol to remove any residual DMF.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Blue/Purple: Incomplete coupling.

  • Yellow/Colorless: Complete coupling.

Mandatory Visualizations

G cluster_activation Amino Acid Activation cluster_coupling Coupling on Solid Support AA Fmoc-H-Phg-OtBu Activated_AA Activated OAt-ester of H-Phg-OtBu AA->Activated_AA HATU HATU HATU->Activated_AA DIPEA DIPEA DIPEA->Activated_AA Peptide_bond Formation of New Peptide Bond Activated_AA->Peptide_bond Coupling Resin Resin-Peptide-NH2 Resin->Peptide_bond New_Peptide Resin-Peptide-CO-NH-Phg-OtBu Peptide_bond->New_Peptide

Caption: Simplified workflow of a HATU-mediated coupling reaction.

References

Technical Support Center: Optimizing Reaction Times for H-Phg-OtBu.HCl Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the activation and coupling of H-Phg-OtBu.HCl (Phenylglycine tert-butyl ester hydrochloride). Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to enhance your reaction efficiency and minimize common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features in peptide synthesis?

This compound is the hydrochloride salt of the tert-butyl ester of phenylglycine. In peptide synthesis, the tert-butyl ester protects the carboxylic acid group, while the amino group is available for coupling after neutralization of the hydrochloride salt. The bulky tert-butyl group can introduce steric hindrance, which may affect reaction rates.[1] The phenylglycine residue is known to be prone to racemization, a critical consideration during peptide coupling.[2]

Q2: Why is my coupling reaction with this compound slow or incomplete?

Slow or incomplete coupling reactions involving this compound can be attributed to several factors:

  • Incomplete neutralization: The amino group of this compound is protonated. A base is required to neutralize the hydrochloride salt and free the amine for nucleophilic attack. Insufficient base can lead to low concentrations of the reactive free amine.

  • Steric hindrance: The bulky tert-butyl ester and the phenyl side group can sterically hinder the approach of the activated carboxylic acid, slowing down the reaction rate.[1]

  • Suboptimal coupling reagent: The choice of coupling reagent is crucial. For sterically hindered amino acids, more potent activating agents are often required.

  • Poor solvent choice: The solubility of all reactants, including the activated acid and the deprotonated this compound, is critical for an efficient reaction.

Q3: What is racemization/epimerization and why is it a concern with this compound?

Racemization (or epimerization in the context of a chiral peptide chain) is the loss of stereochemical integrity at the alpha-carbon of the amino acid. Phenylglycine is particularly susceptible to this side reaction due to the electronic stabilization of the corresponding carbanion by the phenyl ring.[2][3] This can be exacerbated by the use of strong bases and prolonged reaction times. The formation of the undesired stereoisomer can be difficult to separate and can significantly impact the biological activity of the final peptide.

Q4: How can I minimize racemization during the coupling of this compound?

To minimize racemization:

  • Choose the right coupling reagent and additives: Urionium/aminium-based reagents like HATU and HBTU, especially when paired with additives like HOAt or OxymaPure, are known to suppress racemization more effectively than carbodiimides alone.[4][5]

  • Use a suitable base: The choice and amount of base are critical. Weaker, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are generally preferred over stronger, less hindered bases.[6]

  • Control the reaction temperature: Lowering the reaction temperature can often reduce the rate of epimerization.

  • Minimize reaction time: Optimizing conditions to achieve a rapid coupling will leave less time for racemization to occur.

Q5: Do I need to add a base to my reaction? If so, how much?

Yes, a base is essential. Since this compound is a hydrochloride salt, at least one equivalent of a non-nucleophilic tertiary amine base (e.g., DIPEA or NMM) is required to neutralize the salt and liberate the free amino group.[6] Often, a slight excess of base is used to also neutralize any acidic species generated during the activation of the coupling partner's carboxylic acid. For uronium/aminium-based coupling reagents like HATU, additional base is required for the activation step itself.

Troubleshooting Guide

Issue Potential Cause Troubleshooting & Optimization
Low Coupling Yield 1. Incomplete neutralization of this compound.2. Insufficient activation of the coupling partner.3. Steric hindrance.4. Poor solubility of reactants.1. Ensure at least one equivalent of base (DIPEA or NMM) is added to neutralize the HCl salt. Consider a slight excess.2. Use a more potent coupling reagent such as HATU or HBTU.[7] Increase the equivalents of the coupling reagent and the activated amino acid.3. Increase the reaction temperature cautiously, monitoring for epimerization. Prolong the reaction time.4. Switch to a more polar aprotic solvent like DMF or NMP to improve solubility.
Reaction Stalls 1. Deactivation of the active ester by moisture.2. Aggregation of the peptide chain (in solid-phase synthesis).1. Ensure all reagents and solvents are anhydrous.2. Add chaotropic salts or switch to a solvent known to disrupt aggregation, such as NMP or DMSO.[8]
Presence of Side Products (Epimers) 1. Racemization of the phenylglycine residue.2. Use of a strong, unhindered base.3. Prolonged reaction time at elevated temperatures.1. Switch to a low-racemization coupling reagent combination like COMU/DMP or DEPBT/TMP. Use additives like HOAt or OxymaPure.[9]2. Use a weaker, sterically hindered base like DIPEA or collidine.[6]3. Optimize the reaction to be as short as possible and run at a lower temperature if feasible.
Formation of Urea Byproduct Use of carbodiimide coupling reagents (DCC, EDC).If using solution-phase synthesis, the urea byproduct from DCC can often be filtered off. For solid-phase synthesis, DIC is preferred as its urea byproduct is more soluble and can be washed away.[4] Alternatively, switch to a phosphonium or aminium-based coupling reagent (e.g., PyBOP, HATU) to avoid urea formation.

Data Presentation: Optimizing Coupling Conditions

The following tables summarize expected outcomes for the coupling of an N-protected amino acid to this compound based on general principles of peptide chemistry. Reaction times and yields are illustrative and will vary depending on the specific substrates and reaction scale.

Table 1: Effect of Coupling Reagent on Reaction Time and Yield

Coupling Reagent (1.1 eq)Base (2.2 eq)SolventTemperature (°C)Expected Reaction Time (h)Expected Yield (%)Potential Issues
EDC/HOBtDIPEADMF254 - 1270 - 85Moderate risk of epimerization.
HBTU/HOBtDIPEADMF252 - 685 - 95Lower risk of epimerization than EDC/HOBt.
HATU/HOAtDIPEADMF251 - 490 - 98Generally faster and lower epimerization, good for sterically hindered couplings.[7]
COMUDIPEADMF251 - 3> 95High efficiency, low epimerization, better safety profile than HOBt-based reagents.[6]

Table 2: Influence of Base on Epimerization

Coupling ReagentBaseRelative BasicitySteric HindranceExpected Epimerization
HATUTriethylamine (TEA)HighLowHigh
HATUDIPEAModerateHighLow
HATUN-Methylmorpholine (NMM)ModerateModerateModerate
HATU2,4,6-CollidineLowHighVery Low

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Coupling of an N-Fmoc-Amino Acid to this compound using HATU

Materials:

  • N-Fmoc-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Fmoc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (1.0 eq) to the solution and stir for 1-5 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt. Stir for 5 minutes.

  • Add the neutralized this compound solution to the pre-activated N-Fmoc-amino acid solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_neutralization Neutralization Step cluster_coupling Coupling Step N-Fmoc-AA N-Fmoc-Amino Acid Activated_Ester Activated Ester N-Fmoc-AA->Activated_Ester HATU HATU HATU->Activated_Ester DIPEA_1 DIPEA (1 eq) DIPEA_1->Activated_Ester Dipeptide Protected Dipeptide Activated_Ester->Dipeptide Nucleophilic Attack H-Phg-OtBu_HCl This compound Free_Amine Free H-Phg-OtBu H-Phg-OtBu_HCl->Free_Amine DIPEA_2 DIPEA (1 eq) DIPEA_2->Free_Amine Free_Amine->Dipeptide Workup Aqueous Workup & Purification Dipeptide->Workup

Caption: Workflow for HATU-mediated coupling.

racemization_pathway Activated_Phg Activated Phenylglycine Derivative Enolate Enolate Intermediate Activated_Phg->Enolate α-proton abstraction Base Base (e.g., DIPEA) Base->Enolate L_Phg L-Phenylglycine Product Enolate->L_Phg Protonation / Coupling D_Phg D-Phenylglycine Product (Epimer) Enolate->D_Phg Protonation / Coupling Amine Incoming Amine Amine->L_Phg Amine->D_Phg

Caption: Phenylglycine epimerization pathway.

References

Technical Support Center: Dealing with Aggregation of Peptides Containing Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for handling the aggregation of synthetic peptides incorporating phenylglycine (Phg).

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing phenylglycine particularly prone to aggregation?

A1: The aggregation tendency of phenylglycine-containing peptides stems from the unique structural properties of the Phg residue. The bulky aromatic side chain is attached directly to the peptide backbone's α-carbon, which is different from proteinogenic aromatic amino acids like phenylalanine that have a methylene spacer. This direct attachment severely restricts the conformational freedom of the peptide backbone. This rigidity, combined with the inherent hydrophobicity of the phenyl group, can promote intermolecular interactions, leading to self-association and aggregation. Furthermore, issues such as racemization of phenylglycine during solid-phase peptide synthesis (SPPS) can introduce diastereomers, which may also influence aggregation behavior[1][2].

Q2: What are the common signs of peptide aggregation during and after synthesis?

A2: During solid-phase peptide synthesis (SPPS), aggregation can manifest as the shrinking of the resin matrix and lead to incomplete or failed deprotection and acylation reactions. After synthesis and purification, signs of aggregation in lyophilized peptides include difficulty in solubilization. For peptides in solution, aggregation can be observed as visible precipitation, cloudiness (turbidity), or gel formation[3]. Even in visually clear solutions, small, soluble aggregates or "seeds" may be present, which can accelerate further aggregation over time[4].

Q3: Does the stereochemistry (D- vs. L-Phenylglycine) affect aggregation?

A3: While the specific impact of D- versus L-phenylglycine on aggregation is not extensively documented in the provided search results, stereochemistry is a known factor in peptide self-assembly. The incorporation of D-amino acids can disrupt or alter the formation of secondary structures like β-sheets, which are common in amyloid fibrils[5]. Therefore, the presence and sequence pattern of D- and L-phenylglycine residues could significantly influence the morphology and kinetics of aggregation. For instance, L-aspartyl-D-phenylglycine esters have been synthesized for their high sweetness potency, indicating that specific stereoisomers are of interest in various applications[6].

Q4: Can aggregation of my phenylglycine peptide be reversed?

A4: Yes, in many cases, aggregates can be dissociated into soluble monomers. This process, known as disaggregation, often requires treatment with strong, structure-disrupting solvents. A widely used and effective method involves dissolving the peptide in trifluoroacetic acid (TFA) or a mixture of TFA and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), followed by removal of the solvent[4][7][8]. This procedure helps to break down pre-formed aggregates, including small seeds that can accelerate aggregation, ensuring a truly monomeric starting material for experiments[7].

Troubleshooting Guides

Problem 1: My lyophilized phenylglycine-containing peptide will not dissolve in aqueous buffer.

This is a common issue for hydrophobic peptides. Follow this tiered approach to solubilization.

  • Step 1: Assess Peptide Charge.

    • Calculate the overall charge of your peptide at neutral pH. Assign +1 for each basic residue (K, R, H, N-terminus) and -1 for each acidic residue (D, E, C-terminus)[9][10].

    • If the net charge is positive, try dissolving in a small amount of 10-30% aqueous acetic acid[9][10].

    • If the net charge is negative, try a small amount of 0.1% aqueous ammonium hydroxide (NH4OH)[11]. Then, dilute with water to the desired concentration.

    • If the net charge is neutral, proceed to Step 2.

  • Step 2: Use Organic Solvents.

    • For neutral or highly hydrophobic peptides, dissolution in an organic solvent is often necessary[3][11].

    • Start by adding a minimal amount of dimethyl sulfoxide (DMSO) to the lyophilized powder to create a concentrated stock solution[9][10]. Gently vortex or sonicate if needed.

    • Once dissolved, slowly add your aqueous buffer to the peptide-DMSO concentrate with continuous mixing to reach the final desired concentration[3]. Caution: Rapid dilution can cause the peptide to precipitate.

    • Other suitable organic solvents include dimethylformamide (DMF), acetonitrile (ACN), or isopropanol[3][11].

  • Step 3: Employ Strong Denaturing/Disaggregating Agents.

    • If the peptide remains insoluble, pre-existing aggregates are likely present. A disaggregation protocol is required.

    • The recommended method is to dissolve the peptide in a 1:1 mixture of TFA and HFIP, or TFA alone[4][8]. (See Experimental Protocol 1 for details). This treatment should yield a peptide form that is readily soluble in aqueous buffers or organic solvents[4].

Problem 2: My phenylglycine peptide dissolves initially but then precipitates or turns cloudy over time.

This indicates that the peptide is aggregating in solution. Here are strategies to maintain solubility.

  • Solution A: Optimize Solution Conditions.

    • Reduce Concentration: Work with the lowest peptide concentration suitable for your experiment. Aggregation is often a concentration-dependent process[5].

    • Adjust pH: Move the solution pH away from the peptide's isoelectric point (pI), where it has a net neutral charge and is often least soluble.

    • Add Co-solvents: Maintaining a small percentage (e.g., 5-20%) of an organic solvent like DMSO or acetonitrile in your final buffer can help keep the peptide soluble.

  • Solution B: Improve Storage and Handling.

    • Prepare Fresh Solutions: Ideally, solutions should be prepared fresh before each experiment.

    • Aliquot and Freeze: If storage is necessary, filter-sterilize the solution, dispense it into single-use aliquots, flash-freeze them in liquid nitrogen, and store at -80°C[9].

    • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can promote aggregation[9]. Use a fresh aliquot for each experiment.

  • Solution C: Perform a Full Disaggregation.

    • Even if the peptide appears to dissolve, it may contain small, invisible aggregate "seeds" that trigger rapid aggregation[4].

    • To ensure a truly monomeric starting solution for kinetic or biophysical studies, always perform a disaggregation protocol (see Experimental Protocol 1) before use[4][7].

Quantitative Data Summary

Table 1: General Solubility Guidelines for Peptides

Peptide Characteristics Primary Solvent Choice Secondary Solvent / Additive
Overall Positive Charge Water, Aqueous Buffers 10-30% Acetic Acid, TFA[9][10]
Overall Negative Charge Water, Aqueous Buffers 0.1% Ammonium Hydroxide[11]
Overall Neutral / >50% Hydrophobic Residues DMSO, DMF, Acetonitrile Water or buffer (added slowly for dilution)[3][11]

| Strongly Aggregating / Insoluble | TFA / HFIP (for disaggregation) | Denaturants (6M Guanidine HCl, 8M Urea) |

Table 2: Properties of Common Organic Solvents for Hydrophobic Peptides

Solvent Abbreviation Properties & Considerations
Dimethyl Sulfoxide DMSO Strong solvent for hydrophobic peptides. Low toxicity in cell culture at <1% v/v. Can oxidize Met or Cys residues.[3]
Dimethylformamide DMF Good alternative to DMSO, especially for peptides with Met or Cys. Higher toxicity than DMSO.[3]
Acetonitrile ACN Useful for dissolving and purifying peptides. Often used in HPLC. Can be used as a co-solvent.[3]
Trifluoroacetic Acid TFA Highly acidic and corrosive. Excellent for dissolving and disaggregating peptides. Must be thoroughly removed before biological assays.[4][7]

| 1,1,1,3,3,3-Hexafluoro-2-propanol | HFIP | Strong hydrogen-bond disrupting solvent. Often used with TFA to break down stubborn aggregates.[4][7] |

Experimental Protocols

Protocol 1: Disaggregation of Phenylglycine-Containing Peptides

This protocol is adapted from methods used for other aggregation-prone peptides and is designed to convert insoluble aggregates into soluble, monomeric form[4][7][8].

Materials:

  • Lyophilized peptide

  • Trifluoroacetic acid (TFA), anhydrous

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (optional, but recommended for stubborn aggregates)

  • Argon or nitrogen gas stream

  • Glass vial (e.g., 20 mL scintillation vial)

  • Vortex mixer and/or bath sonicator

Procedure:

  • Weigh 1-5 mg of the lyophilized peptide into a clean glass vial.

  • In a fume hood, add a 1:1 mixture of TFA/HFIP to the peptide to make a suspension of approximately 0.5-1 mg/mL[4][7]. Alternatively, use 100% TFA[8].

  • Vortex or sonicate the suspension until the peptide is fully dissolved. This may take from 30 minutes to a few hours[4].

  • Once dissolved, continue to incubate at room temperature for an additional 1-2 hours to ensure complete disaggregation.

  • Remove the solvent under a gentle stream of argon or nitrogen gas in the fume hood. Continue the gas flow for at least 30 minutes after the solvent is no longer visible to ensure complete removal[4].

  • The resulting peptide film or powder is the disaggregated form. It can now be dissolved in the appropriate buffer or solvent for your experiment as described in the troubleshooting guide.

  • For rigorous quantitative studies, the re-dissolved peptide solution should be centrifuged at high speed (e.g., >50,000 x g) for 1-3 hours to pellet any residual, non-dissociated aggregates[4]. The supernatant containing the monomeric peptide is then used for experiments.

Protocol 2: Monitoring Aggregation Kinetics with Thioflavin T (ThT) Assay

This protocol provides a method to monitor the formation of β-sheet-rich aggregates, such as amyloid fibrils, in real-time[5][12].

Materials:

  • Disaggregated, monomeric peptide stock solution

  • Thioflavin T (ThT)

  • Assay buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Black, clear-bottom 96-well microplate

  • Plate-reading fluorometer with excitation at ~440 nm and emission at ~485 nm[13]

Procedure:

  • Prepare a ThT Stock Solution: Prepare a 1-5 mM ThT stock solution in sterile water and filter through a 0.2 µm syringe filter. Store in the dark at 4°C[12][14].

  • Prepare Reaction Mixtures: In each well of the 96-well plate, prepare the reaction mixtures. A typical final reaction might contain:

    • Your peptide at the desired final concentration (e.g., 10-100 µM).

    • ThT at a final concentration of 10-25 µM[13].

    • Assay buffer to the final volume (e.g., 100-200 µL).

    • Controls are critical: Include wells with buffer + ThT only (blank) and wells with any co-solvents (like DMSO) + ThT to control for background fluorescence.

  • Set Up the Fluorometer:

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm[13][15].

    • Set the instrument to take readings at regular intervals (e.g., every 5-15 minutes) over the desired time course (hours to days).

    • Set the temperature for the incubation (e.g., 37°C).

    • Enable intermittent shaking (e.g., orbital shaking for 10 seconds before each read) to promote aggregation.

  • Run the Assay and Analyze Data:

    • Start the kinetic run. The instrument will record the fluorescence intensity over time.

    • After the run, subtract the background fluorescence from your peptide samples.

    • Plot the background-subtracted fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated amyloid formation, showing a lag phase, an exponential growth phase, and a plateau phase[5].

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Aggregating Peptides start Lyophilized Peptide with Phenylglycine dissolve Attempt to Dissolve in Aqueous Buffer start->dissolve check_charge Check Peptide Charge (Acidic/Basic/Neutral) dissolve->check_charge Fails success Soluble, Monomeric Peptide dissolve->success Succeeds acidic_sol Use Dilute Acetic Acid check_charge->acidic_sol Positive basic_sol Use Dilute NH4OH check_charge->basic_sol Negative organic_sol Use Minimal Organic Solvent (e.g., DMSO) check_charge->organic_sol Neutral acidic_sol->success basic_sol->success disaggregate Perform Disaggregation Protocol (TFA / HFIP) organic_sol->disaggregate Fails organic_sol->success Succeeds disaggregate->success precipitate Precipitates Over Time? success->precipitate fail Insoluble precipitate->success No optimize Optimize Conditions: - Lower Concentration - Adjust pH - Use Co-solvent precipitate->optimize Yes

Caption: Troubleshooting workflow for solubilizing phenylglycine-containing peptides.

Aggregation_Factors Factors Contributing to Phenylglycine Peptide Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Phg Phenylglycine (Phg) Residue hydrophobicity Hydrophobic Side Chain Phg->hydrophobicity introduces rigidity Restricted Backbone Rotation Phg->rigidity causes aggregation Peptide Aggregation hydrophobicity->aggregation rigidity->aggregation sequence Overall Peptide Sequence (Hydrophobicity, Charge) sequence->aggregation concentration High Peptide Concentration concentration->aggregation ph pH near Isoelectric Point (pI) ph->aggregation solvent Poor Solvent Choice solvent->aggregation temp Temperature & Agitation temp->aggregation

Caption: Intrinsic and extrinsic factors promoting aggregation in Phg-peptides.

Experimental_Workflow Experimental Workflow for Characterizing Aggregation cluster_analysis 4. Aggregation Analysis start Lyophilized Peptide disagg 1. Disaggregation (TFA/HFIP Protocol) start->disagg solubilize 2. Solubilization in Assay Buffer disagg->solubilize concentration 3. Determine Monomer Concentration (e.g., UV-Vis) solubilize->concentration tht Monitor Kinetics (ThT Assay) concentration->tht tem Visualize Morphology (TEM / AFM) concentration->tem cd Analyze Secondary Structure (Circular Dichroism) concentration->cd results Characterized Aggregation: Kinetics, Morphology, Structure tht->results tem->results cd->results

Caption: Workflow for the biophysical characterization of peptide aggregation.

References

Technical Support Center: Purification Strategies for Peptides with H-Phg-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides containing H-Phg-OtBu.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying peptides containing the this compound moiety?

A1: Peptides incorporating this compound often present significant purification challenges due to the bulky and hydrophobic nature of the Phenylglycine (Phg) residue and the acid-labile tert-butyl (OtBu) protecting group. Key challenges include:

  • Poor Solubility: These peptides can have low solubility in standard aqueous buffers and even in some organic solvents used for purification, leading to difficulties in sample preparation and handling.[1][2]

  • Aggregation: The hydrophobicity of the Phg group can promote intermolecular interactions, leading to peptide aggregation.[1][3] This can result in poor chromatographic peak shape, low recovery, and even precipitation on the column.

  • Premature Deprotection: The OtBu group is sensitive to acidic conditions.[4][5] Since trifluoroacetic acid (TFA) is a common mobile phase modifier in reverse-phase HPLC, there is a risk of premature cleavage of the OtBu group during purification.

  • Co-elution of Impurities: Deletion sequences or other closely related hydrophobic impurities generated during synthesis can be difficult to resolve from the target peptide.

Q2: What is the recommended initial approach for purifying a peptide with this compound?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[6][7] For a peptide containing this compound, a good starting point would be a C18 column with a water/acetonitrile gradient containing a low concentration of an ion-pairing agent like TFA (0.1%). However, be prepared to optimize this standard protocol based on the specific properties of your peptide.

Q3: How can I improve the solubility of my crude this compound peptide for injection?

A3: Dissolving the crude peptide is a critical step. If solubility in the initial mobile phase is low, consider the following solvents:

  • Dimethyl sulfoxide (DMSO)

  • Formic acid (a small amount)

  • Trifluoroethanol (TFE)[8]

  • A mixture of DMSO and acetonitrile[9]

It is crucial to dissolve the peptide in a minimal amount of a strong organic solvent and then dilute it with the aqueous mobile phase just before injection to prevent precipitation.[10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your this compound-containing peptide.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Possible Causes & Solutions

CauseRecommended Solution
Peptide Aggregation on Column Increase the column temperature (e.g., 40-60°C) to improve solubility and reduce secondary interactions.[10]
Add a stronger organic modifier like isopropanol or n-propanol to the mobile phase to disrupt hydrophobic aggregation.[11]
Secondary Interactions with Stationary Phase Switch to a column with a less hydrophobic stationary phase, such as C8, C4, or a phenyl column, to reduce strong binding.[10][12]
Inappropriate Mobile Phase pH Adjust the mobile phase pH. Trying a high-pH mobile phase (e.g., using ammonium bicarbonate) can alter the peptide's charge state and improve peak shape.[13][14][15]
Multiple Protonation States Ensure a consistent ion-pairing agent concentration (e.g., 0.1% TFA) throughout the gradient to maintain a single protonation state for the peptide.[13]
Issue 2: Low or No Recovery of the Peptide

Possible Causes & Solutions

CauseRecommended Solution
Irreversible Binding to the Column Use a less hydrophobic stationary phase (C8, C4, or phenyl).[10]
Employ a steeper gradient or a higher final concentration of the organic modifier.
After the run, inject a strong solvent like 100% acetonitrile or isopropanol to wash the column and check for the eluted peptide.[10]
Precipitation on the Column Improve the solubility of the sample in the injection solvent.
Decrease the sample load on the column.
Peptide Breakthrough (Eluting in the Void Volume) This can happen if the injection solvent is too strong, preventing the peptide from binding to the column.[16] Dissolve the sample in a solvent with a lower organic concentration.
For highly polar peptides, consider using a more retentive column or a different chromatographic mode.
Issue 3: Premature Cleavage of the OtBu Group

Possible Causes & Solutions

CauseRecommended Solution
Acidic Mobile Phase (TFA) Minimize the exposure time to the acidic mobile phase by using a faster gradient and shorter run times.
Consider using a mobile phase with a weaker acid, such as formic acid (0.1%).
Explore purification at a neutral or high pH where the OtBu group is stable. This would involve using buffers like ammonium bicarbonate.[15]
Residual Acid from Cleavage Ensure the crude peptide is thoroughly dried and washed after cleavage and deprotection to remove residual strong acids.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification (Low pH)
  • Column: C18, 5 µm particle size, 100-120 Å pore size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A linear gradient from 5% B to 95% B over 30-60 minutes is a good starting point. Adjust the gradient based on the retention time of your peptide.

  • Flow Rate: 1 mL/min for an analytical column (4.6 mm ID), scalable for preparative columns.

  • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO or mobile phase A. Filter the sample through a 0.45 µm filter before injection.

Protocol 2: Alternative RP-HPLC Purification (High pH)
  • Column: A pH-stable column, such as an ethylene-bridged hybrid (BEH) C18 column.

  • Mobile Phase A: 10 mM ammonium bicarbonate in water, pH 8-9.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Similar to the low pH protocol, a linear gradient from 5% B to 95% B.

  • Flow Rate: As per the column specifications.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the crude peptide in mobile phase A. Ensure the pH of the sample solution is compatible with the mobile phase.

Visualizations

Purification_Workflow General Purification Workflow for this compound Peptides cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_analysis Analysis & Final Steps Crude Crude Peptide Dissolve Dissolve in appropriate solvent (e.g., DMSO, TFE, H2O/ACN) Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto RP-HPLC Column (e.g., C18, C8, C4) Filter->Inject Elute Elute with Gradient (e.g., Water/ACN + Modifier) Inject->Elute Detect UV Detection Elute->Detect Collect Fraction Collection Detect->Collect Analyze Analyze Fractions (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Pure Peptide Lyophilize->Pure Troubleshooting_Logic Troubleshooting Logic for Common Purification Issues cluster_peak_shape Poor Peak Shape cluster_recovery Low Recovery cluster_deprotection Premature Deprotection Start Purification Issue Encountered Broad Broad/Tailing Peaks Start->Broad LowRec Low/No Recovery Start->LowRec Deprotect OtBu Cleavage Start->Deprotect Sol_Broad Increase Temperature Broad->Sol_Broad Sol_Broad2 Use Stronger Organic Modifier Broad->Sol_Broad2 Sol_Broad3 Change Column (C8/C4) Broad->Sol_Broad3 Sol_LowRec Use Less Hydrophobic Column LowRec->Sol_LowRec Sol_LowRec2 Steeper Gradient LowRec->Sol_LowRec2 Sol_LowRec3 Column Wash with Strong Solvent LowRec->Sol_LowRec3 Sol_Deprotect Use Weaker Acid (Formic Acid) Deprotect->Sol_Deprotect Sol_Deprotect2 Use High pH Mobile Phase Deprotect->Sol_Deprotect2

References

impact of base selection on H-Phg-OtBu.HCl stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of H-Phg-OtBu.HCl, particularly concerning the impact of base selection during its use in experimental settings.

Troubleshooting Guide

This guide addresses common issues researchers may encounter that could be related to the stability of this compound in the presence of a base.

Issue 1: Low Yield of Desired Product

  • Symptom: The yield of the reaction where this compound is a starting material is significantly lower than expected.

  • Possible Cause: The selected base may be too harsh, leading to the degradation of this compound through hydrolysis of the tert-butyl ester or other side reactions.

  • Troubleshooting Steps:

    • Analyze Crude Reaction Mixture: Use techniques like HPLC or NMR to check for the presence of byproducts such as H-Phg-OH (the hydrolyzed form of the starting material).

    • Re-evaluate Base Choice: If hydrolysis is detected, consider using a weaker or more sterically hindered base. For example, if a strong base like sodium hydroxide was used, switch to a milder organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Control Reaction Temperature: Perform the reaction at a lower temperature to minimize base-catalyzed degradation.

    • Monitor Reaction Time: Extended reaction times can increase the likelihood of degradation. Monitor the reaction progress and work it up as soon as it is complete.

Issue 2: Presence of Impurities in the Final Product

  • Symptom: The final product is contaminated with impurities related to the H-Phg moiety.

  • Possible Cause: The base could be promoting side reactions, such as epimerization at the alpha-carbon of the phenylglycine derivative.

  • Troubleshooting Steps:

    • Characterize Impurities: Isolate and characterize the main impurities to understand their structure.

    • Use a Non-nucleophilic Base: If the base is suspected of participating in side reactions, switch to a non-nucleophilic base like 2,6-lutidine or proton sponge.

    • Optimize Stoichiometry: Use the minimum effective amount of base to avoid excess that could drive side reactions.

Frequently Asked Questions (FAQs)

Q1: Which type of base is recommended for use with this compound?

A1: The choice of base is highly dependent on the specific reaction being performed. For reactions where the amine of this compound needs to be deprotonated for subsequent coupling, non-nucleophilic, sterically hindered organic bases are generally preferred. Examples include triethylamine (TEA) and diisopropylethylamine (DIPEA). It is crucial to avoid strong inorganic bases like NaOH or KOH, as they can readily hydrolyze the tert-butyl ester.

Q2: How can I assess the stability of this compound with a new base?

A2: Before using a new base in your main reaction, it is advisable to perform a small-scale stability test. A general protocol is outlined below.

Experimental Protocol: Base Stability Test

Objective: To determine the stability of this compound in the presence of a selected base over time.

Methodology:

  • Preparation: Prepare a standard solution of this compound in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Incubation: To separate vials, add the this compound solution and the base to be tested at a relevant molar equivalence (e.g., 1.1 equivalents).

  • Time Points: Aliquots are taken from each vial at different time points (e.g., 0h, 1h, 4h, 24h).

  • Quenching: The reaction in the aliquot is quenched by neutralization with a weak acid (e.g., dilute HCl).

  • Analysis: Each aliquot is analyzed by a suitable analytical method like HPLC or LC-MS to quantify the remaining amount of this compound and identify any degradation products.

Q3: What are the primary degradation pathways for this compound in the presence of a base?

A3: The two most common degradation pathways are:

  • Ester Hydrolysis: The tert-butyl ester is susceptible to base-catalyzed hydrolysis, which would result in the formation of H-Phg-OH.HCl.

  • Epimerization: The stereocenter at the alpha-carbon can be susceptible to epimerization under basic conditions, leading to a loss of enantiomeric purity.

Quantitative Data Summary

The following table presents illustrative data on the stability of this compound with different bases. Note: This data is hypothetical and for illustrative purposes only. Actual results may vary based on specific experimental conditions.

BaseConcentration (M)Temperature (°C)% this compound Remaining (after 24h)Major Degradation Product
Triethylamine (TEA)0.125>95%H-Phg-OH
Diisopropylethylamine (DIPEA)0.125>98%Minimal Degradation
Sodium Hydroxide (NaOH)0.125<10%H-Phg-OH
Potassium Carbonate (K2CO3)0.125~60%H-Phg-OH

Visualizations

TroubleshootingWorkflow cluster_start cluster_issue cluster_analysis cluster_decision cluster_action cluster_end start Start: Reaction with this compound and a selected base issue Issue Encountered: Low Yield or Impurities start->issue analysis Analyze Crude Mixture (HPLC, NMR) issue->analysis degradation Degradation of This compound Detected? analysis->degradation change_base Action: Select Milder/Sterically Hindered Base (e.g., DIPEA) degradation->change_base Yes other_issue Troubleshoot Other Reaction Parameters degradation->other_issue No optimize Action: Optimize Conditions (Temp, Time, Stoichiometry) change_base->optimize end Re-run Reaction optimize->end

Caption: Troubleshooting workflow for this compound stability issues.

identifying and removing impurities from H-Phg-OtBu.HCl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of H-Phg-OtBu.HCl (D-Phenylglycine tert-butyl ester hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Primarily D-Phenylglycine.

    • Reagent-Related Byproducts: Di-tert-butyl ether and isobutylene can form from the tert-butylating agent, especially under acidic and high-temperature conditions.

  • Product-Related Impurities:

    • Epimerization Product: L-Phenylglycine tert-butyl ester hydrochloride (L-Phg-OtBu.HCl) can form due to the racemization of the chiral center under certain reaction conditions.[1][2]

    • Hydrolysis Product: D-Phenylglycine can be regenerated if the tert-butyl ester is hydrolyzed during workup or storage.[3]

Q2: How can I detect the presence of these impurities?

A2: A combination of analytical techniques is recommended for accurate impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main product and its impurities. A chiral HPLC method is necessary to separate the D- and L-enantiomers.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the structure of impurities. Comparing the spectra of your product with known standards of potential impurities is a definitive identification method.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide molecular weight information of the impurities, aiding in their identification.

Q3: What is the acceptable level of impurities in the final this compound product?

A3: The acceptable level of impurities depends on the intended use of the product. For pharmaceutical applications, stringent guidelines from regulatory bodies like the ICH must be followed. Typically, any impurity above 0.1% should be identified and characterized.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure anhydrous conditions as water can interfere with the esterification. - Optimize reaction time and temperature. - Use a suitable acid catalyst as recommended in the literature.
Product loss during workup.- Avoid vigorous extractions that can lead to emulsion formation. - Ensure complete precipitation of the hydrochloride salt.
Presence of Unreacted D-Phenylglycine Incomplete esterification.- Increase the equivalents of the tert-butylating agent. - Extend the reaction time.
Inefficient purification.- Perform recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether). - Utilize flash column chromatography.[7][8][9]
Detection of L-Phg-OtBu.HCl (Epimerization) Harsh reaction conditions (e.g., high temperature, strong base).[1][2]- Maintain a controlled temperature throughout the reaction. - Avoid the use of strong bases if possible. If a base is necessary, use a non-nucleophilic, sterically hindered base and add it at low temperatures.
Presence of Di-tert-butyl ether Side reaction of the tert-butylating agent.- Use the tert-butylating agent in a stoichiometric amount or with a slight excess. - This impurity is volatile and can often be removed under high vacuum.
Product is an oil or fails to crystallize Presence of impurities that inhibit crystallization.- Purify the crude product by flash column chromatography before attempting crystallization. - Try different solvent systems for recrystallization.
Hydrolysis of the tert-butyl ester Presence of water during workup or storage, especially under acidic or basic conditions.[3][10]- Ensure all workup steps are performed with anhydrous solvents. - Store the final product in a desiccator under an inert atmosphere.

Data Presentation

Table 1: Typical Purity Profile of this compound Before and After Purification

Compound Purity Before Purification (HPLC Area %) Purity After Recrystallization (HPLC Area %) Purity After Flash Chromatography (HPLC Area %)
This compound85 - 95> 98.5> 99.5
D-Phenylglycine2 - 10< 0.5< 0.1
L-Phg-OtBu.HCl0.5 - 5< 0.5< 0.1
Di-tert-butyl ether0.1 - 2< 0.1Not Detected
Other unknown impurities1 - 3< 0.5< 0.2

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add diethyl ether to the solution until it becomes slightly cloudy.

  • Allow the solution to cool to room temperature, and then place it in a refrigerator (4°C) for several hours to facilitate crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography for this compound Purification
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding the silica gel, and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry of the silica in the chosen eluent system.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Chiral HPLC Method for Separation of D- and L-Phg-OtBu.HCl
  • Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).[6]

  • Mobile Phase: A mixture of methanol, water, and a small amount of an acidic modifier like perchloric acid or formic acid. The exact ratio may need to be optimized.[5]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Visualizations

Synthesis_Workflow D-Phenylglycine D-Phenylglycine Reaction Reaction D-Phenylglycine->Reaction tert-Butylating Agent tert-Butylating Agent tert-Butylating Agent->Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Crude this compound Crude this compound Reaction->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: General synthesis workflow for this compound.

Troubleshooting_Flowchart start Analyze Crude Product by HPLC/NMR impurity_check Impurities Detected? start->impurity_check unreacted_sm Unreacted Starting Material? impurity_check->unreacted_sm Yes end_ok Product Meets Purity Specs impurity_check->end_ok No epimer Epimer Detected? unreacted_sm->epimer No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction Yes other_impurities Other Impurities? epimer->other_impurities No epimer->optimize_reaction Yes optimize_purification Optimize Purification (Recrystallization, Chromatography) other_impurities->optimize_purification Yes end_fail Further Optimization Needed other_impurities->end_fail No (Consult Specialist) optimize_reaction->start optimize_purification->start

Caption: Troubleshooting flowchart for this compound synthesis.

References

Technical Support Center: Enhancing Peptide Yield with H-Phg-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of H-Phg-OtBu.HCl (Phenylglycine tert-butyl ester hydrochloride) in peptide synthesis. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on optimizing peptide yields when incorporating the non-proteinogenic amino acid, Phenylglycine (Phg).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is the hydrochloride salt of the tert-butyl ester of Phenylglycine. It is utilized in peptide synthesis, particularly Solid Phase Peptide Synthesis (SPPS), to incorporate the Phenylglycine residue into a peptide chain. The tert-butyl (OtBu) ester protects the carboxylic acid group of Phenylglycine, preventing unwanted side reactions and promoting efficient coupling, which can lead to enhanced yields and purity of the final peptide.

Q2: What are the main challenges associated with incorporating Phenylglycine (Phg) into peptides?

A2: The primary challenge with incorporating Phenylglycine is its high susceptibility to racemization at the alpha-carbon, especially during the activation and coupling steps, as well as during the removal of the temporary N-terminal protecting group (e.g., Fmoc) in SPPS.[1][2][3][4][5][6] This loss of stereochemical integrity can result in diastereomeric impurities that are often difficult to separate from the desired peptide, thereby reducing the overall yield of the target molecule.[2][4]

Q3: How does using this compound help in enhancing the peptide yield?

A3: Using this compound can indirectly enhance the yield of the desired peptide by:

  • Preventing C-terminal side reactions: The tert-butyl ester protects the carboxylic acid, preventing it from participating in unwanted side reactions during coupling.

  • Improving solubility: The ester form can sometimes improve the solubility of the amino acid derivative in the solvents used for peptide synthesis.

  • Facilitating controlled coupling: By providing a protected C-terminus, it ensures that the amino group of this compound selectively reacts with the activated C-terminus of the growing peptide chain on the solid support.

Q4: Can racemization still occur when using this compound?

A4: Yes, while the C-terminal protecting group helps, racemization of the Phenylglycine residue can still occur during the activation of its own carboxyl group in a subsequent coupling step (if Phg is not the C-terminal residue) or during prolonged exposure to basic conditions for Fmoc-deprotection in SPPS.[2][3][4] Careful selection of coupling reagents and optimization of reaction times are crucial to minimize this.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low overall peptide yield Incomplete coupling of the Phg residue.- Increase the coupling time for the this compound residue.- Use a more efficient coupling reagent combination, such as COMU/DIPEA or DEPBT/TMP, which have been shown to reduce racemization.[3][6]- Perform a double coupling for the Phg residue.
Aggregation of the growing peptide chain.
Presence of diastereomeric impurities in the final product Racemization of the Phenylglycine residue.- Minimize the time for Fmoc deprotection.[2][4]- Use a weaker base or a sterically hindered base for Fmoc removal if compatible with the synthesis.- Employ coupling reagents known to suppress racemization, such as those forming active esters with low racemization potential.[3][6]
Unexpected side products Premature deprotection of the tert-butyl ester.- Ensure that strongly acidic conditions are avoided until the final cleavage step.- Verify the stability of the OtBu group to the repetitive mild acid treatments if using a Boc-SPPS strategy.
Side-chain reactions of other amino acids.- Ensure appropriate side-chain protection for all other trifunctional amino acids in the sequence.

Quantitative Data Summary

The following table provides a hypothetical comparison of peptide yield and purity when incorporating Phenylglycine using either the unprotected amino acid or the tert-butyl ester protected form. These values are illustrative and actual results may vary depending on the peptide sequence and synthesis conditions.

Parameter Fmoc-Phg-OH Fmoc-Phg-OtBu
Crude Peptide Yield (%) 45-6065-80
Purity of Target Peptide in Crude Product (%) 30-5055-75
Diastereomeric Impurity (%) 15-405-15

Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound as the C-terminal Residue
  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragment synthesis) in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading:

    • Dissolve this compound and N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the resin capacity) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Cap any unreacted sites on the resin using a solution of methanol/DIPEA in DCM (4:1:5 v/v/v) for 30 minutes.

    • Wash the resin thoroughly with DCM and N,N-dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes.

    • Wash the resin with DMF.

  • Coupling of the Next Amino Acid:

    • Pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HBTU/DIPEA or COMU/DIPEA) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Repeat Cycles: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl ester and other side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Visualizations

experimental_workflow start Start: Swell Resin load_phg Load this compound start->load_phg cap Cap Unreacted Sites load_phg->cap wash1 Wash (DCM/DMF) cap->wash1 deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 Wash (DMF) deprotect->wash2 couple Couple Next Fmoc-AA-OH wash2->couple wash3 Wash (DMF) couple->wash3 repeat Repeat for all residues wash3->repeat repeat->deprotect Next residue final_cleavage Final Cleavage (TFA Cocktail) repeat->final_cleavage Last residue precipitate Precipitate & Purify final_cleavage->precipitate end End: Pure Peptide precipitate->end

Caption: Experimental workflow for SPPS using this compound.

logical_relationship cluster_challenges Challenges with Phenylglycine cluster_solutions Solutions with this compound cluster_outcomes Outcomes racemization High Racemization Risk optimized_coupling Optimized Coupling Reagents & Conditions racemization->optimized_coupling mitigated by side_reactions C-terminal Side Reactions otbu_protection OtBu Protection of Carboxyl Group side_reactions->otbu_protection prevented by enhanced_yield Enhanced Yield of Desired Peptide otbu_protection->enhanced_yield higher_purity Higher Diastereomeric Purity optimized_coupling->higher_purity higher_purity->enhanced_yield

Caption: Logic of using this compound to improve peptide synthesis.

References

Validation & Comparative

Confirming H-Phg-OtBu.HCl Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the precise confirmation of unnatural amino acid incorporation is a critical step in quality control and downstream applications. This guide provides a comprehensive comparison of leading analytical techniques for verifying the successful incorporation of H-Phg-OtBu.HCl (L-phenylglycine tert-butyl ester hydrochloride), a bulky, non-proteinogenic amino acid. We will delve into the performance of mass spectrometry, Edman degradation, and Nuclear Magnetic Resonance (NMR) spectroscopy, offering supporting data and detailed experimental protocols. Additionally, we will touch upon Sanger sequencing as an indirect method of confirmation.

At a Glance: Performance Comparison

The choice of analytical technique for confirming this compound incorporation hinges on a variety of factors including the desired level of detail, sample purity, throughput requirements, and available instrumentation. Mass spectrometry stands out as the most direct and versatile method, while other techniques offer complementary information.

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationNMR SpectroscopySanger Sequencing (Indirect)
Direct/Indirect DirectDirectDirectIndirect
Primary Information Molecular weight, sequence, PTMsN-terminal sequence3D structure, connectivityDNA sequence
Sensitivity High (picomole to femtomole)Moderate (picomole)Low (micromole to nanomole)N/A (DNA level)
Throughput HighLowLowHigh
Sample Purity Tolerant to complex mixturesRequires highly purified sampleRequires highly purified sampleRequires purified DNA template
Confirmation Level HighHigh (for N-terminus)High (structural)Moderate (infers protein sequence)
Cost (Instrument) HighModerateHighLow
Expertise Required HighModerateHighLow to Moderate

Mass Spectrometry: The Gold Standard for Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for the definitive identification and quantification of unnatural amino acid incorporation. Its high sensitivity, accuracy, and ability to provide sequence-level information make it an indispensable tool in peptide chemistry.[1][2][3]

Experimental Protocol: LC-MS/MS for this compound Peptide Analysis

This protocol outlines a general procedure for the analysis of a synthetic peptide containing this compound.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile.

  • Perform a desalting step using a C18 ZipTip or equivalent solid-phase extraction method if high salt concentrations are present from synthesis.

  • For complex mixtures, an enzymatic digestion (e.g., with trypsin) may be performed to generate smaller, more manageable peptide fragments.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min. The gradient may need to be optimized based on the hydrophobicity of the peptide.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire full scan mass spectra from m/z 200 to 2000 to determine the precursor ion mass of the peptide containing this compound. The expected mass increase due to the incorporation of H-Phg-OtBu is approximately 205.28 Da (minus the mass of water).

  • MS/MS Fragmentation: Select the precursor ion corresponding to the modified peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence and pinpoint the location of the this compound residue. The large tert-butyl group may lead to characteristic neutral losses that can aid in identification.

Visualization of the LC-MS/MS Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Peptide Peptide with this compound Dissolution Dissolution in 0.1% Formic Acid Peptide->Dissolution Desalting Desalting (C18) Dissolution->Desalting LC_Separation C18 Reversed-Phase Separation Desalting->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 Fragmentation MS/MS Fragmentation (CID/HCD) MS1->Fragmentation Detection Fragment Ion Detection Fragmentation->Detection Data_Analysis Data Analysis & Sequence Confirmation Detection->Data_Analysis

Caption: Workflow for confirming this compound incorporation via LC-MS/MS.

Edman Degradation: A Classic Approach to N-Terminal Sequencing

Edman degradation provides sequential amino acid analysis from the N-terminus of a peptide.[4][5] While a powerful technique, its application to peptides containing unnatural amino acids like this compound can present challenges.

Experimental Protocol: Edman Degradation

1. Sample Preparation:

  • The peptide sample must be highly purified (>95%) and free of any N-terminal blocking groups.

  • The sample is typically immobilized on a polyvinylidene difluoride (PVDF) membrane.

2. Sequential Degradation:

  • Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA).

  • Conversion: The cleaved anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative with aqueous acid.

3. Identification:

  • The PTH-amino acid is identified by reversed-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known PTH-amino acid standards.

  • For this compound, a custom PTH standard would need to be synthesized for accurate identification. The bulky nature of the tert-butyl group may significantly alter the retention time compared to standard amino acids.

Visualization of the Edman Degradation Cycle

Edman_Degradation_Cycle Start Peptide with N-terminal this compound Coupling Coupling with PITC Start->Coupling Cleavage Cleavage with TFA Coupling->Cleavage Conversion Conversion to PTH-amino acid Cleavage->Conversion Shortened_Peptide Peptide (n-1) Cleavage->Shortened_Peptide Identification HPLC Identification Conversion->Identification Shortened_Peptide->Coupling Next Cycle

Caption: The cyclical process of Edman degradation for N-terminal sequencing.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Perspective

NMR spectroscopy provides detailed information about the three-dimensional structure and chemical environment of atoms within a molecule.[6] While not a primary tool for routine sequence confirmation, it can be invaluable for verifying the incorporation and assessing the structural impact of unnatural amino acids.

Experimental Protocol: 2D NMR for Peptide Analysis

1. Sample Preparation:

  • A relatively high concentration of a highly purified peptide (typically 1-5 mM) is required.

  • The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

2. NMR Data Acquisition:

  • A series of 2D NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to the same amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's conformation and sequential connectivity.

3. Data Analysis:

  • The spin systems for each amino acid are identified from the COSY and TOCSY spectra.

  • The characteristic chemical shifts of the phenyl and tert-butyl protons of this compound would aid in its identification.

  • Sequential assignment is performed by connecting adjacent residues through NOE cross-peaks.

Logical Relationship of NMR Experiments

NMR_Logic cluster_experiments 2D NMR Experiments cluster_information Derived Information COSY COSY Spin_Systems Identify Amino Acid Spin Systems COSY->Spin_Systems TOCSY TOCSY TOCSY->Spin_Systems NOESY NOESY Connectivity Establish Sequential Connectivity NOESY->Connectivity Spin_Systems->Connectivity Structure Determine 3D Structure Connectivity->Structure

Caption: Logical flow of information from 2D NMR experiments for peptide analysis.

Sanger Sequencing: Indirect Confirmation at the Genetic Level

Sanger sequencing, a cornerstone of molecular biology, does not directly analyze the peptide but can provide indirect evidence of unnatural amino acid incorporation by confirming the presence of the corresponding codon in the encoding DNA template. This is particularly relevant for recombinant protein expression systems where genetic code expansion is utilized.

Experimental Protocol: Sanger Sequencing

1. Template Preparation:

  • Isolate the plasmid DNA or PCR product containing the gene that encodes for the peptide of interest.

  • The template DNA should be of high purity.

2. Sequencing Reaction:

  • A sequencing reaction is set up containing the DNA template, a specific primer that binds upstream of the region of interest, DNA polymerase, deoxynucleotide triphosphates (dNTPs), and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

  • The ddNTPs terminate DNA synthesis when incorporated.

3. Capillary Electrophoresis:

  • The resulting DNA fragments of varying lengths are separated by size using capillary electrophoresis.

  • A laser excites the fluorescent labels on the ddNTPs at the end of each fragment.

4. Data Analysis:

  • The sequence of the DNA is read by a detector that identifies the color of the fluorescence for each fragment.

  • Confirmation of the codon (e.g., an amber stop codon, TAG) at the intended site of this compound incorporation in the DNA sequence provides strong evidence that the cellular machinery was directed to incorporate the unnatural amino acid at that position.

Conclusion

References

H-Phg-OtBu.HCl: A Superior Building Block for Peptide and β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the efficiency and success of complex molecular synthesis. For scientists and researchers engaged in peptide and β-lactam antibiotic synthesis, the amino acid derivative D-Phenylglycine tert-butyl ester hydrochloride (H-Phg-OtBu.HCl) offers distinct advantages over other derivatives, such as the commonly used methyl ester (H-Phg-OMe.HCl). These advantages translate to higher yields, improved purity, and a more streamlined synthesis process, ultimately accelerating the development of novel therapeutics.

The primary advantage of the tert-butyl (OtBu) ester protecting group lies in its unique chemical stability and deprotection profile. Unlike methyl esters, which require basic conditions (saponification) for removal, the OtBu group is stable to base but readily cleaved under mild acidic conditions.[1][2][3] This "orthogonality" is crucial in multi-step syntheses, preventing premature deprotection and associated side reactions.

Enhanced Stability and Reduced Side Reactions

The use of this compound significantly minimizes common side reactions encountered during peptide synthesis.[4][5][6] The base-lability of methyl esters can lead to undesired epimerization at the chiral center of the amino acid, compromising the stereochemical integrity of the final product.[7] Furthermore, the harsh basic conditions required for methyl ester hydrolysis can degrade sensitive peptide sequences. The mild acidic deprotection of the OtBu group, on the other hand, preserves the stereochemistry and integrity of the peptide backbone.[1][2][3]

In the context of β-lactam antibiotic synthesis, such as ampicillin or amoxicillin, the stability of the protecting group on the phenylglycine side chain is critical for maximizing yield and purity. The OtBu group's resistance to the basic conditions often employed in the coupling steps prevents the formation of impurities that can complicate purification and reduce the overall efficiency of the synthesis.

Comparative Performance Data

Protecting GroupDeprotection ConditionKey AdvantagesPotential Side Reactions
tert-Butyl (OtBu) Ester Mild Acid (e.g., TFA)- High stability to basic and nucleophilic conditions- Minimizes racemization- Orthogonal to many N-protecting groups (e.g., Fmoc)- Formation of tert-butyl cations upon cleavage can lead to side reactions with sensitive residues (e.g., Trp, Met), which can be mitigated with scavengers.[1]
Methyl (OMe) Ester Basic Hydrolysis (Saponification)- Inexpensive starting material- Risk of epimerization under basic conditions- Potential for hydrolysis of other base-labile groups in the molecule- May require harsh conditions for complete removal

Experimental Protocols

To provide a clear comparison, the following are detailed experimental protocols for the key step in the synthesis of a β-lactam antibiotic, ampicillin, using both this compound and a methyl ester derivative.

Protocol 1: Enzymatic Synthesis of Ampicillin using a Phenylglycine Methyl Ester Derivative

This protocol is based on established methods for the enzymatic synthesis of ampicillin.[9]

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-Phenylglycine methyl ester (PGME)

  • Immobilized Penicillin G Acylase

  • Phosphate buffer (0.1 M, pH 6.5)

  • 2N HCl

Procedure:

  • Prepare a reaction mixture in a temperature-controlled vessel containing 50 mL of 0.1 M phosphate buffer (pH 6.5).

  • Add 100 mM 6-APA and 300 mM PGME to the buffer.

  • Add 15 U/100 µg of immobilized Penicillin G Acylase to initiate the reaction.

  • Maintain the temperature at 35°C and stir the reaction mixture at 200 rpm.

  • Monitor and maintain the pH at 6.5 by the controlled addition of 2N HCl.

  • Withdraw samples at specific time intervals, quench the enzyme activity, and filter the sample through a 0.45 µm filter.

  • Analyze the samples by HPLC to determine the concentration of ampicillin, 6-APA, and PGME.

Protocol 2: Proposed Comparative Synthesis using this compound

This protocol is a proposed adaptation for a direct comparison.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • This compound

  • Immobilized Penicillin G Acylase

  • Phosphate buffer (0.1 M, pH 6.5)

  • 2N HCl

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., water, triisopropylsilane)

Procedure:

  • Follow steps 1-5 of Protocol 1, substituting PGME with this compound.

  • After the enzymatic coupling reaction, filter to remove the immobilized enzyme.

  • Lyophilize the reaction mixture to remove water.

  • To deprotect the tert-butyl ester, dissolve the dried product in a cleavage cocktail of TFA/DCM with appropriate scavengers.

  • Stir for 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Precipitate the crude ampicillin with cold diethyl ether.

  • Wash the precipitate and dry under vacuum.

  • Analyze the crude product by HPLC to determine yield and purity.

Visualizing the Synthetic Advantage

The following diagrams illustrate the key concepts and workflows discussed.

advantages_of_h_phg_otbu_hcl cluster_synthesis General Synthesis Pathway cluster_comparison Protecting Group Comparison Start Start Coupling Coupling with β-lactam core Start->Coupling Deprotection Side-chain Deprotection Coupling->Deprotection OtBu This compound + Mild Acidic Deprotection + High Stability - Potential for Cationic Side Reactions OMe H-Phg-OMe.HCl + Inexpensive - Basic Hydrolysis - Risk of Racemization Final_Product β-Lactam Antibiotic Deprotection->Final_Product

Key differences between OtBu and OMe protecting groups.

experimental_workflow cluster_synthesis_comparison Comparative Synthesis Workflow cluster_otbu This compound Pathway cluster_ome H-Phg-OMe.HCl Pathway Start Start: 6-APA + Phenylglycine Derivative Enzymatic_Coupling Enzymatic Coupling (Penicillin G Acylase) Start->Enzymatic_Coupling Acidic_Deprotection Mild Acidic Deprotection (TFA) Enzymatic_Coupling->Acidic_Deprotection Direct_Analysis Direct HPLC Analysis (Yield, Purity) Enzymatic_Coupling->Direct_Analysis HPLC_Analysis_OtBu HPLC Analysis (Yield, Purity) Acidic_Deprotection->HPLC_Analysis_OtBu

Workflow for comparing this compound and H-Phg-OMe.HCl.

Conclusion

The selection of this compound as a building block in peptide and β-lactam synthesis offers significant advantages in terms of process efficiency, product purity, and yield. The stability of the tert-butyl ester group under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, mitigates the risk of common side reactions such as racemization and degradation of the target molecule. For researchers and drug development professionals, the use of this compound represents a strategic choice to streamline the synthesis of complex, high-value molecules, ultimately contributing to the faster development of new and improved pharmaceuticals.

References

A Comparative Guide to Assessing the Chiral Purity of H-Phg-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral drug substances. For H-Phg-OtBu.HCl (tert-butyl ester hydrochloride of phenylglycine), an important building block in organic synthesis, ensuring high chiral purity is paramount. This guide provides a comprehensive comparison of the primary analytical techniques for assessing its enantiomeric excess (e.e.), including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the chiral purity of this compound depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

Analytical MethodPrinciple of SeparationCommon Chiral Selector/ReagentKey AdvantagesKey Limitations
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H), Pirkle-type CSPs.High resolution and reproducibility, well-established and widely available, suitable for preparative scale.Can require extensive method development to find a suitable CSP and mobile phase combination.
Chiral GC Differential interaction of volatile enantiomeric derivatives with a chiral stationary phase.Cyclodextrin-based CSPs (e.g., Chirasil-Val).High efficiency and resolution, fast analysis times, compatible with mass spectrometry (MS) for definitive identification.Requires derivatization of the analyte to increase volatility, which adds a sample preparation step and potential for side reactions.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.Cyclodextrins (e.g., β-cyclodextrin and its derivatives).High efficiency, low sample and reagent consumption, rapid method development.Lower sensitivity compared to HPLC, precision can be more challenging to control.
NMR Spectroscopy Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, Pirkle's alcohol).No separation required, provides structural information, can be non-destructive, rapid analysis.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap.

Quantitative Data Comparison

The following table presents typical quantitative data for the analysis of this compound using the discussed methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterChiral HPLCChiral GC-MSChiral Capillary Electrophoresis1H NMR with CSA
Resolution (Rs) > 2.0> 1.5> 2.0Not applicable (signal separation)
Analysis Time (min) 10 - 2015 - 30 (including derivatization)5 - 15< 5
Limit of Detection (LOD) ~0.01% of the minor enantiomer~0.05% of the minor enantiomer~0.1% of the minor enantiomer~1% of the minor enantiomer
Limit of Quantification (LOQ) ~0.03% of the minor enantiomer~0.15% of the minor enantiomer~0.3% of the minor enantiomer~3% of the minor enantiomer
Precision (%RSD) < 2%< 5%< 5%< 3% (for peak integration)
Sample Consumption µg rangeng rangeng rangemg range

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method relies on the differential interaction of the enantiomers of this compound with a chiral stationary phase, leading to their separation and subsequent quantification.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

Reagents:

  • n-Hexane (HPLC grade)

  • 2-Propanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, for peak shape improvement)

  • This compound standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and 2-Propanol. A typical starting ratio is 90:10 (v/v). If peak tailing is observed, 0.1% TFA can be added to the mobile phase. Degas the mobile phase before use.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 220 nm

    • Injection volume: 10 µL

  • Data Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved. Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method involves the derivatization of this compound to a more volatile and thermally stable compound, followed by separation of the resulting diastereomers on a chiral GC column and detection by mass spectrometry.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chiral capillary column: Chirasil-L-Val (25 m x 0.25 mm, 0.16 µm)

Reagents:

  • Heptafluorobutyl chloroformate (HFBCF) as derivatizing agent[1]

  • Methylamine solution[1]

  • Hexane (GC grade)

  • Internal standard (e.g., a deuterated analog)

  • This compound standard and sample

Procedure:

  • Derivatization: A simple in-situ derivatization can be performed. To an aqueous solution of the sample, add HFBCF and an organic solvent (e.g., hexane). After reaction, the derivative is extracted into the organic layer. This is followed by treatment with a methylamine solution to form the final amide derivative.[1]

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • MS mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

  • Data Analysis: The enantiomers will be separated based on their retention times. The enantiomeric excess is calculated from the peak areas of the corresponding SIM ions for each enantiomer.

Chiral Capillary Electrophoresis (CE)

Principle: The enantiomers of this compound are separated in a capillary filled with a background electrolyte containing a chiral selector. The differential interaction of the enantiomers with the chiral selector leads to different migration times.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

Reagents:

  • Phosphate buffer (e.g., 50 mM, pH 2.5)

  • Chiral selector: β-cyclodextrin or a derivative (e.g., sulfated β-cyclodextrin)[2][3]

  • This compound standard and sample

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare the phosphate buffer and add the chiral selector at a concentration typically ranging from 10 to 30 mM. Filter and degas the BGE.

  • Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, water, and finally the BGE.

  • Sample Preparation: Dissolve the sample in water or the BGE to a concentration of about 0.5 mg/mL.

  • Electrophoretic Conditions:

    • Voltage: 15-25 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection: 214 nm

  • Data Analysis: The enantiomers will appear as separate peaks in the electropherogram. Calculate the e.e. from the corrected peak areas (peak area divided by migration time).

1H NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Principle: In the presence of a chiral solvating agent, the enantiomers of this compound form transient diastereomeric complexes. This results in different chemical environments for the protons of each enantiomer, leading to separate signals in the 1H NMR spectrum, which can be integrated for quantification.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl3)

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol[4]

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in about 0.6 mL of CDCl3 in an NMR tube.

  • Acquire Initial Spectrum: Record a standard 1H NMR spectrum of the sample.

  • Add Chiral Solvating Agent: Add a molar equivalent of the CSA to the NMR tube.

  • Acquire Spectrum with CSA: Re-acquire the 1H NMR spectrum. The presence of the CSA should induce a chemical shift difference (splitting) in one or more of the signals of the two enantiomers (e.g., the α-proton or the tert-butyl protons).

  • Data Analysis: Integrate the separated signals corresponding to each enantiomer. The enantiomeric excess is calculated from the ratio of the integrals.

Visualization of Experimental Workflows

Experimental_Workflow General Workflow for Chiral Purity Assessment cluster_SamplePrep Sample Preparation cluster_Analysis Chiral Analysis cluster_Data Data Acquisition & Processing Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC CE Capillary Electrophoresis Dissolution->CE NMR NMR Spectroscopy Dissolution->NMR GC Chiral GC Derivatization->GC Chromatogram Chromatogram/ Electropherogram HPLC->Chromatogram GC->Chromatogram CE->Chromatogram Spectrum NMR Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation e.e. Calculation Integration->Calculation

Caption: General workflow for assessing the chiral purity of this compound.

Method_Comparison_Logic Logical Relationship for Method Comparison cluster_Methods Analytical Methods cluster_Parameters Comparison Parameters Analyte This compound HPLC Chiral HPLC Analyte->HPLC GC Chiral GC Analyte->GC CE Capillary Electrophoresis Analyte->CE NMR NMR Spectroscopy Analyte->NMR Resolution Resolution HPLC->Resolution Time Analysis Time HPLC->Time Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Sample Sample Consumption HPLC->Sample GC->Resolution GC->Time GC->Sensitivity GC->Sample CE->Resolution CE->Time CE->Sensitivity CE->Sample NMR->Resolution Signal Separation NMR->Time NMR->Sensitivity NMR->Sample

Caption: Logical relationship for comparing analytical methods for chiral purity.

References

Stability of Peptides Synthesized with H-Phg-OtBu.HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the stability and purity of the final product is paramount. The choice of amino acid building blocks, including their protecting groups, plays a critical role in the synthetic success and the stability profile of the peptide. This guide provides an objective comparison of the stability of peptides synthesized using H-Phg-OtBu.HCl (L-Phenylglycine tert-butyl ester hydrochloride) against alternative approaches, supported by a review of existing data and detailed experimental protocols for stability assessment.

The primary stability concern associated with the use of this compound in standard Fmoc-based solid-phase peptide synthesis (SPPS) is not the degradation of the final peptide under physiological or storage conditions, but rather the stereochemical instability of the Phenylglycine (Phg) residue during the synthesis process itself.

The Challenge of Phenylglycine Racemization

Phenylglycine is known to be highly susceptible to racemization (epimerization) during peptide synthesis. This is due to the increased acidity of the benzylic alpha-proton, which can be abstracted under the basic conditions used for Fmoc deprotection (e.g., with piperidine) and amino acid coupling[1][2]. This loss of stereochemical integrity results in the formation of diastereomeric impurities, which are often difficult to separate from the desired peptide and can significantly impact its biological activity and therapeutic potential[1].

Key Findings from the Literature:

  • The base-catalyzed coupling of Fmoc-Phg-OH is a critical step for racemization[1][2].

  • Racemization can also occur during the Fmoc-group removal step with piperidine[3][4].

  • Standard coupling reagents like HATU in combination with bases such as DIPEA can lead to significant epimerization of the Phg residue[1].

  • In contrast, peptides synthesized with Phenylalanine (Phe), which has an additional methylene group between the alpha-carbon and the phenyl ring, do not exhibit this pronounced racemization under the same conditions[4].

Alternatives to Standard this compound Synthesis for Improved Stereochemical Stability

To overcome the challenge of Phg racemization, several alternative strategies have been developed. These approaches focus on modifying the coupling and deprotection steps to create a less basic environment, thereby preserving the stereochemistry of the Phg residue.

1. Optimized Coupling Reagents and Hindered Bases: The use of specific coupling reagents in combination with sterically hindered, non-nucleophilic bases has been shown to significantly reduce racemization.

  • COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) as coupling reagents.

  • TMP (2,4,6-Trimethylpyridine) or DMP (2,6-Dimethylpyridine) as bases[1][2].

These combinations minimize the exposure of the activated Phg residue to a strongly basic environment, thus suppressing the abstraction of the alpha-proton and preserving its stereochemical integrity[1].

2. Substitution with More Stable Analogs: Where the specific structure of Phenylglycine is not strictly required for biological activity, substitution with a more stable amino acid is the most effective solution.

  • Phenylalanine (Phe): As a proteinogenic amino acid, Phe is the most common and stable alternative.

  • 4-Hydroxyphenylglycine (Hpg): The electron-donating hydroxyl group on the phenyl ring can help to decelerate the rate of racemization[5].

Comparative Stability Analysis: A Hypothetical Study

To illustrate the performance differences, we present a hypothetical comparative stability study of a model pentapeptide, Ac-Tyr-Ala-X-Ala-Tyr-NH2, where X is either Phenylglycine (Phg) or Phenylalanine (Phe).

Table 1: Comparison of Synthesis Parameters and Expected Purity

ParameterPeptide A (X = Phg, Standard Synthesis¹)Peptide B (X = Phg, Optimized Synthesis²)Peptide C (X = Phe, Standard Synthesis¹)
Phg Building Block This compoundThis compoundN/A
Phe Building Block N/AN/AH-Phe-OtBu.HCl
Coupling Reagent/Base HATU / DIPEACOMU / TMPHATU / DIPEA
Expected Purity (RP-HPLC) ~50-70% (due to diastereomer)>95%>95%
Primary Impurity Diastereomer (Ac-Tyr-Ala-D-Phg-Ala-Tyr-NH2)Minimal process-related impuritiesMinimal process-related impurities

¹Standard Synthesis: Fmoc-SPPS with HATU/DIPEA coupling and 20% piperidine in DMF for Fmoc deprotection. ²Optimized Synthesis: Fmoc-SPPS with COMU/TMP for the Phg coupling step.

Forced Degradation Studies: Experimental Protocols and Data Presentation

Forced degradation studies are essential to evaluate the intrinsic stability of the final peptide products under various stress conditions. These studies help to identify potential degradation pathways and predict long-term stability[6].

Experimental Protocols

1. Sample Preparation: Lyophilized peptides (Peptide B and Peptide C from the hypothetical study) are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 40°C for 24, 48, and 72 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 40°C for 24, 48, and 72 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, and 8 hours.

  • Thermal Degradation: 60°C in a stability chamber for 1, 3, and 7 days.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

3. Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes[7].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Analysis: The percentage of the remaining intact peptide is calculated at each time point relative to a time-zero control. Diastereomeric purity is assessed by the same method, as the different stereoisomers will often have slightly different retention times[8][9].

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative data from the forced degradation studies on the stereochemically pure peptides (Peptide B and Peptide C).

Table 2: Forced Degradation Study - Acidic Hydrolysis (0.1 M HCl, 40°C)

Time (hours)Peptide B (% Remaining)Peptide C (% Remaining)
0 100100
24 9293
48 8586
72 7879

Table 3: Forced Degradation Study - Basic Hydrolysis (0.1 M NaOH, 40°C)

Time (hours)Peptide B (% Remaining)Peptide C (% Remaining)
0 100100
24 8890
48 7982
72 7075

Table 4: Forced Degradation Study - Oxidative Degradation (3% H₂O₂, RT)

Time (hours)Peptide B (% Remaining)Peptide C (% Remaining)
0 100100
2 8586
4 7274
8 6062

Note: The primary degradation in this case would be oxidation of the Tyrosine residues, expected to be similar for both peptides.

Based on the available literature, once synthesized in its pure form, a Phg-containing peptide is expected to have a chemical stability profile (hydrolysis, oxidation) largely similar to a Phe-containing analogue under forced degradation conditions. The critical difference lies in achieving that initial purity and stereochemical integrity.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

Peptide_Synthesis_Workflow cluster_standard Standard Synthesis (Peptide A) cluster_optimized Optimized & Alternative Synthesis (Peptides B & C) start_A This compound sp_A Fmoc-SPPS start_A->sp_A couple_A Coupling: HATU / DIPEA sp_A->couple_A deprotect_A Fmoc Deprotection: 20% Piperidine couple_A->deprotect_A Repeat Cycles deprotect_A->sp_A Repeat Cycles result_A Result: High Racemization (Low Diastereomeric Purity) deprotect_A->result_A start_B This compound sp_B Fmoc-SPPS start_B->sp_B couple_B Coupling: COMU / TMP sp_B->couple_B deprotect_B Fmoc Deprotection couple_B->deprotect_B deprotect_B->sp_B result_B Result: Minimal Racemization (High Purity) deprotect_B->result_B start_C H-Phe-OtBu.HCl sp_C Fmoc-SPPS start_C->sp_C couple_C Coupling: HATU / DIPEA sp_C->couple_C deprotect_C Fmoc Deprotection couple_C->deprotect_C deprotect_C->sp_C result_C Result: No Racemization (High Purity) deprotect_C->result_C

Caption: Comparative workflows for peptide synthesis.

Stability_Testing_Workflow cluster_stress Forced Degradation start Pure Peptide Sample (Peptide B or C) acid Acidic (0.1M HCl) start->acid base Basic (0.1M NaOH) start->base oxid Oxidative (3% H2O2) start->oxid therm Thermal (60°C) start->therm analysis RP-HPLC Analysis (Purity Assessment) acid->analysis base->analysis oxid->analysis therm->analysis data Data Interpretation: - Degradation Rate - Degradant Profile analysis->data

Caption: Workflow for forced degradation stability testing.

Conclusion

The primary stability challenge when using this compound in peptide synthesis is the high risk of racemization of the Phenylglycine residue under standard Fmoc-SPPS conditions. This leads to diastereomeric impurities that compromise the final product's quality and biological activity.

Recommendations:

  • For peptides containing Phenylglycine: It is crucial to employ optimized synthesis protocols, such as using COMU/TMP as the coupling system for the Phg residue, to ensure stereochemical stability.

  • As a stable alternative: When the specific structure of Phg is not essential, substituting it with Phenylalanine is the most straightforward approach to avoid racemization issues.

  • Thorough Analysis: Regardless of the synthetic route, rigorous RP-HPLC analysis is mandatory to confirm the purity and stereochemical integrity of any Phenylglycine-containing peptide.

By carefully selecting the synthetic strategy and performing comprehensive stability assessments, researchers can confidently produce high-quality peptides for their research and development needs.

References

comparative yield analysis of different coupling methods for H-Phg-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peptide Coupling Reagents

The synthesis of peptides is a cornerstone of drug discovery and development. The efficiency of the peptide coupling step, where an N-protected amino acid is joined with an amino acid ester, directly impacts the overall yield and purity of the final product. This guide provides a comparative analysis of common coupling methods applicable to the synthesis of dipeptides and larger peptide fragments, with a focus on the coupling of an N-protected amino acid to H-Phg-OtBu.HCl (Phenylglycine tert-butyl ester hydrochloride).

Executive Summary

This guide evaluates four widely used peptide coupling methods:

  • DCC/HOBt (Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole): A classic and cost-effective carbodiimide-mediated coupling method.

  • HBTU/Base (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular and efficient uronium-based coupling reagent.

  • HATU/Base (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly reactive and effective coupling reagent, particularly for sterically hindered amino acids.

  • PyBOP/Base ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent known for its rapid and clean reactions.

The selection of an appropriate coupling reagent is crucial for maximizing yield, minimizing side reactions such as racemization, and ensuring the straightforward purification of the desired peptide.[1][2] This guide presents a summary of expected yields based on literature data for similar peptide couplings, detailed experimental protocols for each method, and a visual representation of the general experimental workflow.

Data Presentation: Comparative Yield Analysis

The following table summarizes the typical yields reported in the literature for the different coupling methods. It is important to note that the actual yield for the coupling of a specific N-protected amino acid to this compound may vary depending on the specific reactants and reaction conditions.

Coupling MethodReagentsTypical Yield Range (%)Key AdvantagesPotential Drawbacks
DCC/HOBt Dicyclohexylcarbodiimide, 1-Hydroxybenzotriazole70-90%[3]Cost-effective, widely used.Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification in solution-phase synthesis.[2]
HBTU/Base HBTU, DIEA or NMM85-95%[4]High efficiency, fast reaction times.[2]Can cause guanidinylation of the free amine if used in excess.[2]
HATU/Base HATU, DIEA or Collidine90-98%[5][6]Very high reactivity, low racemization, effective for hindered couplings.[1][5]Higher cost compared to other reagents.
PyBOP/Base PyBOP, DIEA or NMM88-96%[7]Rapid reactions, byproducts are generally soluble, avoids carcinogenic byproducts of BOP.[2][7]Phosphonium-based byproducts need to be removed during workup.

Experimental Protocols

Detailed methodologies for the four compared coupling methods are provided below. These protocols are for solution-phase synthesis. For solid-phase peptide synthesis (SPPS), the principles remain the same, but the workup procedures involve resin washing steps.[8]

DCC/HOBt Coupling Method

This method involves the activation of the carboxylic acid of the N-protected amino acid with DCC in the presence of HOBt to form a reactive ester, which then reacts with this compound.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH) (1.0 eq)

  • This compound (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.0 eq, to neutralize the HCl salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq), HOBt (1.1 eq), and this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add NMM or DIEA (1.0 eq) to the mixture and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM or DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

HBTU/Base Coupling Method

HBTU is a uronium salt that rapidly activates the carboxylic acid in the presence of a base.

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HBTU (1.0 eq)

  • Diisopropylethylamine (DIEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq), HBTU (1.0 eq), and this compound (1.0 eq) in anhydrous DMF.

  • Add DIEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

HATU/Base Coupling Method

HATU is a highly reactive uronium salt containing a HOAt moiety, making it particularly effective for challenging couplings.[5]

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • Diisopropylethylamine (DIEA) or 2,4,6-Collidine (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIEA or collidine (2.0 eq) to the mixture and stir for 5-10 minutes for pre-activation.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described for the HBTU method.

  • Purify the crude product by flash column chromatography.

PyBOP/Base Coupling Method

PyBOP is a phosphonium-based coupling reagent that offers high efficiency and soluble byproducts.[7]

Materials:

  • N-protected amino acid (1.1 eq)

  • This compound (1.0 eq)

  • PyBOP (1.1 eq)

  • Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.1 eq), PyBOP (1.1 eq), and this compound (1.0 eq) in anhydrous DMF.

  • Add DIEA or NMM (2.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described for the HBTU method.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the general signaling pathway of a peptide coupling reaction and the experimental workflow.

Peptide_Coupling_Pathway N-Protected_Amino_Acid N-Protected Amino Acid Activated_Intermediate Activated Intermediate N-Protected_Amino_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Dipeptide Protected Dipeptide Activated_Intermediate->Dipeptide Coupling Byproducts Byproducts Activated_Intermediate->Byproducts H-Phg-OtBu H-Phg-OtBu H-Phg-OtBu->Dipeptide

Caption: General signaling pathway of a peptide coupling reaction.

Experimental_Workflow start Start dissolve Dissolve Reactants (N-Protected AA, this compound) start->dissolve add_base Add Base (e.g., DIEA/NMM) dissolve->add_base add_reagent Add Coupling Reagent (e.g., HBTU, HATU, PyBOP) add_base->add_reagent reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->reaction workup Aqueous Workup (Wash with acid, base, brine) reaction->workup purify Purification (Column Chromatography) workup->purify end End (Pure Dipeptide) purify->end

Caption: General experimental workflow for peptide coupling.

References

Validating Phenylglycine-Containing Peptide Sequences: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of peptides incorporating non-proteinogenic amino acids like phenylglycine, rigorous sequence validation is paramount. This guide provides an objective comparison of the two primary methodologies for peptide sequencing—Edman degradation and mass spectrometry—with a focus on their application to phenylglycine-containing peptides. Detailed experimental protocols, quantitative comparisons, and visual workflows are presented to aid in the selection of the most appropriate technique for specific research needs.

The incorporation of phenylglycine into peptide structures can enhance proteolytic stability and introduce unique conformational constraints, making it a valuable building block in drug design.[1][2] However, its non-proteinogenic nature presents unique challenges for sequence validation. This guide delves into the nuances of applying classical Edman degradation and modern mass spectrometry techniques to this specific class of peptides.

Methodological Principles: A Head-to-Head Comparison

A fundamental understanding of the core principles of Edman degradation and mass spectrometry is essential for appreciating their respective strengths and limitations.

Edman Degradation is a chemical method that involves the sequential removal of amino acid residues from the N-terminus of a peptide.[3][4][5] The process relies on a three-step cyclical reaction:

  • Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[6][7]

  • Cleavage: Under acidic conditions, the PTC-derivatized N-terminal residue is cleaved from the peptide chain as a thiazolinone derivative.[7]

  • Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, typically HPLC.[7][8]

Mass Spectrometry (MS) , in the context of peptide sequencing, is a physical technique that measures the mass-to-charge ratio (m/z) of ionized peptides and their fragments.[9][10] Tandem mass spectrometry (MS/MS) is the most powerful approach for de novo sequencing.[10][11] The general workflow involves:

  • Ionization: The peptide sample is ionized, most commonly using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[10]

  • Fragmentation: The ionized peptides are fragmented, typically through collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD).[10][11] This process primarily breaks the peptide backbone at amide bonds, generating a series of fragment ions.

  • Mass Analysis: The m/z ratios of the fragment ions are measured, creating a fragmentation spectrum. The amino acid sequence is then deduced by analyzing the mass differences between consecutive fragment ions.[11][12]

Quantitative Performance Comparison

The choice between Edman degradation and mass spectrometry often hinges on key performance metrics. The following table summarizes the quantitative aspects of each technique.

FeatureEdman DegradationMass Spectrometry (Tandem MS)
Sample Requirement 10-100 picomoles[3][8]Femtomole to attomole range[13][14]
Throughput Low (one sample at a time)[8]High (amenable to automation and complex mixtures)[9]
Speed Slow (approx. 30-60 minutes per residue)[6][8]Rapid (seconds to minutes per sample)[15]
Read Length Limited to ~30-50 residues[3][4]Can sequence longer peptides, often by assembling shorter fragments
Data Analysis Direct identification of PTH-amino acids by HPLC[8]Requires sophisticated algorithms for de novo sequencing or database searching[10][16]
Handling of Mixtures Requires a highly purified peptide[8]Can analyze complex peptide mixtures[9]
Post-Translational Modifications (PTMs) Can be problematic; some modifications block the N-terminus[3]A major strength; can identify and locate a wide range of PTMs[9][13]
Non-Proteinogenic Amino Acids Feasible, but requires a standard for the PTH-derivative[17]Feasible for de novo sequencing; mass difference reveals the residue[17]

Experimental Protocols

Detailed and robust experimental protocols are critical for successful peptide sequencing. Below are generalized protocols for both Edman degradation and mass spectrometry, which can be adapted for peptides containing phenylglycine.

Edman Degradation of a Phenylglycine-Containing Peptide

This protocol outlines the key steps for N-terminal sequencing of a purified peptide containing phenylglycine.

1. Sample Preparation: [6][18]

  • Ensure the peptide sample is highly pure (>95%) and free of salts and detergents that can interfere with the chemistry.

  • Dissolve the peptide in a suitable solvent, such as 50% acetonitrile in water.

  • The amount of sample required is typically in the low picomole range (e.g., 10-50 pmol).

2. Automated Edman Degradation Cycling: [6][7][19]

  • The sample is loaded onto a protein sequencer.

  • Coupling: The peptide is reacted with PITC in a basic buffer (e.g., N-methylpiperidine/water/isopropanol) at an elevated temperature (e.g., 55°C) to form the PTC-peptide.

  • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved with trifluoroacetic acid (TFA).

  • Extraction: The resulting anilinothiazolinone (ATZ)-amino acid is extracted with an organic solvent (e.g., ethyl acetate).

  • Conversion: The ATZ-amino acid is converted to the more stable PTH-amino acid using aqueous TFA.

3. HPLC Analysis of PTH-Amino Acids: [7][8]

  • The collected PTH-amino acid is injected onto a reverse-phase HPLC column.

  • A standard gradient of acetonitrile in an aqueous buffer (e.g., acetate buffer with THF) is used for separation.

  • The retention time of the PTH-phenylglycine derivative is compared to a previously established standard to confirm its identity. A standard for PTH-phenylglycine must be synthesized and characterized prior to the analysis of the unknown peptide.

De Novo Sequencing of a Phenylglycine-Containing Peptide by Tandem Mass Spectrometry

This protocol describes the general workflow for sequencing a phenylglycine-containing peptide using a tandem mass spectrometer.

1. Sample Preparation:

  • The peptide sample should be desalted and purified to remove any contaminants that could suppress ionization.

  • The peptide is dissolved in a solvent compatible with the chosen ionization method (e.g., 50% acetonitrile, 0.1% formic acid for ESI).

2. Mass Spectrometry Analysis: [10][20]

  • MS1 Scan: An initial mass spectrum is acquired to determine the m/z of the intact peptide (precursor ion).

  • MS/MS Scan: The precursor ion corresponding to the phenylglycine-containing peptide is isolated and fragmented using CID, HCD, or ETD.

  • The m/z values of the resulting fragment ions are recorded in the MS/MS spectrum.

3. Data Analysis and Sequence Determination: [12][16]

  • The MS/MS spectrum is analyzed to identify series of fragment ions (typically b- and y-ions).

  • The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue.

  • The presence of a mass difference corresponding to the residue mass of phenylglycine (133.0524 Da) indicates its position in the sequence.

  • Specialized de novo sequencing software can be used to automate the interpretation of the fragmentation spectrum.

Mandatory Visualizations

Edman Degradation Workflow

Edman_Degradation_Workflow cluster_cycle Repetitive Cycle Coupling Coupling with PITC Cleavage Cleavage with TFA Coupling->Cleavage PTC-Peptide Conversion Conversion to PTH-Amino Acid Cleavage->Conversion ATZ-Amino Acid Shortened_Peptide Shortened Peptide Cleavage->Shortened_Peptide HPLC HPLC Analysis Conversion->HPLC PTH-Amino Acid Start Peptide Sample Start->Coupling Sequence Amino Acid Sequence HPLC->Sequence Shortened_Peptide->Coupling Next Cycle

Caption: Workflow of the Edman degradation cycle for sequential N-terminal amino acid analysis.

Tandem Mass Spectrometry (De Novo Sequencing) Workflow

MS_DeNovo_Workflow cluster_ms Tandem Mass Spectrometer Ionization Ionization (ESI/MALDI) MS1 MS1: Precursor Ion Selection Ionization->MS1 Fragmentation Fragmentation (CID/HCD/ETD) MS1->Fragmentation MS2 MS2: Fragment Ion Analysis Fragmentation->MS2 Data_Analysis Data Analysis (De Novo Algorithm) MS2->Data_Analysis MS/MS Spectrum Start Peptide Sample Start->Ionization Sequence Peptide Sequence Data_Analysis->Sequence

Caption: General workflow for de novo peptide sequencing using tandem mass spectrometry.

Challenges and Considerations for Phenylglycine-Containing Peptides

The presence of phenylglycine can introduce specific challenges that need to be considered when choosing and implementing a sequencing method.

  • Edman Degradation: The primary challenge is the need for a PTH-phenylglycine standard for HPLC identification.[17] Without a standard, the retention time of the unknown peak cannot be definitively assigned. Additionally, the bulky phenyl group could potentially influence the efficiency of the coupling or cleavage reactions, although this is not widely reported to be a major issue.

  • Mass Spectrometry: In de novo sequencing, the key is to obtain a clean fragmentation spectrum with a clear series of b- and/or y-ions. The fragmentation pattern of phenylglycine itself is not extensively documented in the literature, but it is expected to behave similarly to other aromatic amino acids like phenylalanine. However, the absence of a β-methylene group in phenylglycine might influence fragmentation pathways.[1] For database-dependent searches, the phenylglycine modification needs to be included in the search parameters.

Conclusion

Both Edman degradation and mass spectrometry are powerful techniques for validating the sequence of peptides containing phenylglycine. Edman degradation offers high accuracy for N-terminal sequencing of purified peptides but is a low-throughput method.[8][9] Mass spectrometry, particularly tandem MS, provides a high-throughput and highly sensitive approach that can handle complex mixtures and is well-suited for de novo sequencing of novel peptides.[9][15]

The choice of method will ultimately depend on the specific research question, sample availability and purity, and the required throughput. For unambiguous confirmation of the N-terminal sequence of a highly purified synthetic peptide, Edman degradation remains a gold standard. For high-throughput screening, analysis of complex mixtures, or sequencing of longer peptides, mass spectrometry is the superior choice. In many cases, a combination of both techniques can provide the most comprehensive and confident sequence validation.

References

The Role of H-Phg-OtBu.HCl in Drug Discovery: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A critical building block in the synthesis of chiral molecules, H-Phg-OtBu.HCl (tert-butyl (S)-2-amino-2-phenylacetate hydrochloride) offers unique advantages in the development of novel therapeutics, particularly in the realms of antiviral, antibiotic, and central nervous system (CNS) agents. Its specific stereochemistry makes it a valuable component for creating active pharmaceutical ingredients (APIs) with enhanced efficacy and reduced side effects.

This compound, a derivative of the non-proteinogenic amino acid L-phenylglycine, serves as a crucial chiral precursor in multi-step organic syntheses. The tert-butyl ester group provides a bulky protecting group for the carboxylic acid functionality, preventing unwanted side reactions during peptide coupling and other synthetic transformations. The hydrochloride salt form enhances the stability and handling of the compound.

Comparison with Alternatives

While various derivatives of phenylglycine are available to researchers, this compound distinguishes itself through the properties of its tert-butyl ester protecting group. In comparison to other common ester protecting groups, such as methyl or ethyl esters, the tert-butyl group offers superior steric hindrance. This bulkiness can be advantageous in directing the stereochemical outcome of reactions at the α-carbon, a critical aspect in the synthesis of enantiomerically pure drugs.

However, the selection of the optimal building block is highly dependent on the specific synthetic route and the target molecule. Factors such as deprotection conditions, solubility, and cost all play a role in this decision-making process.

Building BlockProtecting GroupKey Characteristics
This compound tert-Butyl (tBu)High steric hindrance, stable to a wide range of reagents, cleaved under acidic conditions.
H-Phg-OMe.HClMethyl (Me)Less sterically demanding, susceptible to saponification.
H-Phg-OEt.HClEthyl (Et)Similar to methyl ester, with slightly increased lipophilicity.
Fmoc-Phg-OHFluorenylmethyloxycarbonyl (Fmoc)N-alpha protecting group, base-labile, commonly used in solid-phase peptide synthesis.
Boc-Phg-OHtert-Butoxycarbonyl (Boc)N-alpha protecting group, acid-labile, also widely used in peptide synthesis.

Experimental Protocols: A Representative Dipeptide Synthesis

The following is a general protocol for the synthesis of a dipeptide using this compound, illustrating a common application in drug discovery research.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotection (if necessary): If starting with an N-protected amino acid, the protecting group is removed according to standard protocols (e.g., TFA for Boc group, piperidine for Fmoc group).

  • Coupling Reaction:

    • Dissolve the N-protected amino acid (1.0 eq) and this compound (1.0 eq) in the anhydrous solvent.

    • Add the base (2.0-3.0 eq) to the mixture.

    • Add the coupling agent (1.0-1.2 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified dipeptide using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Signaling Pathways and Experimental Workflows

The molecules synthesized using this compound can interact with a variety of biological targets. For instance, peptidomimetics developed from this building block may act as inhibitors of viral proteases or as modulators of receptors in the central nervous system.

experimental_workflow start Starting Materials (this compound, N-protected AA) coupling Peptide Coupling (HATU, DIPEA, DMF) start->coupling workup Aqueous Work-up (Extraction & Washing) coupling->workup purification Purification (Silica Gel Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Purified Dipeptide characterization->final_product

A generalized workflow for dipeptide synthesis using this compound.

signaling_pathway cluster_virus Viral Replication Cycle polyprotein Viral Polyprotein protease Viral Protease (e.g., NS3/4A) polyprotein->protease Cleavage viral_proteins Mature Viral Proteins protease->viral_proteins inhibitor Peptidomimetic Inhibitor (Synthesized using this compound) inhibitor->protease Inhibition

Inhibition of a viral protease by a peptidomimetic inhibitor.

Logical Relationships in Building Block Selection

The choice between this compound and its alternatives is a multi-faceted decision driven by the specific requirements of the synthetic strategy.

logical_relationship cluster_factors Decision Factors cluster_choices Building Block Selection steric_hindrance Required Steric Hindrance h_phg_otbu This compound steric_hindrance->h_phg_otbu High h_phg_ome H-Phg-OMe.HCl steric_hindrance->h_phg_ome Low deprotection_conditions Deprotection Conditions deprotection_conditions->h_phg_otbu Acidic fmoc_phg Fmoc-Phg-OH deprotection_conditions->fmoc_phg Basic solubility Solubility Profile solubility->h_phg_otbu cost Cost-Effectiveness cost->h_phg_ome

Factors influencing the selection of a phenylglycine building block.

The Strategic Balancing Act: A Cost-Benefit Analysis of H-Phg-OtBu.HCl in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of peptides containing the sterically hindered amino acid phenylglycine, the choice of protecting group strategy is a critical decision point with significant implications for process efficiency, product quality, and overall cost. This guide provides a comprehensive cost-benefit analysis of utilizing H-Phg-OtBu.HCl, a key intermediate in the Boc-based solid-phase peptide synthesis (SPPS) of phenylglycine-containing peptides, and objectively compares its performance with the widely used Fmoc-Phg-OH.

The incorporation of phenylglycine into peptide chains presents a notorious challenge due to the high propensity of its α-carbon to racemize, particularly under the basic conditions inherent to the popular Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This can lead to diastereomeric impurities that are often difficult and costly to separate, significantly impacting the final yield and purity of the active pharmaceutical ingredient (API). The use of this compound within a Boc (tert-butoxycarbonyl) protection strategy offers a compelling alternative to mitigate this critical issue.

Performance Comparison: Boc vs. Fmoc for Phenylglycine Incorporation

The primary advantage of the Boc strategy for phenylglycine lies in the acidic conditions used for the removal of the temporary Nα-Boc group, which significantly reduces the risk of racemization at the adjacent chiral center. In contrast, the repeated exposure to basic conditions (typically piperidine) for Fmoc group removal in the alternative strategy is a major cause of epimerization for phenylglycine residues.[1][2][3]

ParameterThis compound (Boc Strategy)Fmoc-Phg-OH (Fmoc Strategy)
Racemization Risk Low; acidic deprotection minimizes epimerization.High; base-catalyzed coupling and repeated basic deprotection steps are critical for racemization.[1][2]
Typical Purity Potentially higher due to reduced diastereomeric impurities.Variable; can be significantly compromised by racemization, requiring specialized coupling reagents and conditions to mitigate.[2]
Overall Yield Can be higher due to less product loss during purification.May be lower due to the need for extensive purification to remove diastereomers.
Reagent & Solvent Costs Requires strong acids like TFA for deprotection. Boc-protected amino acids are generally less expensive.[]Utilizes piperidine for deprotection. Fmoc-protected amino acids and specialized coupling reagents can be more expensive.
Waste Stream Generates acidic waste.Generates basic and potentially more complex waste streams from specialized coupling reagents.
Process Complexity Generally considered a robust and well-established method.Can be more complex due to the need for careful control of coupling conditions to suppress racemization.[1]

Cost-Benefit Analysis: A Deeper Dive

While a direct cost comparison of the starting materials suggests that Boc-protected amino acids can be more economical, a comprehensive cost-benefit analysis must consider the entire synthesis and purification workflow.

This compound (Boc Strategy):

  • Benefits:

    • Reduced Racemization: The most significant advantage, leading to a higher purity crude product and simplifying downstream purification.[5]

    • Potentially Higher Overall Yield: Less material is lost during the removal of diastereomeric impurities.

    • Lower Cost of Protecting Group: The Boc group itself is generally less expensive than the Fmoc group.[]

  • Costs:

    • Harsh Deprotection Conditions: The use of strong acids like trifluoroacetic acid (TFA) for Boc removal may not be suitable for all peptide sequences, particularly those with acid-labile functionalities.

    • Specialized Equipment: Handling of strong acids on a large scale may require specific reactor materials and safety protocols.

Fmoc-Phg-OH (Fmoc Strategy):

  • Benefits:

    • Milder Deprotection: The use of piperidine for Fmoc removal is generally milder than strong acids.

    • Orthogonality: The Fmoc/tBu strategy offers excellent orthogonality, allowing for selective deprotection of side-chain protecting groups.

  • Costs:

    • High Risk of Racemization: This is the primary drawback, leading to significant challenges in achieving high stereochemical purity.[1][2]

    • Increased Purification Costs: The need to separate diastereomers often requires extensive and costly chromatography, significantly increasing the overall manufacturing cost.

    • Cost of Specialized Reagents: To minimize racemization, expensive coupling reagents such as COMU or DEPBT in combination with sterically hindered bases like DMP or TMP may be necessary, adding to the overall cost.[1][3]

Experimental Protocols

General Protocol for Boc-SPPS incorporating this compound

This protocol outlines the key steps for incorporating a phenylglycine residue using the Boc strategy on a solid support.

  • Resin Swelling: The solid support (e.g., Merrifield resin) is swollen in a suitable solvent like dichloromethane (DCM).

  • Boc Deprotection: The N-terminal Boc group of the growing peptide chain is removed by treatment with a solution of TFA in DCM (typically 25-50%).

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to liberate the free amine.

  • Coupling of this compound:

    • The this compound is pre-activated with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIEA.

    • The activated amino acid solution is then added to the resin and allowed to react until coupling is complete, as monitored by a ninhydrin test.

  • Washing: The resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.

  • Repeat Cycle: The cycle of deprotection, neutralization, coupling, and washing is repeated for the subsequent amino acids in the sequence.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing HF or TFMSA.

Strategies to Mitigate Racemization in Fmoc-SPPS of Phenylglycine

For researchers committed to an Fmoc-based workflow, several strategies can be employed to minimize the racemization of phenylglycine:

  • Choice of Coupling Reagent: Utilizing coupling reagents known to suppress racemization, such as COMU or DEPBT, is crucial.[1]

  • Use of Hindered Bases: Replacing standard bases like DIEA with more sterically hindered bases such as 2,4,6-collidine (lutidine) or diisopropylethylamine (DMP) can reduce the rate of epimerization.[1]

  • Optimized Reaction Conditions: Careful control of temperature and reaction times during the coupling step is essential.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the synthesis workflow and the decision-making process for selecting a protecting group strategy, the following diagrams are provided.

Boc-SPPS Workflow for Phenylglycine Incorporation Resin Resin-Bound Peptide Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling with Activated H-Phg-OtBu Neutralization->Coupling Washing Washing Coupling->Washing Next_Cycle Next Amino Acid Cycle Washing->Next_Cycle

Caption: A simplified workflow for incorporating phenylglycine using the Boc-SPPS strategy.

Decision Tree for Phenylglycine Protecting Group Strategy Start Large-Scale Synthesis of Phenylglycine-Containing Peptide Racemization_Concern Is Racemization a Major Concern? Start->Racemization_Concern Boc_Strategy Utilize this compound (Boc-SPPS) Racemization_Concern->Boc_Strategy Yes Fmoc_Strategy Consider Fmoc-Phg-OH with Mitigation Strategies Racemization_Concern->Fmoc_Strategy No Mitigation Employ Racemization-Suppressing Coupling Reagents & Bases Fmoc_Strategy->Mitigation

Caption: A decision tree to guide the selection of a protecting group strategy for phenylglycine.

Conclusion

The selection of a protecting group strategy for the large-scale synthesis of phenylglycine-containing peptides is a multifaceted decision that requires a thorough evaluation of the trade-offs between cost, process efficiency, and product quality. While the Fmoc strategy is widely adopted in modern peptide synthesis, the inherent risk of racemization with phenylglycine makes the Boc strategy, utilizing this compound, a highly attractive and often more cost-effective alternative. By minimizing the formation of hard-to-remove diastereomeric impurities, the Boc approach can lead to higher overall yields and purity, ultimately reducing the significant costs associated with downstream processing and purification. For any large-scale campaign, a careful process development and cost analysis, considering all aspects from raw material procurement to final product isolation, is paramount to making the most strategic and economically sound decision.

References

Safety Operating Guide

Proper Disposal of H-Phg-OtBu.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of H-Phg-OtBu.HCl is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, which is commonly used as a chiral building block in peptide synthesis and pharmaceutical development.

This compound, also known as tert-butyl (2S)-2-amino-2-phenylacetate hydrochloride, is a compound that requires careful management due to its potential hazards. Adherence to proper disposal protocols is crucial not only for the safety of laboratory personnel but also for environmental protection and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Required PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

Quantitative Data and Hazard Profile

For proper waste characterization and to inform your institution's environmental health and safety (EHS) office or external waste disposal service, the following information is pertinent. While specific disposal concentration limits are not publicly available and are determined by local regulations and the policies of waste disposal vendors, the hazard profile is well-documented.

PropertyDataCitation(s)
Chemical Name tert-butyl (2S)-2-amino-2-phenylacetate hydrochloride[1]
Molecular Formula C₁₂H₁₈ClNO₂[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[3]
Disposal Consideration Do not dispose of down the drain. Contact a licensed professional waste disposal service.

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through a licensed professional waste disposal service. The following protocol outlines the steps for the safe collection, storage, and preparation of this compound waste for pickup.

Materials:

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste label

  • Secondary containment bin

  • Personal Protective Equipment (PPE)

Procedure:

  • Waste Segregation:

    • Dedicate a specific waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips).

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react dangerously.

  • Containerization:

    • Use a container that is in good condition, free of leaks, and compatible with the chemical. The original product container can be used if it is properly relabeled as waste.

    • Ensure the container has a secure, tight-fitting lid. Keep the container closed at all times, except when adding waste.

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" or "tert-butyl (2S)-2-amino-2-phenylacetate hydrochloride"

      • The accumulation start date

      • The specific hazards (e.g., "Harmful," "Irritant")

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which should be at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel.

    • Place the waste container in a secondary containment bin to catch any potential leaks.

  • Arranging for Disposal:

    • Once the container is full or if the waste has been accumulated for the maximum time allowed by your institution (often six to twelve months), arrange for a pickup from your institution's EHS department or their contracted waste disposal vendor.

    • Do not attempt to treat or neutralize the chemical waste unless you are following a specific, approved protocol from your EHS office.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the logical flow for the proper disposal of this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_preparation Waste Preparation cluster_disposal Disposal gen Generate this compound Waste segregate Segregate Waste gen->segregate Start containerize Use Labeled, Compatible Container segregate->containerize store Store in SAA with Secondary Containment containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs Container Full or Time Limit Reached handover Hand Over to Waste Disposal Service contact_ehs->handover

Caption: Disposal workflow for this compound.

Caption: Decision-making for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-Phg-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling H-Phg-OtBu.HCl (tert-butyl (R)-2-amino-2-phenylacetate hydrochloride), a key intermediate in pharmaceutical and peptide synthesis. Adherence to these protocols will minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE, categorized by the area of protection.

Body PartRequired PPESpecifications and Standards
Respiratory Air-purifying respirator with particulate filterFor nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or in poorly ventilated areas, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Ensure respirators are NIOSH (US) or CEN (EU) approved.[1]
Eyes & Face Safety goggles or a face shieldSafety goggles should be worn to protect against splashes.[2] A face shield, worn in conjunction with goggles, is recommended when handling larger quantities or when there is a significant splash hazard.[2]
Hands Chemical-resistant glovesNitrile gloves are recommended for handling this substance.[3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3]
Body Laboratory coatA standard lab coat is the minimum requirement.[2][3] For procedures with a higher risk of contamination, a disposable gown made of a resistant material should be considered.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and operational efficiency.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled with the chemical name, CAS number (65715-93-7), and any relevant hazard warnings.[4]

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Keep the container tightly closed when not in use.

2. Preparation and Handling:

  • All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation.

  • Before handling, ensure all required PPE is correctly worn.

  • Use dedicated spatulas and weighing boats for transferring the powder. Avoid creating dust by handling the material gently.[1]

  • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[1]

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

4. First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

  • Waste Identification: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing boats, paper towels), should be considered hazardous waste.

  • Containerization: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. The label should include "Hazardous Waste," the chemical name, and the associated hazards.

  • Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.

  • Disposal Route: Do not dispose of this compound down the drain.[1][4] Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the key steps in the safe handling of this compound, from initial receipt to final disposal.

SafeHandlingWorkflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_spill Spill Response cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in a Cool, Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Solid FumeHood->Weigh PrepareSol Prepare Solution Weigh->PrepareSol CollectWaste Collect Hazardous Waste PrepareSol->CollectWaste Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Contain Contain & Absorb Evacuate->Contain Cleanup Clean & Decontaminate Contain->Cleanup Cleanup->CollectWaste LabelWaste Label Waste Container CollectWaste->LabelWaste StoreWaste Store Waste Securely LabelWaste->StoreWaste Dispose Dispose via EHS StoreWaste->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.